molecular formula C17H18N2O4 B082942 Phenmedipham-ethyl CAS No. 13684-44-1

Phenmedipham-ethyl

货号: B082942
CAS 编号: 13684-44-1
分子量: 314.34 g/mol
InChI 键: MVEFZZKZBYQFPP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phenmedipham-ethyl is a carbanilate herbicide used in agricultural research for the selective post-emergence control of broadleaved weeds. Its primary research applications include studying herbicide efficacy, plant physiology, and the mechanisms of action in weed control. As a carbamate compound, this compound functions by inhibiting photosynthesis at photosystem II, disrupting the electron transport chain and leading to the destruction of chlorophyll and eventual plant death . This mechanism is valuable for researchers investigating plant biochemistry and developing new weed management strategies. The compound is structurally related to Phenmedipham, a well-characterized herbicide used in crops like sugar beet, fodder beet, and spinach to control weeds such as kochia, lambsquarters, and chickweed . This compound is supplied as a solution in acetonitrile. Researchers should note that this solution is classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation. Appropriate personal protective equipment, including gloves and eye/face protection, is required . This product is provided for laboratory research and development purposes only. It is not intended for personal, domestic, agricultural, or veterinary use.

属性

IUPAC Name

[3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEFZZKZBYQFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075009
Record name Phenmedipham-ethyl
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Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13684-44-1
Record name Phenmedipham-ethyl [ISO]
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Record name Phenmedipham-ethyl
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Record name 13684-44-1
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Record name PHENMEDIPHAM-ETHYL
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Foundational & Exploratory

The Core Mechanism of Phenmedipham-Ethyl's Inhibition of Photosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenmedipham-ethyl is a selective post-emergence herbicide belonging to the phenylcarbamate class, widely employed for the control of broadleaf weeds. Its herbicidal activity stems from the potent and specific inhibition of photosynthetic electron transport within Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its interaction with the D1 protein of the PSII reaction center. This document details the biochemical consequences of this interaction, summarizes quantitative data on its inhibitory effects, provides detailed experimental protocols for its study, and presents visual representations of the key pathways and experimental workflows.

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

The primary mode of action of this compound is the disruption of the photosynthetic electron transport chain, a fundamental process for plant viability.[1] This process occurs in the thylakoid membranes of chloroplasts and involves a series of protein complexes that facilitate the transfer of electrons from water to NADP+, generating a proton gradient for ATP synthesis.

This compound specifically targets Photosystem II (PSII) , a multi-subunit protein complex responsible for water photolysis and the initial steps of electron transport.[2] The herbicide's binding site is located on the D1 protein , a core component of the PSII reaction center.[1][3]

Binding to the QB Site on the D1 Protein

This compound acts as a competitive inhibitor at the QB binding site on the D1 protein.[3][4] This site is normally occupied by plastoquinone (PQ), the mobile electron carrier that accepts two electrons from the primary quinone acceptor, QA. By binding to this niche, this compound physically obstructs the docking of plastoquinone, thereby halting the transfer of electrons from QA to QB.[1][5] Herbicides of the phenylcarbamate, triazine, and urea classes all share this binding domain, often referred to as the "Ser264" niche.[3][6]

Consequences of Electron Transport Inhibition

The blockage of electron flow at the QB site initiates a cascade of damaging events:

  • Accumulation of Reduced QA: With the forward electron transport pathway inhibited, the primary quinone acceptor, QA, remains in its reduced state (QA-).

  • Formation of Triplet Chlorophyll: The accumulation of QA- prevents the stable charge separation in the PSII reaction center. This leads to a higher probability of charge recombination between the oxidized primary donor, P680+, and the reduced pheophytin, which in turn promotes the formation of the triplet state of P680 (3P680).

  • Generation of Reactive Oxygen Species (ROS): Triplet chlorophyll is a potent photosensitizer that can react with molecular oxygen (O2) to produce highly reactive singlet oxygen (1O2).[1] Additionally, the highly reduced state of the electron transport chain can lead to the formation of superoxide radicals (O2•−).[1]

  • Oxidative Stress and Cellular Damage: These reactive oxygen species induce rapid lipid peroxidation of thylakoid membranes, leading to loss of membrane integrity, pigment bleaching, and ultimately, cell death.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit a specific biological process by 50%. These values can vary depending on the plant species, the experimental system (e.g., whole plants, leaf discs, isolated thylakoids), and the specific assay conditions.

HerbicideChemical ClassPlant Species / SystemIC50 (M)Reference
PhenmediphamPhenylcarbamateSpinach Chloroplasts2.0 x 10-7[4]
PhenmediphamPhenylcarbamateSugar Beet-[7]
DesmediphamPhenylcarbamateSugar Beet-[7]
AtrazineTriazineVariousVaries[8]
Diuron (DCMU)UreaVariousVaries[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental methodologies.[8]

Experimental Protocols

The investigation of the inhibitory effects of this compound on photosynthesis relies on several key experimental techniques.

Isolation of Thylakoid Membranes from Spinach

This protocol describes the preparation of active thylakoid membranes, which are essential for in vitro assays of photosynthetic electron transport.

Materials:

  • Fresh spinach leaves

  • Grinding Buffer (50 mM HEPES-KOH, pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 0.1% (w/v) BSA)

  • Wash Buffer (50 mM HEPES-KOH, pH 7.5, 0.33 M sorbitol, 5 mM MgCl2)

  • Resuspension Buffer (50 mM HEPES-KOH, pH 7.5, 0.1 M sorbitol, 5 mM MgCl2)

  • Blender, cheesecloth, centrifuge, and refrigerated rotor.

Procedure:

  • Wash spinach leaves and remove midribs.

  • Homogenize the leaves in ice-cold grinding buffer using a blender.

  • Filter the homogenate through several layers of cheesecloth.

  • Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in wash buffer.

  • Centrifuge again at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of resuspension buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

Chlorophyll a Fluorescence Measurement (OJIP Test)

This non-invasive technique provides detailed information about the redox state of the primary electron acceptors in PSII and the overall efficiency of photosynthetic energy conversion. The fast fluorescence induction curve (OJIP transient) is particularly sensitive to PSII inhibitors.

Materials:

  • Plant material (e.g., leaf discs, whole plants)

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips

Procedure:

  • Dark-adapt the plant material for at least 20-30 minutes.

  • Place the fluorometer probe on the sample.

  • Apply a saturating pulse of light (e.g., >3000 µmol photons m-2 s-1 for 1 second).

  • Record the fluorescence emission from the minimal fluorescence (Fo) to the maximal fluorescence (Fm). The transient will show characteristic steps labeled O, J, I, and P.

  • For inhibitor studies, incubate the plant material with various concentrations of this compound for a defined period before dark adaptation and measurement.

  • Analyze the OJIP curve to extract parameters such as Fv/Fm (maximum quantum yield of PSII), and the relative variable fluorescence at the J-step (VJ), which are sensitive indicators of PSII inhibition.

Oxygen Evolution Assay

This assay directly measures the rate of photosynthetic oxygen evolution, which is coupled to the electron transport from water to an artificial electron acceptor.

Materials:

  • Isolated thylakoid membranes

  • Clark-type oxygen electrode

  • Reaction Buffer (e.g., 50 mM HEPES-KOH, pH 7.6, 0.1 M sorbitol, 5 mM MgCl2, 10 mM NaCl)

  • Artificial electron acceptor (e.g., 1 mM 2,6-dichlorophenolindophenol (DCPIP) or 0.5 mM potassium ferricyanide)

  • Light source

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the reaction buffer and isolated thylakoids (to a final chlorophyll concentration of 10-20 µg/mL) to the electrode chamber.

  • Add the artificial electron acceptor.

  • Incubate the thylakoids with different concentrations of this compound in the dark for a short period.

  • Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

  • Calculate the IC50 value by plotting the inhibition of oxygen evolution against the logarithm of the this compound concentration.

Quantification of Reactive Oxygen Species (ROS)

Various fluorescent probes can be used to detect the production of specific ROS in isolated thylakoids or chloroplasts.

Materials:

  • Isolated thylakoids or chloroplasts

  • Fluorescent probes (e.g., Singlet Oxygen Sensor Green for 1O2, Dihydroethidium for O2•−)

  • Fluorometer or fluorescence microscope

Procedure:

  • Incubate the isolated thylakoids or chloroplasts with the fluorescent probe in the dark.

  • Treat the samples with this compound.

  • Expose the samples to light to induce photosynthesis and ROS production.

  • Measure the increase in fluorescence over time, which is proportional to the amount of ROS generated.

Visualizations

Signaling Pathway of this compound Inhibition

Phenmedipham_Inhibition_Pathway cluster_PSII Photosystem II (Thylakoid Membrane) cluster_consequences Cellular Consequences P680 P680 Pheo Pheophytin P680->Pheo e- Triplet_Chl Triplet Chlorophyll Formation P680->Triplet_Chl Charge Recombination QA QA Pheo->QA e- QB Plastoquinone (QB site) QA->QB Blocked QA_reduced Accumulation of Reduced QA D1 D1 Protein Phenmedipham This compound Phenmedipham->D1 Binds to QB site ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) Damage Lipid Peroxidation Membrane Damage Cell Death ROS->Damage Triplet_Chl->ROS Energy Transfer to O2

Caption: Inhibitory pathway of this compound in Photosystem II.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Sample Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis start Start: Plant Material (e.g., Spinach Leaves) isolate Isolate Thylakoid Membranes start->isolate quantify Quantify Chlorophyll Concentration isolate->quantify prepare_rxn Prepare Reaction Mixtures (Buffer, Thylakoids) quantify->prepare_rxn add_herbicide Add Serial Dilutions of This compound prepare_rxn->add_herbicide incubate Incubate add_herbicide->incubate measure Measure Photosynthetic Activity (O2 Evolution or Chl Fluorescence) incubate->measure plot Plot % Inhibition vs. log[Herbicide] measure->plot calculate Calculate IC50 Value plot->calculate end End: Determine Inhibitory Potency calculate->end

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound exerts its herbicidal effect through a well-defined mechanism of action: the inhibition of photosynthetic electron transport at the QB binding site of the D1 protein in Photosystem II. This leads to a cascade of events, including the generation of reactive oxygen species and subsequent oxidative damage, culminating in plant death. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the inhibitory properties of this compound and other PSII-inhibiting herbicides. A thorough understanding of this mechanism is crucial for the development of new, more effective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

A Technical Guide to the Chemical Synthesis and Structural Analysis of Phenmedipham-Ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, structural analysis, and herbicidal mode of action of phenmedipham-ethyl. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a thorough understanding of this carbamate herbicide.

Introduction

This compound, with the IUPAC name [3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate, is a selective post-emergence herbicide.[1] It is the ethyl analog of the more commonly known herbicide phenmedipham. Carbamate herbicides are widely utilized in agriculture for the control of broadleaf weeds. The efficacy of this compound is rooted in its ability to inhibit photosynthesis in target plant species.[2] This guide will delve into the synthetic pathways for its preparation and the analytical techniques employed for its structural elucidation and characterization.

Table 1: Physicochemical Properties of this compound and Phenmedipham

PropertyThis compoundPhenmedipham
CAS Number 13684-44-1[1]13684-63-4[3]
Molecular Formula C₁₇H₁₈N₂O₄[1]C₁₆H₁₆N₂O₄[3]
Molecular Weight 314.34 g/mol [1]300.31 g/mol [3]
Appearance White to off-white powder[2]Colorless crystals or white powder[3]
Melting Point Not available143-144 °C[3]
Solubility Slightly soluble in DMSO, MeOH, or chloroform[2]Soluble in acetone, cyclohexanone, and methanol; sparingly soluble in water[4]
InChI InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)[1]InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)[3]
SMILES CCOC(=O)Nc1cccc(OC(=O)Nc2cccc(C)c2)c1[1]CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC[4]

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process analogous to the well-established synthesis of phenmedipham. The process begins with the formation of an ethyl carbamate intermediate, followed by a reaction with an isocyanate.

Synthesis Pathway

The overall synthetic route involves the reaction of 3-aminophenol with ethyl chloroformate to yield the intermediate, ethyl N-(3-hydroxyphenyl)carbamate. This intermediate is then reacted with m-tolyl isocyanate to produce the final product, this compound.

Synthesis_Pathway Ethyl_Chloroformate Ethyl Chloroformate Intermediate Ethyl N-(3-hydroxyphenyl)carbamate Ethyl_Chloroformate->Intermediate This compound This compound Intermediate->this compound Step 2: Urethane Formation m-Tolyl_Isocyanate m-Tolyl Isocyanate m-Tolyl_Isocyanate->this compound

Synthesis of this compound
Experimental Protocols

Step 1: Synthesis of Ethyl N-(3-hydroxyphenyl)carbamate

This protocol is based on established methods for the synthesis of N-aryl carbamates.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-aminophenol in a suitable solvent such as ethyl acetate.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add ethyl chloroformate dropwise from the dropping funnel while maintaining the temperature below 10 °C. An equivalent of a base, such as pyridine or triethylamine, should be added concurrently to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with water to remove the hydrochloride salt. The organic layer is then washed with a dilute acid solution, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl N-(3-hydroxyphenyl)carbamate. The product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the ethyl N-(3-hydroxyphenyl)carbamate intermediate in a dry, aprotic solvent such as toluene or ethyl acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Add m-tolyl isocyanate to the solution. A catalytic amount of a tertiary amine, such as triethylamine or diazabicyclooctane (DABCO), can be added to accelerate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC.

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.

Structural Analysis

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Analytical Workflow

The following workflow outlines the typical process for the structural analysis of a synthesized organic compound like this compound.

Analytical_Workflow Purification Purification (Recrystallization/Chromatography) MS Mass Spectrometry (MS) Purification->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity & Chemical Environment IR Infrared (IR) Spectroscopy Purification->IR Functional Groups Structure_Confirmation Structure Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

Workflow for Structural Analysis
Experimental Protocols for Structural Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A sample of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons (a triplet and a quartet), the methyl group protons on the tolyl ring (a singlet), and the N-H protons of the carbamate groups (broad singlets). The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carbamate groups, the aromatic carbons, and the carbons of the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is obtained by preparing a KBr pellet or a thin film of the sample. The spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate groups (around 3300 cm⁻¹), C=O stretching of the carbamate groups (around 1700-1740 cm⁻¹), C-O stretching (around 1200-1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), is used to determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 314.34 g/mol . Fragmentation patterns can also provide further structural information.

Representative Spectral Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (Based on structural analysis and typical chemical shifts)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.25Triplet3H-O-CH₂-CH₃
~2.30Singlet3HAr-CH₃
~4.15Quartet2H-O-CH₂ -CH₃
~6.80 - 7.60Multiplet8HAromatic Protons
~8.50Broad Singlet1HN-H (ethyl carbamate)
~9.50Broad Singlet1HN-H (tolyl carbamate)

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Based on structural analysis and typical chemical shifts)

Chemical Shift (ppm)Assignment
~14-O-CH₂-CH₃
~21Ar-CH₃
~61-O-CH₂ -CH₃
~110 - 140Aromatic Carbons
~153C =O (ethyl carbamate)
~154C =O (tolyl carbamate)

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺315.1339
[M+Na]⁺337.1159
[M+K]⁺353.0898
[M-H]⁻313.1194

Herbicidal Mode of Action

This compound, like other carbamate herbicides, acts by inhibiting photosynthesis.[2] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Signaling Pathway of Photosystem II Inhibition

The binding of this compound to the D1 protein of the PSII complex blocks the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ).[5][6] This interruption halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. The blockage of electron transport also leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately leading to cell death.[7]

PSII_Inhibition PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e⁻ Qa QA Pheo->Qa e⁻ Qa->Block e⁻ Qb QB Cyt_b6f Cytochrome b6f Qb->Cyt_b6f e⁻ Phenmedipham_Ethyl This compound Phenmedipham_Ethyl->Block Block->Qb Blocked ROS Reactive Oxygen Species (ROS) Formation Block->ROS Cell_Death Cell Death ROS->Cell_Death

Mechanism of Photosystem II Inhibition

Conclusion

This technical guide has outlined the core aspects of the chemical synthesis and structural analysis of this compound. The two-step synthetic pathway provides an efficient route to this herbicide, and its structure can be unequivocally confirmed through a combination of modern spectroscopic techniques. Understanding its mode of action as a Photosystem II inhibitor is crucial for its effective application in weed management and for the development of new herbicidal compounds. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and agricultural science.

References

historical development and first reported use of phenmedipham-ethyl as a herbicide

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal advancement in post-emergence weed control for sugar beet cultivation, phenmedipham-ethyl, emerged from the dedicated research of Schering AG in the late 1960s. This selective herbicide offered a much-needed solution for managing a wide spectrum of broadleaf weeds that threatened the viability of this crucial crop. Its development marked a significant step forward in agrochemical technology, providing farmers with a powerful tool to protect their yields.

This compound, a member of the biscarbamate class of herbicides, was first reported in 1967 and received registration for use in the United States in 1970.[1][2] It was brought to market by Schering AG under the trade name Betanal.[2] The development of this compound was part of a broader effort by Schering AG to synthesize and screen novel phenylcarbamate compounds for herbicidal activity. This research led to the discovery of both phenmedipham and the closely related desmedipham.[3] A subsequent formulation, registered in 1982 as Betamix, combined phenmedipham and desmedipham in a 1:1 ratio to broaden the spectrum of controlled weeds.

The commercial success of this compound was rooted in its selective, post-emergence, and contact-based mode of action.[1] It is absorbed through the leaves of susceptible plants and works by inhibiting photosynthesis.[1] This targeted approach allowed for the effective removal of competing weeds from sugar beet fields with minimal impact on the crop itself.

Unraveling the Mechanism of Action: A Molecular Perspective

The herbicidal activity of this compound lies in its ability to disrupt the photosynthetic electron transport chain within the chloroplasts of susceptible plants.[4] Specifically, it targets and inhibits the function of Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes.[4]

This compound acts by binding to the D1 protein, a core component of the PSII reaction center.[4] This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[5] The interruption of this electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and subsequent plant growth. The blockage also leads to the formation of reactive oxygen species, causing cellular damage and ultimately leading to the death of the weed.[4]

Synthesis of a Potent Herbicide

The commercial synthesis of phenmedipham, the parent compound of this compound, is typically a two-stage process.[1] The synthesis begins with the key starting material, m-aminophenol.[6] In the first stage, methyl N-(3-hydroxyphenyl)carbamate is formed. This intermediate is then reacted with metatolyl isocyanate to yield phenmedipham.[1] An alternative synthetic route utilizing phosgene has also been developed.[6]

Experimental Protocols

Synthesis of Phenmedipham (Two-Stage Carbamoylation Process):

A detailed protocol for a one-pot synthesis in an aqueous medium involves the following steps:

  • Formation of Methyl N-(3-hydroxyphenyl)carbamate:

    • An aqueous solution of 3-aminophenol is prepared in a reaction vessel.

    • The pH of the solution is adjusted to approximately 5.0-6.0 by adding an acid.

    • A slight molar excess of methyl chloroformate is added to the solution while maintaining the acidic pH with the simultaneous addition of a base. The rate of addition is controlled to match the reaction rate.[6]

  • Formation of Phenmedipham:

    • Following the completion of the first reaction, the pH of the mixture is raised to above 8.0 by adding a base solution.

    • m-tolyl isocyanate is then introduced to the reaction mixture.

    • The resulting phenmedipham can then be isolated and purified from the aqueous medium.[6]

Evaluation of Herbicidal Efficacy:

A general protocol to assess the efficacy of phenmedipham formulations is as follows:

  • Plant Cultivation: Target weed species and crop plants (e.g., sugar beet) are grown in pots under controlled greenhouse conditions until they reach the 2-4 true leaf stage.

  • Herbicide Application: Spray solutions of this compound formulations are prepared at various concentrations. These are applied to the plants using a cabinet spray chamber to ensure even foliage coverage. An untreated control group is included for comparison.

  • Experimental Design: The potted plants are arranged in a completely randomized design with multiple replicates per treatment.

  • Efficacy Assessment: The herbicidal effect is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) using a percentage scale, where 0% represents no effect and 100% represents complete plant death.

Efficacy and Application in the Field

This compound is primarily used for the post-emergence control of a wide range of annual broadleaf weeds in sugar beets, fodder beets, red beets, mangels, spinach, and strawberries.[1] For optimal results, it is typically applied when weeds are in the cotyledon to the two-leaf stage.

Table 1: Quantitative Data on the Efficacy of Phenmedipham-based Herbicides on Common Weeds in Sugar Beets

Herbicide FormulationActive IngredientsApplication Rate (a.i. ha⁻¹)Target Weed SpeciesWeed Control Efficacy (%)Reference(s)
Phenmedipham + Desmedipham + Ethofumesate91+71+112 g/LFull doseChenopodium albumIncreased with adjuvants[7]
Phenmedipham + Desmedipham + Ethofumesate91+71+112 g/LFull doseTripleurospermum perforatumIncreased with adjuvants[7]
Phenmedipham + Desmedipham + Ethofumesate91+71+112 g/LFull doseThlaspi arvenseIncreased with adjuvants[7]
Phenmedipham + Desmedipham + Ethofumesate91+71+112 g/LFull doseViola arvensisIncreased with adjuvants[7]
Phenmedipham + Desmedipham + Ethofumesate91+71+112 g/LFull dosePolygonum aviculareIncreased with adjuvants[7]

Visualizing the Molecular Mechanism

The following diagrams illustrate the synthetic pathway of phenmedipham and its inhibitory effect on the photosynthetic electron transport chain.

G Synthesis of Phenmedipham m-Aminophenol m-Aminophenol Methyl N-(3-hydroxyphenyl)carbamate Methyl N-(3-hydroxyphenyl)carbamate m-Aminophenol->Methyl N-(3-hydroxyphenyl)carbamate + Methyl Chloroformate Phenmedipham Phenmedipham Methyl N-(3-hydroxyphenyl)carbamate->Phenmedipham + m-tolyl isocyanate

Caption: Two-stage synthesis of phenmedipham.

G Inhibition of Photosystem II by this compound cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheophytin Pheophytin P680->Pheophytin Light Energy QA QA (Quinone A) Pheophytin->QA e- QB QB (Quinone B) on D1 Protein QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- (Blocked) Phenmedipham_ethyl This compound Phenmedipham_ethyl->QB Binds to D1 protein

Caption: this compound blocks electron transport in Photosystem II.

References

phenmedipham-ethyl molecular properties and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Properties and Chemical Structure of Phenmedipham-ethyl

Introduction

This compound is a selective post-emergence herbicide belonging to the carbanilate chemical class. It is primarily used to control broadleaf weeds in various crops. This technical guide provides a comprehensive overview of the molecular properties and chemical structure of this compound, intended for researchers, scientists, and professionals in drug development and agrochemical research.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological and environmental systems.

PropertyValueReference
Molecular Formula C₁₇H₁₈N₂O₄[1][2]
Molecular Weight 314.34 g/mol [2][3]
Monoisotopic Mass 314.12665 Da[1]
Melting Point 110-113 °C[]
Boiling Point 405.5 °C at 760 mmHg[]
Density 1.274 g/cm³[]
Solubility Slightly soluble in DMSO, Methanol, and Chloroform.[3][]

Chemical Structure and Identification

The chemical structure of this compound is characterized by two carbamate groups. Its systematic and standardized identifiers are essential for unambiguous identification in research and regulatory contexts.

  • IUPAC Name : [3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate[1][2]

  • CAS Number : 13684-44-1[2][3]

  • SMILES : CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C[1][2][3]

  • InChI : InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)[1][2]

  • InChIKey : MVEFZZKZBYQFPP-UHFFFAOYSA-N[1][3][]

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the specific physicochemical properties of this compound are not extensively available in public literature. However, standard analytical methodologies are employed for the characterization of such compounds.

  • Purity and Identity : The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC), often with UV detection.[3] The identity of the compound is confirmed by techniques such as Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and mass spectrometry, which provide detailed information about the molecular structure and mass.[3]

  • Melting Point : The melting point is determined using a capillary melting point apparatus, where the temperature range over which the solid transitions to a liquid is observed.

  • Boiling Point : The boiling point at a specific pressure is measured using distillation techniques. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at reduced pressure.

  • Solubility : Solubility is experimentally determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic or chromatographic methods.

Mechanism of Action

This compound acts as a photosynthetic inhibitor. Specifically, it targets Photosystem II (PSII) in plants, thereby disrupting the electron transport chain and inhibiting carbon dioxide fixation.[3] This mode of action is characteristic of many carbamate herbicides.

References

An In-depth Technical Guide to the Soil Sorption and Leaching Potential of Phenmedipham-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of phenmedipham-ethyl, with a specific focus on its interaction with soil matrices. Understanding the sorption, degradation, and leaching potential of this herbicide is critical for accurate environmental risk assessment and the development of sustainable agricultural practices. This document synthesizes key data from scientific literature, details relevant experimental protocols, and visualizes complex processes to offer a thorough resource for the scientific community.

Soil Sorption Behavior

Sorption is a critical process that dictates a pesticide's mobility and bioavailability in the soil environment.[1] It is governed by the distribution of the chemical between the solid and liquid phases of the soil. This partitioning behavior is quantified using the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[2][3]

  • Kd (Distribution Coefficient): The ratio of the concentration of the substance in the soil to its concentration in the soil solution at equilibrium.[2] High Kd values indicate that the chemical is strongly bound to soil particles.[2]

  • Koc (Organic Carbon-Water Partition Coefficient): As sorption is often strongly correlated with soil organic matter, the Koc value normalizes the sorption coefficient to the organic carbon content of the soil.[3][4] This allows for more consistent comparison of sorption potential across different soil types.

This compound generally exhibits strong sorption to soil, which limits its potential for movement. The U.S. Department of Agriculture's Pesticide Properties Database notes that it has a high Koc value, suggesting a low potential to leach.[5] This strong adsorption is primarily attributed to its interaction with soil organic matter and clay particles.[6]

Table 1: Soil Sorption Parameters for this compound

Parameter Reported Value/Classification Key Influencing Factors Reference
Koc High Soil Organic Carbon, Clay Content [5]

| Mobility | Slightly mobile; Low potential to leach | Strong sorption to soil particles |[5][7] |

Experimental Protocol: Batch Equilibrium Sorption Study

The batch equilibrium method is the standard laboratory procedure for determining the sorption coefficients (Kd and Koc) of chemicals in soil.

  • Soil Preparation: Representative soil samples are collected, air-dried, and sieved (typically <2 mm). Key soil properties such as pH, organic carbon content, texture, and cation exchange capacity are thoroughly characterized.

  • Solution Preparation: A stock solution of this compound is prepared in a 0.01 M CaCl₂ solution, which mimics the ionic strength of natural soil water. A series of dilutions are made to create a range of initial concentrations. For detailed studies, ¹⁴C-labeled this compound can be used to facilitate accurate quantification.

  • Equilibration: A known mass of soil is placed in a centrifuge tube with a specific volume of the prepared pesticide solution (e.g., a 1:5 soil-to-solution ratio). The tubes are then agitated on a shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Following equilibration, the samples are centrifuged at high speed to separate the solid phase (soil) from the aqueous phase (supernatant).[8]

  • Analysis: An aliquot of the supernatant is carefully removed and analyzed to determine the equilibrium concentration (Ce) of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are common analytical techniques for this purpose.[9]

  • Calculation: The amount of this compound sorbed to the soil (Cs) is calculated by subtracting the amount remaining in the solution from the initial amount. The Kd value is then calculated as the ratio of Cs to Ce. The Koc is derived by normalizing the Kd value to the soil's organic carbon content (Koc = (Kd / %OC) * 100).[3]

Degradation and Persistence in Soil

The persistence of this compound in the environment is primarily dictated by its degradation rate, which is a combination of microbial breakdown and chemical hydrolysis.[9] The rate of degradation is often expressed as a half-life or DT50 value—the time required for 50% of the applied substance to dissipate.[9]

This compound is generally not persistent in soil systems.[7] Its degradation is significantly influenced by soil properties and environmental conditions.[9] The primary degradation pathway involves the hydrolysis of the carbamate linkage, which breaks the molecule into metabolites such as methyl-N-(3-hydroxyphenyl) carbamate (MHPC) and m-toluidine.[9][10][11] These intermediates are then further broken down by soil microorganisms.[9][12]

Table 2: Reported Soil Dissipation (DT50) Values for this compound

DT50 (days) Experimental Conditions Soil Type / Location Influencing Factors Reference(s)
9 - 15 Greenhouse Not specified Optimized temperature and moisture [9]
21.4 Field Study Agricultural soil in South-Western Poland Applied alone [9]
~30 General Toxicological Data Average soil Slower in acidic soils, faster in alkaline soils [5][9]
31.7 Laboratory Incubations Not specified Geometric mean [13]

| 32.1 | Field Study | Not specified | Applied with an oil adjuvant |[11] |

Several factors can influence the rate of degradation:

  • Soil pH: Chemical hydrolysis is faster under alkaline conditions (higher pH) and slower in acidic soils.[5][9]

  • Microbial Activity: The presence of specific microbial populations, such as Arthrobacter oxydans and Ochrobactrum anthropi, can significantly accelerate degradation.[11][14]

  • Temperature and Moisture: Optimal temperature (e.g., 30-35°C) and moisture levels promote microbial activity, leading to faster breakdown.[9][12]

  • Adjuvants: The addition of adjuvants to herbicide formulations can alter their persistence, with some studies showing a slower degradation rate when adjuvants are present.[15][16]

phenmedipham_degradation PMP This compound hydrolysis Hydrolysis (Microbial & Chemical) PMP->hydrolysis MHPC Methyl N-(3-hydroxyphenyl)carbamate (MHPC) hydrolysis->MHPC mToluidine m-Toluidine hydrolysis->mToluidine mAminophenol m-Aminophenol MHPC->mAminophenol Further Hydrolysis methylcatechol 4-Methylcatechol mToluidine->methylcatechol Dioxygenase Activity ring_cleavage Ring Cleavage (meta-pathway) methylcatechol->ring_cleavage mineralization Further Degradation (e.g., CO2) ring_cleavage->mineralization

Microbial degradation pathway of this compound in soil.
Experimental Protocol: Laboratory Soil Incubation Study

This method is used to determine the rate of pesticide degradation in soil under controlled laboratory conditions.

  • Soil Collection and Preparation: Fresh soil is collected from the field, sieved to remove large debris, and characterized. The soil moisture is adjusted to a specific level, often a percentage of its field capacity.

  • Application: A known amount of this compound is uniformly applied to the soil samples. The application rate should be relevant to typical agricultural use.

  • Incubation: The treated soil samples are placed in incubation vessels (e.g., flasks or jars) and stored in the dark at a constant temperature (e.g., 20-25°C). The vessels are designed to allow for aeration while minimizing moisture loss.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), replicate samples are removed for analysis.

  • Extraction: The soil samples are extracted with an appropriate organic solvent (e.g., methanol or acetonitrile) to recover the this compound and its metabolites.[15]

  • Analysis: The extracts are analyzed using HPLC or LC-MS to quantify the concentration of the parent compound remaining over time.[9]

  • Data Analysis: The concentration of this compound is plotted against time. The data are fitted to a kinetic model, most commonly a single first-order (SFO) model, to calculate the degradation rate constant (k) and the DT50 value (DT50 = ln(2)/k).[9][17]

Leaching Potential

Experimental Protocol: Soil Column or Lysimeter Study

Lysimeter studies provide the most realistic assessment of a pesticide's leaching behavior under field or near-field conditions.[18]

  • Lysimeter Setup: Large, undisturbed soil columns (lysimeters) are collected from a representative field site to preserve the natural soil structure, including macropores.[19] These columns are encased and equipped with a system to collect leachate at the bottom.

  • Application: this compound is applied to the surface of the lysimeter soil at a rate consistent with its intended use.

  • Environmental Conditions: The lysimeters are maintained under natural environmental conditions (outdoor) or controlled simulated conditions (indoor), receiving natural or artificial rainfall.[20]

  • Leachate Collection: Water that percolates through the soil column (leachate) is collected periodically over an extended period (months to years). The volume of leachate is recorded.

  • Mass Balance: The data are used to construct a mass balance, quantifying the amount of the applied substance that has leached, degraded, remained in the soil, or been taken up by plants (if present). This provides a comprehensive picture of the herbicide's environmental fate and its ultimate leaching potential.[18]

environmental_fate_workflow start Field Soil Sampling char Soil Characterization (pH, %OC, Texture) start->char sorption Sorption Study (Batch Equilibrium) char->sorption degradation Degradation Study (Lab Incubation) char->degradation leaching Leaching Study (Lysimeter/Column) char->leaching kd_koc Calculate Kd & Koc sorption->kd_koc dt50 Calculate DT50 degradation->dt50 leach_conc Measure Leachate Concentrations leaching->leach_conc mobility Mobility Assessment kd_koc->mobility persistence Persistence Assessment dt50->persistence risk Environmental Risk Assessment leach_conc->risk mobility->risk persistence->risk

Workflow for assessing the environmental fate of this compound.

Conclusion

The available scientific data indicates that this compound has a low potential for leaching into groundwater. This is a result of two key environmental behaviors:

  • Strong Soil Sorption: this compound binds effectively to soil organic matter and clay, a characteristic indicated by its high Koc value, which significantly restricts its mobility within the soil profile.

  • Moderate to Low Persistence: The herbicide is degraded by a combination of microbial and chemical processes at a relatively fast rate, with typical field half-lives ranging from approximately 20 to 40 days.

Together, these factors ensure that under typical agricultural conditions, this compound is unlikely to persist long enough or be mobile enough to pose a significant risk to groundwater resources. However, factors such as soil type, pH, and the presence of adjuvants can modify its behavior, underscoring the importance of considering local conditions in environmental risk assessments.

References

microbial biodegradation of phenmedipham-ethyl by soil microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Microbial Biodegradation of Phenmedipham by Soil Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenmedipham is a selective post-emergence phenylcarbamate herbicide used to control broadleaf weeds in crops such as sugar beets and spinach.[1][2] Its fate and behavior in the soil are critical for assessing its environmental impact. Microbial degradation is a primary mechanism for the dissipation of phenmedipham in terrestrial ecosystems.[1][2] This technical guide provides a comprehensive overview of the microbial degradation pathways of phenmedipham, the microorganisms and enzymes involved, quantitative degradation data, and detailed experimental protocols for its study.

Key Degrading Microorganisms

Several bacterial strains capable of utilizing phenmedipham as a source of carbon and energy have been isolated from soil.[1] Notable examples include:

  • Arthrobacter oxydans P52 [1]

  • Ochrobactrum anthropi NC-1 [1][3]

  • Pseudomonas putida [4]

These microorganisms produce specific enzymes that catalyze the breakdown of the herbicide.[1]

Microbial Degradation Pathway of Phenmedipham

The biodegradation of phenmedipham is primarily initiated by enzymatic hydrolysis of the central carbamate linkage.[1][2][4] The degradation proceeds through several key steps:

  • Initial Hydrolysis : The process begins with the cleavage of the ester bond by a phenmedipham hydrolase enzyme. This reaction yields two primary metabolites: methyl N-(3-hydroxyphenyl)carbamate and m-toluidine .[1][3]

  • Metabolism of Intermediates :

    • Methyl N-(3-hydroxyphenyl)carbamate is further hydrolyzed to form m-aminophenol .[1][3] In studies with O. anthropi NC-1, m-aminophenol was not further metabolized by the organism.[3][4][5]

    • m-Toluidine is degraded further by enzymes such as toluidine dioxygenase , leading to the formation of 4-methylcatechol .[1][3]

  • Ring Cleavage : The intermediate 4-methylcatechol subsequently undergoes ring cleavage via the meta-pathway, forming products like 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate.[3][4][5]

  • Mineralization : The complete mineralization of phenmedipham involves the breakdown of these aromatic intermediates into simpler molecules like carbon dioxide.[1]

Phenmedipham Degradation Pathway phenmedipham Phenmedipham hydrolysis Initial Hydrolysis (Phenmedipham Hydrolase) phenmedipham->hydrolysis metabolite1 Methyl N-(3-hydroxyphenyl)carbamate hydrolysis->metabolite1 metabolite2 m-Toluidine hydrolysis->metabolite2 hydrolysis2 Hydrolysis metabolite1->hydrolysis2 degradation_m_toluidine Degradation (Toluidine Dioxygenase) metabolite2->degradation_m_toluidine metabolite3 m-Aminophenol hydrolysis2->metabolite3 metabolite4 4-Methylcatechol degradation_m_toluidine->metabolite4 ring_cleavage Meta Ring Cleavage (4-methyl catechol 1,2-dioxygenase) metabolite4->ring_cleavage mineralization Complete Mineralization (CO2) ring_cleavage->mineralization

Microbial degradation pathway of phenmedipham.

Enzymes Involved in Biodegradation

The microbial degradation of phenmedipham is facilitated by a series of specific enzymes. The primary enzymes identified in degrading strains like O. anthropi NC-1 include:

  • Phenmedipham Hydrolase (a type of Carboxyl Ester Hydrolase) : Catalyzes the initial hydrolytic cleavage of the carbamate linkage in the phenmedipham molecule.[1][3][6]

  • Toluidine Dioxygenase : An oxygenase that initiates the degradation of the m-toluidine intermediate.[3][7]

  • 4-Methylcatechol 1,2-Dioxygenase : Responsible for the ring cleavage of the 4-methylcatechol intermediate, a key step in the mineralization process.[3]

Factors Influencing Biodegradation Rate

Both biotic and abiotic factors significantly control the rate of phenmedipham degradation in the soil environment.[1][8]

  • Microbial Population : The presence of adapted microorganisms with the necessary degradative enzymes is the most critical factor for biodegradation.[1]

  • Soil pH : pH affects both microbial activity and the chemical stability of phenmedipham. Degradation is significantly faster under alkaline conditions, where chemical hydrolysis can be a more dominant pathway than microbial degradation.[1][2][9] The optimal pH for degradation by O. anthropi NC-1 is 7.0.[3][4]

  • Temperature : Microbial activity and degradation rates are optimal within a mesophilic temperature range.[1] For the isolated O. anthropi NC-1 strain, the optimal temperature is 30-35°C.[1][3][4]

  • Soil Moisture : Adequate moisture is essential for microbial growth and activity. Both overly dry and waterlogged conditions can inhibit microbial function and slow down degradation.[1]

  • Organic Matter and Clay Content : These soil components can adsorb pesticide molecules, which can reduce their bioavailability for microbial degradation.[1][2] However, higher organic matter also supports a larger, more active microbial population.[2]

  • Agricultural Practices : The application of adjuvants, particularly oil-based ones, can slow the degradation of phenmedipham in soil, leading to a longer half-life (DT₅₀) and higher residue levels.[1][2]

Influencing Factors cluster_soil Soil Properties cluster_env Environmental Conditions cluster_agri Agricultural Practices P Phenmedipham Degradation Rate pH Soil pH pH->P affects chemical hydrolysis Moisture Soil Moisture Moisture->P essential for microbes OM Organic Matter & Clay Content OM->P affects bioavailability Microbes Microbial Biomass & Activity Microbes->P critical factor Temp Temperature Temp->P affects microbial activity Adjuvants Adjuvants (e.g., Oil) Adjuvants->P can reduce rate

Key factors influencing the degradation rate of phenmedipham.

Quantitative Degradation Data

The rate of phenmedipham degradation is often expressed as DT₅₀ (Dissipation Time 50%), the time required for 50% of the initial concentration to dissipate.

Study Type / Condition Strain/Environment Parameter Value Reference
Laboratory StudyOchrobactrum anthropi NC-1Degradation of 2 mM PMP>98.5% in 168 hours[3][4]
Laboratory StudyOchrobactrum anthropi NC-1Optimal pH for degradation7.0[3][4]
Laboratory StudyOchrobactrum anthropi NC-1Optimal Temperature30-35 °C[1][3][4]
Field Study (Poland)Agricultural SoilDT₅₀ (Phenmedipham alone)21.4 days[2]
Field Study (Poland)Agricultural SoilDT₅₀ (Phenmedipham + oil adjuvant)32.1 (±2.1) days[1][2]
General ValueTypical Field SoilDT₅₀~25-30 days[1][2]
Hydrolysis StudyBuffered Solution (22°C)Half-life at pH 570 days[9]
Hydrolysis StudyBuffered Solution (22°C)Half-life at pH 724 hours[9]
Hydrolysis StudyBuffered Solution (22°C)Half-life at pH 910 minutes[9]

Experimental Protocols

Standardized laboratory methods are essential for accurately assessing the degradation of phenmedipham.

Protocol 6.1: Isolation of Phenmedipham-Degrading Microorganisms

This protocol is based on the enrichment culture technique used to isolate strains like Ochrobactrum anthropi NC-1.[1][3][4]

  • Soil Sample Collection : Collect topsoil samples (0-15 cm depth) from a site with a history of phenmedipham application.[1]

  • Enrichment :

    • Add 10 g of sieved soil to 100 mL of a mineral salt medium (MSM) containing phenmedipham as the sole carbon source (e.g., 50 mg/L).[1]

    • Incubate the flask on a rotary shaker at 30°C and 150 rpm.[1]

    • After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with phenmedipham.

    • Repeat this transfer process at least five times to select for adapted microorganisms.[1]

  • Isolation :

    • Prepare serial dilutions of the final enrichment culture.[1]

    • Plate the dilutions onto MSM agar plates containing phenmedipham.[1]

    • Incubate at 30°C until distinct colonies appear.[1]

  • Purification and Identification :

    • Isolate individual colonies and re-streak them to ensure purity.[1]

    • Identify promising isolates based on morphological, biochemical, and 16S rRNA gene sequencing analysis.[1][3]

Protocol 6.2: Soil Microcosm Study for DT₅₀ Determination

This protocol outlines a typical laboratory incubation study to determine the DT₅₀ of phenmedipham.[1]

  • Soil Preparation : Collect fresh soil, remove debris, and sieve (e.g., through a 2 mm mesh). Adjust moisture to a specific percentage of water holding capacity. Pre-incubate the soil for several days to allow microbial activity to stabilize.[1]

  • Microcosm Setup :

    • Weigh a known amount of the pre-incubated soil (e.g., 50 g dry weight equivalent) into sterile glass flasks.[1]

    • Prepare a stock solution of phenmedipham in a suitable solvent.

    • Spike the soil samples with the phenmedipham solution to achieve the desired final concentration (e.g., 5 mg/kg). Allow the solvent to evaporate.[1]

    • Include control microcosms (e.g., sterilized soil) to differentiate between biotic and abiotic degradation.[1]

  • Incubation : Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture throughout the experiment.[1]

  • Sampling : Collect soil subsamples from replicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days). Store samples at -20°C prior to analysis.[1]

  • Analysis : Extract and quantify the concentration of phenmedipham at each time point using the protocol below (6.3).

  • Data Calculation : Plot the concentration of phenmedipham versus time. Calculate the degradation rate constant (k) and the DT₅₀ using first-order kinetics: DT₅₀ = ln(2)/k.[2]

Protocol 6.3: Extraction and Quantification by HPLC

This protocol describes a general method for extracting and quantifying phenmedipham and its primary metabolites from soil using High-Performance Liquid Chromatography (HPLC).[1]

  • Extraction :

    • Extract a soil subsample (e.g., 10 g) with a suitable solvent such as methanol or acetonitrile (e.g., 20 mL).[1]

    • Shake vigorously for 1-2 hours.[1]

    • Separate the solid and liquid phases by centrifugation. Collect the supernatant.[1]

    • Repeat the extraction on the soil pellet for exhaustive recovery.[1]

  • Cleanup (Optional) : For cleaner samples, a solid-phase extraction (SPE) cleanup step may be used.[1]

  • HPLC Analysis :

    • Inject the sample extract into an HPLC system equipped with a UV or Diode Array Detector (DAD).[1]

    • Example Chromatographic Conditions :

      • Column : Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1]

      • Mobile Phase : Isocratic or gradient mixture of methanol and water (e.g., 51:49 v/v).[1]

      • Flow Rate : 1.0 mL/min.[1]

      • Detection Wavelength : 230-240 nm.[1]

  • Quantification : Quantify the concentrations of phenmedipham and its metabolites by comparing peak areas to those of certified reference standards.[1]

Experimental Workflow A 1. Soil Collection & Preparation (Sieving, Moisture Adjustment) B 2. Microcosm Setup (Spiking with Phenmedipham) A->B C 3. Incubation (Controlled Temperature & Moisture) B->C D 4. Time-course Sampling (e.g., Day 0, 1, 3, 7, 14...) C->D E 5. Sample Storage (-20°C) D->E F 6. Solvent Extraction (e.g., Methanol) E->F G 7. Analysis by HPLC-UV (Quantification) F->G H 8. Data Processing (Calculate DT₅₀) G->H

General experimental workflow for a soil microcosm study.

References

Phenmedipham-Ethyl in the Soil Matrix: A Technical Guide to Adsorption and Desorption Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the adsorption and desorption characteristics of phenmedipham-ethyl in various soil types. Understanding these processes is critical for predicting the environmental fate, efficacy, and potential for off-site transport of this widely used herbicide. This document summarizes key quantitative data, details experimental methodologies, and illustrates the influential factors governing its behavior in the soil environment.

Core Concepts: Adsorption and Desorption in Soil

The behavior of this compound in soil is largely governed by two key processes: adsorption and desorption. Adsorption refers to the binding of the herbicide molecules to soil particles, which can reduce its concentration in the soil solution and thereby decrease its immediate bioavailability for weed uptake or degradation. Conversely, desorption is the release of adsorbed this compound back into the soil solution. The balance between these two processes dictates the herbicide's mobility and persistence in the environment.

Several soil properties significantly influence the extent of this compound adsorption and desorption, primarily:

  • Soil Organic Matter (SOM): Organic matter is a key sorbent for many organic pesticides, including this compound.[1][2] Soils with higher organic matter content generally exhibit greater adsorption of the herbicide.[1]

  • Clay Content: Clay minerals, with their large surface area and potential for charged sites, can also contribute to the adsorption of pesticides.[1]

  • Soil pH: The pH of the soil can influence the chemical form of this compound and the surface charge of soil colloids, thereby affecting adsorption-desorption equilibria. This compound is susceptible to hydrolysis, a process that is pH-dependent and indirectly affects its adsorption.

Quantitative Analysis of this compound Sorption

To facilitate a comparative analysis, the following table summarizes the soil sorption coefficients for phenmedipham across different soil types as reported in the literature. The Freundlich isotherm is a commonly used model to describe the non-linear adsorption of pesticides in soil. The key parameters are:

  • Kf (Freundlich adsorption coefficient): Indicates the adsorption capacity of the soil. Higher Kf values signify stronger adsorption.

  • 1/n (Freundlich exponent): Relates to the intensity of adsorption and the non-linearity of the isotherm.

Soil TypeOrganic Carbon (%)Clay (%)pHKf (µg1-1/n mL1/n g-1)1/nReference
Loam2.5206.85.20.85Hypothetical Data
Sandy Loam1.2105.52.80.92Hypothetical Data
Clay Loam3.8357.28.10.88Hypothetical Data
Silt Loam2.0156.24.50.90Hypothetical Data

Experimental Protocol: Batch Equilibrium Method

The determination of adsorption and desorption characteristics of this compound in soil is typically conducted using the batch equilibrium method. This widely accepted laboratory procedure allows for the quantification of the partitioning of the herbicide between the soil and aqueous phases under controlled conditions.

I. Materials and Apparatus
  • Soils: A range of soil types with varying organic matter content, clay content, and pH. Soils should be air-dried and sieved (e.g., through a 2-mm sieve).

  • This compound: Analytical grade standard.

  • Solvent: HPLC-grade methanol or acetonitrile for stock solutions.

  • Background Solution: 0.01 M calcium chloride (CaCl2) solution to maintain a constant ionic strength and simulate the soil solution.

  • Equipment:

    • Analytical balance

    • Centrifuge tubes (e.g., 50 mL polypropylene or glass with screw caps)

    • Mechanical shaker (end-over-end or reciprocating)

    • High-speed centrifuge

    • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) for concentration analysis.

    • pH meter

    • Syringe filters (e.g., 0.45 µm PTFE)

II. Adsorption Experiment
  • Preparation of this compound Solutions: Prepare a stock solution of this compound in the chosen organic solvent. From this stock, prepare a series of working solutions in the 0.01 M CaCl2 background solution at different concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L).

  • Soil-Solution Incubation:

    • Weigh a known amount of air-dried soil (e.g., 2.0 g) into each centrifuge tube.

    • Add a specific volume of the corresponding this compound working solution to each tube (e.g., 20 mL), resulting in a known soil-to-solution ratio (e.g., 1:10).

    • Include control samples containing only the soil and the background solution (to check for interfering substances) and control samples with only the this compound solution (to check for adsorption to the container walls).

  • Equilibration: Securely cap the tubes and place them on the mechanical shaker. Agitate the samples for a predetermined equilibrium time (typically 24 hours) at a constant temperature (e.g., 25°C). The equilibrium time should be established in preliminary kinetic studies.

  • Phase Separation: After shaking, centrifuge the tubes at a high speed (e.g., 5000 rpm for 20 minutes) to separate the solid and liquid phases.

  • Analysis: Carefully collect an aliquot of the supernatant, filter it through a syringe filter, and analyze the concentration of this compound in the aqueous phase (Ce) using HPLC.

  • Calculation of Adsorbed Amount: The amount of this compound adsorbed to the soil (Cs) is calculated by the difference between the initial concentration (Ci) and the equilibrium concentration (Ce) in the solution, using the following equation:

    Cs = (Ci - Ce) * (V/m)

    where:

    • Cs is the amount of this compound adsorbed per unit mass of soil (mg/kg)

    • Ci is the initial concentration of this compound in the solution (mg/L)

    • Ce is the equilibrium concentration of this compound in the solution (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the soil (kg)

  • Isotherm Modeling: Plot the adsorbed concentration (Cs) against the equilibrium concentration (Ce) to generate an adsorption isotherm. Fit the data to the Freundlich equation (Cs = Kf * Ce1/n) to determine the Kf and 1/n values.

III. Desorption Experiment
  • Procedure: Following the adsorption experiment, decant the supernatant from the centrifuge tubes.

  • Addition of Fresh Solution: Add a volume of fresh 0.01 M CaCl2 solution (without this compound) to the soil pellet, equal to the volume of the supernatant removed.

  • Re-equilibration: Resuspend the soil pellet and shake the tubes for the same equilibrium time as in the adsorption experiment.

  • Analysis: Centrifuge the tubes and analyze the concentration of this compound desorbed into the solution.

  • Calculation of Desorbed Amount: The amount of this compound desorbed is determined, and the percentage of desorption can be calculated relative to the initially adsorbed amount. This process can be repeated for several cycles to assess the desorption kinetics and the potential for hysteresis. Hysteresis occurs when the desorption isotherm does not follow the same path as the adsorption isotherm, indicating that the adsorption may be partially irreversible.[3]

Factors Influencing this compound Adsorption and Desorption

The following diagram illustrates the key relationships between soil properties and the adsorption-desorption behavior of this compound.

G cluster_soil Soil Properties cluster_process Processes cluster_outcome Environmental Fate Organic_Matter Soil Organic Matter Adsorption Adsorption Organic_Matter->Adsorption Increases Clay_Content Clay Content Clay_Content->Adsorption Increases Soil_pH Soil pH Soil_pH->Adsorption Influences Desorption Desorption Adsorption->Desorption Equilibrium Bioavailability Bioavailability Adsorption->Bioavailability Decreases Mobility Mobility & Leaching Adsorption->Mobility Decreases Desorption->Bioavailability Increases Desorption->Mobility Increases

Caption: Factors influencing this compound's fate in soil.

This guide provides a foundational understanding of the critical processes governing the environmental behavior of this compound. For specific risk assessment and environmental modeling, it is imperative to conduct studies with the particular soils and environmental conditions of interest.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Phenmedipham-Ethyl Residues in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of phenmedipham-ethyl residues in various agricultural products. The protocols focus on widely accepted and robust analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A comprehensive sample preparation protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also detailed.

Introduction

This compound is a selective systemic herbicide used for post-emergence control of broadleaf weeds, particularly in sugar beet and spinach cultivation.[1] Monitoring its residues in agricultural commodities is crucial for ensuring food safety and compliance with regulatory limits, known as Maximum Residue Limits (MRLs). The analytical methods detailed herein are designed to provide high sensitivity, accuracy, and reproducibility for the quantification of this compound in complex food matrices.

Analytical Methods Overview

The primary methods for the analysis of this compound residues are chromatography-based. LC-MS/MS is often preferred for its high sensitivity and selectivity, which allows for lower detection limits.[2] HPLC-UV offers a robust and more accessible alternative for routine monitoring.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound residues.[2]

Effective sample preparation is critical for accurate analysis. The QuEChERS method is a widely adopted technique for pesticide residue analysis in food samples due to its simplicity, speed, and minimal solvent usage.[2] It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[2]

Quantitative Data Summary

The performance of various analytical methods for the determination of this compound is summarized in the table below. The data presented includes the analytical technique, the agricultural matrix, the Limit of Detection (LOD), the Limit of Quantification (LOQ), and recovery percentages.

Analytical MethodAgricultural MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)
HPLC-UV8 Kinds of Agricultural Products-1080.8 - 98.7
HPLC-UVCrops (General)S/N Ratio of 3S/N Ratio of 1070 - 120
LC-MS/MSFruits and Vegetables-10-
LC-MS/MSBrown Rice7.51089.1 - 112.4
LC-MS/MSSoybean7.51089.1 - 112.4
LC-MS/MSMandarin7.51089.1 - 112.4
LC-MS/MSPepper7.51089.1 - 112.4
LC-MS/MSPotato7.51089.1 - 112.4

Note: LOD and LOQ values can vary based on instrumentation, matrix effects, and specific method validation parameters.

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol describes a modified QuEChERS method for the extraction and cleanup of this compound residues from fruits and vegetables.[1][2]

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (ACN), HPLC grade

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[2]

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA), C18, and magnesium sulfate[2]

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[2] For dry samples, add an appropriate amount of water to rehydrate.[1]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[2]

  • Add the appropriate QuEChERS extraction salts.[2]

  • Cap the tube and shake vigorously for 1 minute.[2]

  • Centrifuge at ≥3000 x g for 5 minutes.[3]

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the cleanup sorbent.[3]

  • Vortex for 30 seconds.[1]

  • Centrifuge at high speed for 2 minutes.[1]

  • Final Extract Preparation: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. The extract is now ready for LC-MS/MS or HPLC-UV analysis.

Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_final_prep Final Preparation Homogenization 1. Homogenize Sample Weighing 2. Weigh 10-15g into 50mL tube Homogenization->Weighing Add_ACN 3. Add 10mL Acetonitrile Weighing->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake 5. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 6. Centrifuge (≥3000g, 5 min) Shake->Centrifuge1 Transfer_Supernatant 7. Transfer 1mL Supernatant to d-SPE tube Centrifuge1->Transfer_Supernatant Vortex 8. Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge2 9. Centrifuge (2 min) Vortex->Centrifuge2 Filter 10. Filter Supernatant (0.22µm) Centrifuge2->Filter Vial 11. Transfer to Autosampler Vial Filter->Vial

QuEChERS sample preparation workflow.
Protocol 2: Analysis by LC-MS/MS

This protocol provides typical parameters for the analysis of this compound by LC-MS/MS.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C

  • Gradient: 5% B to 95% B in 8 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.[1]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions: Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.

LCMSMS_Workflow cluster_injection Sample Injection cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_data Data Analysis Autosampler 1. Inject Prepared Extract (5-10µL) HPLC_Column 2. Separation on C18 Column Autosampler->HPLC_Column Gradient_Elution 3. Gradient Elution (Water/ACN) HPLC_Column->Gradient_Elution ESI 4. Electrospray Ionization (ESI+) Gradient_Elution->ESI MRM 5. Multiple Reaction Monitoring (MRM) ESI->MRM Quantification 6. Quantification using Calibration Curve MRM->Quantification Confirmation 7. Confirmation by Ion Ratios Quantification->Confirmation

References

liquid chromatography-mass spectrometry (LC-MS/MS) for phenmedipham-ethyl quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Phenmedipham-ethyl by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective post-emergence herbicide used to control broadleaf weeds in crops such as sugar beets and spinach.[1] Due to its application on food crops, regulatory bodies require sensitive and reliable methods to monitor its residues in food products and environmental samples to ensure consumer safety and assess environmental impact.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity for the quantification of pesticide residues.[2] Its high specificity is due to the detection based on the mass-to-charge ratio, which minimizes matrix interference.[2]

This document provides a detailed protocol for the quantification of this compound using LC-MS/MS. The methodology is based on a streamlined sample preparation procedure followed by a robust UPLC-MS/MS analysis, making it suitable for routine monitoring and food safety applications.[1]

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from complex matrices like fruits and vegetables.[1]

a) Sample Homogenization:

  • Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.[1]

  • For dry samples, add a suitable amount of water for rehydration before proceeding.[1]

b) Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.[1]

  • Cap the tube and shake it vigorously for 1 minute.[1]

  • Add a salting-out mixture (e.g., magnesium sulfate and sodium chloride).

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.[1]

c) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube. This tube should contain a sorbent mixture, such as PSA (primary secondary amine) and C18, to remove interfering matrix components.[1]

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.[1]

d) Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.[1]

ParameterSpecification
System UPLC System
Column C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[3]
Mobile Phase A Water with 10 mM ammonium formate, pH 4[3]
Mobile Phase B Methanol[3]
Gradient Program 5% B to 95% B in 8 min, hold for 2 min, then re-equilibrate for 3 min[1]
Flow Rate 0.2 mL/min[4]
Injection Volume 2-5 µL[3][4]
Column Temperature 45 °C[3]
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1]

ParameterSpecification
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Source Temp. 150 °C
Desolvation Temp. 500 °C
Dwell Time 3 msec[5][6]

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Phenmedipham301.1136.0168.1[7]

Data Presentation

The performance of the LC-MS/MS method for this compound quantification is summarized below. The data is compiled from various studies and may vary based on experimental conditions.

Table 1: Comparison of Method Validation Parameters for Phenmedipham Analysis

Validation ParameterPerformance Characteristics
Linearity (Range) 0.010 - 0.200 mg/kg[2]
Correlation Coefficient (R²) ≥ 0.99[8]
Accuracy (Recovery) 70% - 120%[9]
Repeatability (RSD) ≤ 20%[8]
Limit of Quantification (LOQ) 0.01 mg/kg[3][8]

Mandatory Visualization

The overall workflow for the quantification of this compound using LC-MS/MS is depicted in the following diagram.

LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (10g in 50mL tube) Extraction 2. Extraction (Acetonitrile) Homogenization->Extraction Centrifugation1 3. Centrifugation (≥4000 rpm) Extraction->Centrifugation1 dSPE 4. d-SPE Cleanup (PSA/C18) Centrifugation1->dSPE Centrifugation2 5. Centrifugation (≥4000 rpm) dSPE->Centrifugation2 Filtration 6. Filtration (0.22 µm filter) Centrifugation2->Filtration LC_MS_Analysis LC-MS/MS Analysis (UPLC-Triple Quadrupole) Filtration->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Quantification Quantification (Matrix-Matched Calibration) Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in various sample matrices. The use of the QuEChERS protocol for sample preparation ensures efficient extraction and cleanup, while the UPLC-MS/MS system offers excellent chromatographic separation and highly selective detection.[1] This validated method is well-suited for high-throughput analysis in regulatory monitoring, food safety assessment, and environmental studies.

References

Application Notes and Protocols: Assessing Phenmedipham-Ethyl Efficacy on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenmedipham-ethyl is a selective, post-emergence carbamate herbicide primarily used to control a wide range of annual broadleaf weeds.[1][2][3] Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII), which disrupts the electron transport chain in susceptible plants.[1][2][4] This herbicide is absorbed through the leaves and demonstrates limited translocation, acting as a contact herbicide.[3][4] The efficacy of this compound is critically dependent on its formulation and application timing, with the best results observed when weeds are treated at the cotyledon to the 2-4 true leaf stage.[1][2] These protocols outline a comprehensive experimental approach to evaluate the herbicidal efficacy of this compound on broadleaf weeds.

Mode of Action: this compound primarily functions by inhibiting photosynthetic electron transport in Photosystem II.[2] This blockage leads to a rapid onset of chlorosis, followed by necrosis, typically starting from the leaf margins, and ultimately results in the desiccation of the leaf tissue.[2]

cluster_photosynthesis Photosystem II (PSII) in Chloroplast cluster_effect Cellular Effect Light Light PSII PSII Light->PSII Energy Absorption Electron_Transport Electron Transport Chain PSII->Electron_Transport Electron Flow ATP_Production ATP & NADPH Production Electron_Transport->ATP_Production Photosynthesis_Blocked Photosynthesis Blocked Phenmedipham Phenmedipham Phenmedipham->Inhibition Plant_Death Chlorosis, Necrosis, Plant Death Photosynthesis_Blocked->Plant_Death Leads to

Caption: Mode of Action of Phenmedipham on Photosystem II.

Experimental Protocol: Greenhouse Efficacy Study

This protocol details a greenhouse-based experiment to determine the dose-response relationship of this compound on selected broadleaf weed species.

1. Objective: To quantitatively assess the herbicidal efficacy of various concentrations of this compound on common broadleaf weeds.

2. Materials and Equipment:

  • Test Substance: this compound formulation (e.g., Emulsifiable Concentrate - EC).[1]

  • Weed Species: Seeds of common broadleaf weeds (e.g., Amaranthus retroflexus, Chenopodium album).[1][5]

  • Growth Medium: Standard potting mix.

  • Containers: 10 cm diameter pots.

  • Application Equipment: Cabinet spray chamber for uniform application.[1]

  • Measurement Tools: Balance (for biomass), digital camera, leaf area meter (optional).[6]

  • Control Substances: Untreated control (water/solvent blank).

  • Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses.

3. Experimental Design:

  • Layout: Completely Randomized Design (CRD).[1]

  • Treatments:

    • Untreated Control (0x rate).

    • This compound at various application rates. It is recommended to test rates below and above the proposed label rate (e.g., 0.125x, 0.25x, 0.5x, 1x, 2x the recommended rate).[7]

  • Replicates: A minimum of four replicates per treatment.[1][5]

4. Step-by-Step Methodology:

Phase 1: Plant Cultivation

  • Fill pots with the growth medium.

  • Sow seeds of the target weed species in each pot and lightly cover with soil.

  • Water the pots as needed and grow the plants in a greenhouse with controlled temperature and light conditions.

  • Allow plants to grow until they reach the 2-4 true leaf stage, which is the optimal stage for post-emergence herbicide application.[1][2]

Phase 2: Herbicide Application

  • Prepare the spray solutions for each this compound concentration according to the formulation label.

  • Calibrate the cabinet spray chamber to ensure uniform and accurate application volume.

  • Place the pots with the target weeds inside the spray chamber.

  • Apply the respective herbicide treatments to each set of pots, ensuring even foliage coverage.[1] The untreated control pots should be sprayed with water or the solvent used in the formulation.

  • After application, return the pots to the greenhouse. Randomize the pot locations to minimize environmental variability.

Phase 3: Efficacy Assessment

  • Visual Assessment:

    • At 7, 14, and 21 days after treatment (DAT), visually assess the herbicidal efficacy for each pot.[1]

    • Use a percentage scale where 0% indicates no visible effect and 100% indicates complete plant death.[1][8] Compare each treated plant to the untreated controls.

  • Quantitative Assessment (at 21 DAT):

    • Weed Control Percentage (WCP): Can be calculated based on weed counts in field studies or biomass in pot studies. The formula for biomass-based WCP is: WCP (%) = [(Biomass of Control - Biomass of Treatment) / Biomass of Control] x 100

    • Biomass Measurement:

      • Carefully cut all the above-ground plant material from each pot.

      • Record the fresh weight of the biomass for each pot.

      • Place the biomass in labeled paper bags and dry in an oven at 70°C for 72 hours or until a constant weight is achieved.

      • Record the dry weight.

Alternative Assessment Methods: For more objective and detailed analysis, consider using image analysis techniques.[9][10] Digital photos of the plants can be analyzed with software to quantify the percentage of green (healthy) versus brown (damaged) leaf area, providing a more rigorous alternative to visual estimations.[6]

A Phase 1: Plant Cultivation (Grow weeds to 2-4 leaf stage) B Phase 2: Herbicide Application (Use Cabinet Spray Chamber) A->B Ready for Treatment C Post-Application Growth (Greenhouse Conditions) B->C Post-Treatment D Phase 3: Efficacy Assessment C->D D1 Visual Assessment (7, 14, 21 DAT) D->D1 Time-course D2 Quantitative Assessment (21 DAT) D->D2 Endpoint D2_1 Weed Biomass (Fresh & Dry Weight) D2->D2_1

Caption: Experimental workflow for assessing herbicide efficacy.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatments.

Table 1: Visual Weed Control Efficacy of this compound (%)

Treatment Rate (x Label Rate)7 Days After Treatment (DAT)14 Days After Treatment (DAT)21 Days After Treatment (DAT)
Untreated Control (0x)000
0.125x254055
0.25x456575
0.5x608090
1.0x (Label Rate)759098
2.0x8598100

Note: Data are illustrative and will vary based on experimental conditions and weed species.

Table 2: Weed Biomass Reduction 21 Days After Treatment (DAT)

Treatment Rate (x Label Rate)Average Dry Biomass (g)Biomass Reduction (%)
Untreated Control (0x)5.200.0
0.125x2.3455.0
0.25x1.3075.0
0.5x0.5290.0
1.0x (Label Rate)0.1098.1
2.0x0.00100.0

Note: Biomass Reduction (%) is calculated relative to the untreated control.

Guidelines for Field Trials: While the above protocol details a greenhouse study, field trials are essential for evaluating efficacy under real-world conditions. Field experiments should follow a randomized complete block design with at least three to four replicates to account for field variability.[5] Plot sizes should be adequate for representative weed populations (e.g., 20 m²).[11] Assessments in field trials often include weed density (counts per quadrat) and weed control efficiency (WCE) alongside visual ratings and biomass measurements.[8][12] It is also crucial to assess crop tolerance by including at least one treatment at twice the recommended label rate.

References

Application of Phenmedipham-Ethyl in Studying Photosystem II Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenmedipham-ethyl is a selective, post-emergence herbicide belonging to the phenylcarbamate chemical family, widely utilized for the control of broadleaf weeds.[1] Its primary mode of action is the inhibition of photosynthesis, specifically targeting Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.[2] This property makes this compound a valuable tool for researchers studying the intricacies of photosynthetic electron transport, the structure and function of PSII, and for the development of new herbicidal compounds.

This document provides a comprehensive overview of the application of this compound in studying PSII inhibition, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the key pathways and processes involved.

Mechanism of Action: Targeting the D1 Protein

This compound disrupts the photosynthetic electron transport chain by binding to the D1 protein, a core component of the PSII reaction center.[2] Specifically, it competes with the native plastoquinone (PQ) for its binding site (the QB site) on the D1 protein.[3][4] This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the linear electron transport.[1][5]

The consequences of this blockage are twofold. Firstly, it prevents the production of ATP and NADPH, which are essential for CO2 fixation and plant growth.[1][5] Secondly, the accumulation of highly reactive reduced QA and the formation of triplet chlorophyll in the PSII reaction center lead to the production of reactive oxygen species (ROS), such as singlet oxygen.[2] These ROS cause rapid lipid peroxidation, membrane damage, and ultimately, cell death, which is the primary herbicidal effect.[2][6]

Data Presentation: Inhibitory Activity

The inhibitory potency of PSII-inhibiting herbicides is commonly quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes representative IC50 values for phenmedipham and other well-characterized PSII inhibitors, as determined by various assays.

HerbicideChemical ClassAssayTest SystemIC50 (µM)Reference
Phenmedipham PhenylcarbamatePhotosynthesis InhibitionNot Specified0.0002[7]
Diuron (DCMU)UreaDPIP PhotoreductionPea Thylakoids0.04 ± 0.01[3]
Diuron (DCMU)OJIP Fluorescence (1-Vj)Pea Thylakoids0.02 ± 0.01[3]
AtrazineTriazineNot SpecifiedNot SpecifiedNot Specified[8]
TerbutrynTriazineNot SpecifiedNot SpecifiedNot Specified[4]
MetribuzinTriazinoneDPIP PhotoreductionPea Thylakoids0.05 ± 0.01[3]
MetribuzinOJIP Fluorescence (1-Vj)Pea Thylakoids0.03 ± 0.01[3]
BentazonBenzothiadiazinoneDPIP PhotoreductionPea Thylakoids3.50 ± 0.50[3]
BentazonOJIP Fluorescence (1-Vj)Pea Thylakoids2.50 ± 0.40[3]

Experimental Protocols

The study of PSII inhibition by this compound relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Chlorophyll a Fluorescence Measurement (OJIP Test)

Principle: This technique measures the rapid changes in chlorophyll a fluorescence upon illumination, which reflects the redox state of QA.[9] Inhibition of electron transport from QA to QB by this compound leads to an accumulation of reduced QA, resulting in a characteristic increase in fluorescence yield.[9] The polyphasic fluorescence rise, known as the OJIP transient, is particularly sensitive to PSII inhibition.[8][9]

Protocol:

  • Sample Preparation:

    • Isolate thylakoid membranes from the plant of interest (e.g., spinach, pea) using standard protocols.

    • Suspend the thylakoids in a suitable buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl2).[9]

    • Adjust the chlorophyll concentration to a standardized value (e.g., 10 µg/mL).[9]

  • Herbicide Incubation:

    • Prepare a series of this compound concentrations in the appropriate solvent (e.g., ethanol, DMSO).

    • Add varying concentrations of this compound to the thylakoid suspension and incubate in the dark for a specific period (e.g., 5 minutes) to allow for binding.[9]

  • Measurement:

    • Use a fluorometer capable of recording fast fluorescence transients, such as a Plant Efficiency Analyzer (PEA).[9]

    • Dark-adapt the samples for at least 15 minutes before measurement.[9]

    • Illuminate the sample with a saturating light pulse and record the fluorescence emission from 10 µs to 1 s.[9]

  • Data Analysis:

    • Analyze the OJIP curve to determine key parameters such as F0 (minimal fluorescence), Fm (maximal fluorescence), and the variable fluorescence at different time points (e.g., the J-step, Vj).[9]

    • The inhibition is often quantified by the decrease in the parameter 1-Vj, which reflects the proportion of closed PSII reaction centers.[3]

    • Calculate the IC50 value from the dose-response curve.[3]

Oxygen Evolution Measurement (Hill Reaction)

Principle: This assay measures the rate of oxygen evolution from isolated thylakoids, which is a direct measure of PSII activity. In the presence of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DPIP), the rate of oxygen evolution is proportional to the rate of electron transport through PSII.[3] this compound will inhibit this process.

Protocol:

  • Sample Preparation:

    • Isolate thylakoid membranes as described in the chlorophyll fluorescence protocol.

  • Reaction Mixture:

    • Prepare a reaction buffer containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl2), an artificial electron acceptor (e.g., 100 µM DPIP), and the thylakoid suspension (e.g., 10-20 µg chlorophyll/mL).[3][9]

  • Herbicide Treatment:

    • Add different concentrations of this compound to the reaction mixture.

  • Measurement:

    • Use a Clark-type oxygen electrode to measure the rate of oxygen evolution under saturating light conditions.[9]

    • Record the baseline rate in the dark, then illuminate the sample and record the rate of oxygen evolution.

  • Data Analysis:

    • Calculate the rate of oxygen evolution for each herbicide concentration.

    • Express the PSII inhibition as a percentage of the control (untreated) rate.[3]

    • Determine the IC50 value from the dose-response curve.[3]

Visualizations

Signaling Pathway of PSII Inhibition by this compound

PSII_Inhibition_Pathway cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA e- QB QB QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Block Blockage of Electron Transport QB->Block Phenmedipham This compound D1_protein D1 Protein (QB site) Phenmedipham->D1_protein Binds to ROS Reactive Oxygen Species (ROS) Formation Block->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage Cell_Death Cell Death Damage->Cell_Death

Caption: Mechanism of PSII inhibition by this compound.

General Experimental Workflow for Characterizing PSII Inhibitors

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Biochemical & Biophysical Assays cluster_analysis Data Analysis cluster_computational Computational Analysis Thylakoid_Isolation Thylakoid Membrane Isolation Chlorophyll_Fluorescence Chlorophyll Fluorescence (OJIP Test) Thylakoid_Isolation->Chlorophyll_Fluorescence Oxygen_Evolution Oxygen Evolution (Hill Reaction) Thylakoid_Isolation->Oxygen_Evolution IC50_Fluorescence Determine IC50 (Fluorescence) Chlorophyll_Fluorescence->IC50_Fluorescence IC50_Oxygen Determine IC50 (Oxygen Evolution) Oxygen_Evolution->IC50_Oxygen Binding_Analysis Predict Binding Mode & Affinity IC50_Fluorescence->Binding_Analysis IC50_Oxygen->Binding_Analysis Molecular_Docking Molecular Docking Molecular_Docking->Binding_Analysis

Caption: General workflow for characterizing PSII-inhibiting herbicides.

Binding Niches of Different Herbicide Classes on the D1 Protein

Herbicide_Binding_Niches cluster_ser264 cluster_his215 D1_Protein D1 Protein (QB Binding Pocket) Ser264 Ser264 Niche Niche Triazines Triazines Triazines->D1_Protein Ureas Ureas Ureas->D1_Protein Phenylcarbamates Phenylcarbamates (e.g., Phenmedipham) Phenylcarbamates->D1_Protein His215 His215 Phenolic_Herbicides Phenolic Herbicides (e.g., Nitriles, Benzothiadiazinones) Phenolic_Herbicides->D1_Protein

Caption: Binding niches of different herbicide classes on the D1 protein.[1]

References

Application Notes and Protocols for Residue Analysis of Phenmedipham-ethyl in Sugar Beet Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenmedipham-ethyl is a selective post-emergence herbicide widely used in the cultivation of sugar beet, spinach, and strawberries to control broadleaf weeds.[1][2] It functions by inhibiting the photosynthetic electron transport chain at photosystem II.[3][4] Due to its application on food crops, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure consumer safety.[2][5][6] In Canada, where no specific MRL has been set for phenmedipham in sugar beets, a default MRL of 0.1 ppm is applied.[6] This document provides detailed protocols for the residue analysis of this compound in sugar beet roots and leaves, primarily utilizing the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8]

Metabolism and Residue Definition

In sugar beet plants, phenmedipham and its conjugates are the predominant residues found in the leaves. In the roots, however, the concentration of phenmedipham is significantly lower, with a substantial portion of the residue consisting of an uncharacterized fraction. For enforcement purposes, the residue definition is typically limited to the parent phenmedipham compound.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and analysis of this compound residues in sugar beet samples.

Sample Preparation and Homogenization
  • Collect representative samples of sugar beet roots and leaves.

  • Wash the samples with distilled water to remove any soil and debris.

  • Separate the roots and leaves, and chop each into smaller pieces.

  • Homogenize the chopped samples separately using a high-speed blender to obtain a uniform paste.

  • Store the homogenized samples in sealed containers at -20°C until analysis.

QuEChERS Extraction Protocol

This protocol is adapted from the European EN 15662 standard for pesticide residue analysis.

  • Weigh 10 g (± 0.1 g) of the homogenized sugar beet sample (root or leaf) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • For samples with low water content, add an appropriate amount of water to bring the total water volume to approximately 10 mL.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at 5000 rpm for 5 minutes.

  • The upper layer is the acetonitrile extract containing the pesticide residues.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer 1 mL of the acetonitrile extract from the previous step into a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent to the tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The supernatant is the cleaned-up extract.

LC-MS/MS Analysis
  • Transfer an aliquot of the cleaned-up extract into an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-to-product ion transitions for this compound.

Quantitative Data

The following tables summarize typical validation data for the analysis of this compound in sugar beet and other relevant matrices.

ParameterValueMatrixAnalytical MethodReference
Limit of Quantification (LOQ) 0.01 mg/kgPlant matricesLC-MS/MS[7]
0.01 - 0.05 mg/kgPlant matricesGC-MS/MS[7]
Tentative MRL 0.15 mg/kgCeleriac (extrapolated from sugar beet data)Not specified[7]
Default MRL (Canada) 0.1 ppmSugar beetNot specified[6]
Spiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Matrix
1087 - 106< 12Generic Plant Matrix
2587 - 106< 12Generic Plant Matrix
10087 - 106< 12Generic Plant Matrix
50087 - 106< 12Generic Plant Matrix

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis SampleCollection 1. Sample Collection (Sugar Beet Roots & Leaves) Washing 2. Washing SampleCollection->Washing Homogenization 3. Homogenization Washing->Homogenization Weighing 4. Weigh 10g Sample Homogenization->Weighing AddAcetonitrile 5. Add 10mL Acetonitrile Weighing->AddAcetonitrile AddSalts 6. Add QuEChERS Salts AddAcetonitrile->AddSalts Shake 7. Shake Vigorously AddSalts->Shake Centrifuge1 8. Centrifuge Shake->Centrifuge1 TransferExtract 9. Transfer 1mL Extract Centrifuge1->TransferExtract AddSorbents 10. Add MgSO4 & PSA TransferExtract->AddSorbents Vortex 11. Vortex AddSorbents->Vortex Centrifuge2 12. Centrifuge Vortex->Centrifuge2 LCMS 13. LC-MS/MS Analysis Centrifuge2->LCMS mechanism_of_action Phenmedipham This compound PSII Photosystem II (in Chloroplast) Phenmedipham->PSII Inhibits ElectronTransport Photosynthetic Electron Transport Photosynthesis Photosynthesis WeedDeath Weed Death Photosynthesis->WeedDeath Disruption leads to

References

Methodology for Studying the Environmental Impact of Phenmedipham-Ethyl Runoff

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenmedipham-ethyl is a selective post-emergence herbicide used for the control of broadleaf weeds.[1] Its application in agriculture raises concerns about its potential mobilization into aquatic ecosystems through surface runoff, posing a risk to non-target organisms.[1] This document provides a comprehensive set of methodologies and protocols for assessing the environmental impact of this compound runoff. The primary mode of action for phenmedipham is the inhibition of photosynthesis at photosystem II (PSII).[1] However, its environmental effects can be multifaceted, necessitating a thorough and standardized approach to its study.

These application notes are designed to guide researchers through the process of evaluating the ecotoxicity and environmental fate of this compound, from simulating runoff events in the laboratory to conducting standardized aquatic toxicity tests and analyzing the underlying mechanisms of toxicity.

Data Presentation: Ecotoxicity of this compound

The following tables summarize the quantitative ecotoxicity data for this compound, providing a basis for comparison and risk assessment.

Table 1: Acute Toxicity of this compound to Aquatic Organisms [1]

Taxonomic GroupSpeciesEndpointValue (mg/L)Exposure Duration
FishOncorhynchus mykiss (Rainbow Trout)LC501.396 hours
FishLepomis macrochirus (Bluegill Sunfish)LC503.9896 hours
InvertebrateDaphnia magna (Water Flea)EC50 (Immobilisation)3.248 hours
AlgaeScenedesmus subspicatusEC50 (Growth Inhibition)> 472 hours
Aquatic PlantLemna minorErC50 (Growth Rate)> 0.1767 days

Table 2: Chronic and Sublethal Toxicity of this compound to Aquatic Organisms

Taxonomic GroupSpeciesEndpointValue (mg/L)Exposure Duration
Fish-NOEC (No Observed Effect Concentration)--
InvertebrateDaphnia magnaNOEC (Reproduction)-21 days
Algae-NOEC (Growth)--

Note: Specific quantitative values for chronic and sublethal toxicity of this compound are less readily available in the public domain and may require targeted literature searches or experimental determination.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.

Protocol 1: Laboratory Simulation of this compound Runoff from Soil Columns

This protocol describes a method to simulate a rainfall event on a soil column treated with this compound to generate runoff water for subsequent ecotoxicological testing.

Materials:

  • Glass or stainless steel columns (e.g., 30 cm length, 10 cm diameter)

  • Representative agricultural soil

  • This compound formulation

  • Deionized water

  • Rainfall simulator capable of producing a constant and uniform rainfall intensity

  • Collection vessels for runoff and leachate

  • Analytical equipment for this compound quantification (e.g., HPLC-UV)[2][3][4][5]

Procedure:

  • Soil Column Preparation:

    • Air-dry and sieve the soil to a uniform consistency.

    • Pack the soil into the columns to a representative bulk density.

    • Pre-wet the soil column with a specific volume of deionized water and allow it to settle for 24 hours.

  • Pesticide Application:

    • Prepare a stock solution of the this compound formulation according to the manufacturer's recommended application rate.

    • Evenly apply the pesticide solution to the surface of the soil column.

    • Allow for a pre-rainfall incubation period (e.g., 24 hours) to simulate field conditions.

  • Rainfall Simulation:

    • Place the soil column under the rainfall simulator.

    • Apply simulated rainfall at a known intensity and duration.

  • Sample Collection:

    • Collect the surface runoff from the top of the column.

    • Collect the leachate that passes through the bottom of the column.

    • Record the volume of runoff and leachate.

  • Sample Analysis:

    • Filter the runoff and leachate samples.

    • Extract the samples using a suitable method (e.g., solid-phase extraction).

    • Analyze the concentration of this compound in the extracts using HPLC-UV or a similar validated analytical method.[2][3][4][5]

Protocol 2: Fish Acute Toxicity Test (Adapted from OECD Guideline 203)[6][7][8]

Objective: To determine the acute lethal toxicity of this compound runoff to fish.

Test Organism: Rainbow trout (Oncorhynchus mykiss) or another recommended species.

Materials:

  • Test fish from a healthy, disease-free stock.

  • Glass aquaria.

  • Dechlorinated, aerated water with controlled pH, hardness, and temperature.

  • This compound runoff water (generated from Protocol 1) or a prepared stock solution.

  • Dissolved oxygen meter, pH meter, thermometer.

Procedure:

  • Acclimation: Acclimate the fish to the test water quality and temperature for at least 7 days.

  • Test Concentrations: Prepare a series of at least five test concentrations of this compound in the test water, plus a control (no this compound). The concentrations should be arranged in a geometric series.

  • Test Setup:

    • Randomly assign at least seven fish to each test aquarium.

    • The loading of fish should not exceed 0.8 g/L.

  • Exposure:

    • Expose the fish to the test concentrations for a period of 96 hours.

    • Do not feed the fish during the test.

  • Observations:

    • Record mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) at 24, 48, 72, and 96 hours.

  • Data Analysis:

    • Calculate the LC50 (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).

Protocol 3: Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)[9][10][11][12][13]

Objective: To determine the acute immobilizing effect of this compound runoff on Daphnia magna.

Test Organism: Daphnia magna neonates (<24 hours old).

Materials:

  • Daphnia magna cultures.

  • Glass test vessels (e.g., 50 mL beakers).

  • Reconstituted or standard hard water.

  • This compound runoff water or a prepared stock solution.

  • Incubator with controlled temperature and lighting.

Procedure:

  • Test Concentrations: Prepare a series of at least five test concentrations of this compound in the test medium, plus a control.

  • Test Setup:

    • Use at least 20 daphnids for each concentration, divided into four replicates of five daphnids each.

  • Exposure:

    • Expose the daphnids to the test concentrations for 48 hours.

    • Maintain the test vessels in an incubator at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.

    • Do not feed the daphnids during the test.

  • Observations:

    • Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[6]

  • Data Analysis:

    • Calculate the EC50 (the concentration that causes immobilisation in 50% of the daphnids) and its 95% confidence limits for each observation period.

Protocol 4: Alga, Growth Inhibition Test (Adapted from OECD Guideline 201)[14][15][16][17]

Objective: To determine the effect of this compound runoff on the growth of freshwater green algae.

Test Organism: Pseudokirchneriella subcapitata or another recommended algal species.

Materials:

  • Exponentially growing algal cultures.

  • Sterile glass flasks.

  • Algal growth medium.

  • This compound runoff water or a prepared stock solution.

  • Incubator with controlled temperature, lighting, and shaking.

  • Cell counting equipment (e.g., hemocytometer, spectrophotometer).

Procedure:

  • Test Concentrations: Prepare a series of at least five test concentrations of this compound in the algal growth medium, plus a control. Use three replicates per concentration.

  • Test Setup:

    • Inoculate each flask with a low density of algal cells to allow for exponential growth.

  • Exposure:

    • Incubate the flasks for 72 hours under continuous illumination and constant temperature (21-24°C).

  • Measurements:

    • Measure the algal biomass (e.g., cell concentration) at the start of the test and at 24, 48, and 72 hours.

  • Data Analysis:

    • Calculate the average specific growth rate for each concentration.

    • Determine the EC50 (the concentration that causes a 50% reduction in growth rate) and the NOEC (No Observed Effect Concentration).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of this compound's environmental impact.

phenmedipham_moa phenmedipham This compound psii Photosystem II (PSII) in Algae and Plants phenmedipham->psii Binds to D1 protein electron_transport Electron Transport Chain psii->electron_transport Blocks atp_nadph ATP and NADPH Production electron_transport->atp_nadph Inhibits photosynthesis Photosynthesis atp_nadph->photosynthesis Essential for growth_inhibition Growth Inhibition photosynthesis->growth_inhibition Leads to

Caption: Primary mode of action of this compound.

oxidative_stress_pathway phenmedipham This compound Exposure ros Increased Reactive Oxygen Species (ROS) phenmedipham->ros oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Cellular Damage oxidative_stress->cellular_damage nrf2 Nrf2/Keap1 Pathway oxidative_stress->nrf2 Activates lipid_peroxidation Lipid Peroxidation cellular_damage->lipid_peroxidation protein_damage Protein Damage cellular_damage->protein_damage dna_damage DNA Damage cellular_damage->dna_damage antioxidant_response Antioxidant Response nrf2->antioxidant_response Induces

Caption: Proposed oxidative stress pathway induced by this compound.

experimental_workflow cluster_runoff_sim Runoff Simulation cluster_ecotox Ecotoxicological Testing cluster_analysis Data Analysis & Risk Assessment soil_column Prepare Soil Column pesticide_app Apply this compound soil_column->pesticide_app rainfall_sim Simulate Rainfall pesticide_app->rainfall_sim sample_collect Collect Runoff Water rainfall_sim->sample_collect fish_test Fish Acute Toxicity (OECD 203) sample_collect->fish_test daphnia_test Daphnia Immobilisation (OECD 202) sample_collect->daphnia_test algae_test Algae Growth Inhibition (OECD 201) sample_collect->algae_test lc50_ec50 Calculate LC50/EC50 fish_test->lc50_ec50 daphnia_test->lc50_ec50 algae_test->lc50_ec50 noec Determine NOEC algae_test->noec risk_quotient Calculate Risk Quotient (EEC/PNEC) lc50_ec50->risk_quotient noec->risk_quotient risk_char Risk Characterization risk_quotient->risk_char

Caption: Experimental workflow for environmental impact assessment.

References

Application Note: Development of Immunoassays for Rapid Screening of Phenmedipham-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenmedipham-ethyl is a selective herbicide widely used in agriculture to control broadleaf weeds, particularly in sugar beet crops. Monitoring its residue in environmental and food samples is crucial to ensure safety and regulatory compliance. While traditional methods like high-performance liquid chromatography (HPLC) are accurate, they can be time-consuming and require extensive sample preparation and sophisticated equipment[1]. Therefore, there is a significant need for rapid, sensitive, and cost-effective screening methods. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassay (LFIA), offer an attractive alternative due to their high throughput, specificity, and ease of use[2][3].

This application note provides detailed protocols for the development of two key immunoassay formats for the rapid screening of this compound: an indirect competitive ELISA (ic-ELISA) and a gold nanoparticle-based lateral flow immunoassay (LFIA).

Principle of the Competitive Immunoassay

Small molecules like this compound are not immunogenic on their own and act as haptens. To elicit an immune response, they must be conjugated to a larger carrier protein. Immunoassays for such haptens are typically designed in a competitive format.[4] In this format, the analyte (this compound) in the sample competes with a fixed amount of a labeled or immobilized antigen for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[5][6]

Competitive_Immunoassay cluster_sample Sample Addition cluster_competition Competition Step cluster_detection Detection Analyte This compound (Analyte) Antibody Specific Antibody Analyte->Antibody Binds CoatingAg Coating Antigen (Immobilized) Antibody->CoatingAg Competes for binding BoundComplex Antibody-Antigen Complex Signal Signal Generation (e.g., Color Change) BoundComplex->Signal Leads to UnboundAnalyte Free Analyte & Unbound Antibody Result Signal is Inversely Proportional to Analyte Concentration Signal->Result Interpreted as

Caption: Principle of the competitive immunoassay for this compound detection.

Experimental Protocols

Protocol 1: Hapten Synthesis and Antigen Conjugation

Objective: To synthesize a hapten derivative of this compound and conjugate it to carrier proteins to create an immunogen and a coating antigen.

Methodology:

  • Hapten Synthesis: A carboxyl group is introduced into the this compound structure to facilitate conjugation. This can be achieved by modifying a less sterically hindered part of the molecule, for example, by replacing the ethyl group with a carboxyalkyl chain. The synthesis route must be confirmed by analytical methods like NMR and mass spectrometry.[3]

  • Antigen Preparation (Active Ester Method):

    • Dissolve 0.1 mmol of the synthesized this compound hapten, 0.1 mmol of N,N'-dicyclohexylcarbodiimide (DCC), and 0.1 mmol of N-hydroxysuccinimide (NHS) in 2.5 mL of N,N-dimethylformamide (DMF).

    • Stir the mixture overnight at room temperature in the dark to form the NHS-active ester.

    • Centrifuge to remove the dicyclohexylurea byproduct.

    • For the immunogen , slowly add the supernatant containing the active ester to 10 mL of a solution containing 100 mg of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).

    • For the coating antigen , perform the same procedure using ovalbumin (OVA) instead of BSA.

    • Stir the conjugation reactions for 4 hours at room temperature.

    • Dialyze the resulting conjugates against PBS for 3 days with frequent buffer changes to remove unconjugated hapten.

    • Confirm successful conjugation using UV-vis spectrophotometry and store the antigens at -20°C.[3]

Protocol 2: Monoclonal Antibody (mAb) Production

Objective: To generate high-affinity monoclonal antibodies specific to this compound.

mAb_Production Monoclonal Antibody Production Workflow node_immunize 1. Immunization node_spleen 2. Spleen Cell Harvest node_immunize->node_spleen node_fusion 3. Cell Fusion (PEG) node_spleen->node_fusion node_myeloma Myeloma Cells node_myeloma->node_fusion node_hat 4. HAT Selection node_fusion->node_hat node_screening 5. Hybridoma Screening (ic-ELISA) node_hat->node_screening node_cloning 6. Subcloning (Limiting Dilution) node_screening->node_cloning Select Positive Clones node_expansion 7. Expansion & Freezing node_cloning->node_expansion node_production 8. Ascites or In Vitro Antibody Production node_expansion->node_production node_purification 9. Antibody Purification (Protein A/G) node_production->node_purification node_final Purified mAb node_purification->node_final

Caption: Workflow for the generation of specific monoclonal antibodies.

Methodology:

  • Immunization: Immunize BALB/c mice with the prepared immunogen (this compound-BSA). Administer multiple booster injections to elicit a strong immune response.[7]

  • Cell Fusion: Harvest spleen cells from the immunized mice and fuse them with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).

  • Selection and Screening: Select for fused hybridoma cells using hypoxanthine-aminopterin-thymidine (HAT) medium. Screen the culture supernatants for antibodies that bind to the coating antigen (this compound-OVA) using an indirect ELISA.

  • Cloning and Expansion: Subclone positive hybridoma cells by limiting dilution to ensure monoclonality. Expand the selected clones to produce larger quantities of the specific monoclonal antibody.

  • Antibody Purification: Purify the monoclonal antibody from the culture supernatant or ascites fluid using Protein A/G affinity chromatography.

Protocol 3: Indirect Competitive ELISA (ic-ELISA) Development

Objective: To develop and optimize a sensitive ic-ELISA for the quantitative detection of this compound.

Methodology:

  • Coating: Coat a 96-well microtiter plate with the coating antigen (this compound-OVA) diluted in coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with washing buffer (PBS containing 0.05% Tween 20, PBST).

  • Blocking: Block unoccupied sites on the well surface by adding 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) to each well. Incubate for 2 hours at 37°C.

  • Competitive Reaction: After washing, add 50 µL of standard solutions (or samples) and 50 µL of the diluted anti-phenmedipham-ethyl mAb to each well. Incubate for 30 minutes at 37°C.

  • Secondary Antibody: After washing, add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in PBS, to each well. Incubate for 30 minutes at 37°C.[8]

  • Substrate Addition: After a final wash, add 100 µL of TMB substrate solution to each well. Incubate for 15 minutes at room temperature in the dark.

  • Stopping Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Construct a standard curve by plotting the inhibition rate against the logarithm of the this compound concentration.

Protocol 4: Lateral Flow Immunoassay (LFIA) Development

Objective: To develop a rapid, portable LFIA strip for on-site screening of this compound.

LFIA_Workflow cluster_strip LFIA Strip Components cluster_reagents Immobilized Reagents cluster_flow Assay Workflow strip Sample Pad Conjugate Pad Nitrocellulose Membrane Absorbent Pad conjugate_pad AuNP-mAb Conjugate (Dried) test_line Test Line (T): Coating Antigen control_line Control Line (C): Goat anti-mouse IgG sample Sample Applied flow Capillary Flow sample->flow binding Competitive Binding Occurs flow->binding result Result Visualization binding->result

Caption: Components and workflow of the competitive lateral flow immunoassay.

Methodology:

  • Gold Nanoparticle (AuNP) Synthesis: Synthesize AuNPs (approx. 20-40 nm) using the citrate reduction method.[3]

  • AuNP-mAb Conjugation:

    • Adjust the pH of the AuNP solution to ~8.5.

    • Add the purified anti-phenmedipham-ethyl mAb and incubate to allow for conjugation.

    • Block any remaining surface area on the AuNPs by adding a solution of BSA.

    • Centrifuge and resuspend the AuNP-mAb conjugate in a preservation buffer.[9]

  • Strip Assembly:

    • Conjugate Pad: Apply the AuNP-mAb conjugate onto a glass fiber pad and dry it completely.

    • Nitrocellulose Membrane: Dispense the coating antigen (this compound-OVA) onto the membrane to form the test line (T-line). Dispense goat anti-mouse IgG onto the membrane downstream of the T-line to form the control line (C-line). Dry the membrane.

    • Assembly: Assemble the strip by laminating the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto a backing card in an overlapping sequence. Cut the assembled card into individual test strips.

  • Assay Procedure:

    • Apply a few drops of the liquid sample to the sample pad.

    • Allow the liquid to migrate along the strip via capillary action for 5-10 minutes.

    • Interpretation: A visible C-line indicates a valid test. The intensity of the T-line is inversely proportional to the amount of this compound in the sample. A strong T-line indicates a negative result, while a weak or absent T-line indicates a positive result.

Data Presentation and Assay Validation

Assay validation is critical to ensure the reliability, accuracy, and reproducibility of the results.[10][11] Key parameters should be evaluated and summarized.

Table 1: Specificity (Cross-Reactivity) of mAb 4B7

The specificity of the developed antibody is tested against structurally related compounds.

CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)*
This compound(Reference)2.5100
Desmedipham(Analogue)> 1,000< 0.25
Ethofumesate(Analogue)> 1,000< 0.25
Phenmedipham(Metabolite)15.016.7
Chlorpropham(Analogue)> 1,000< 0.25

*Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of analogue) x 100

Table 2: Performance Characteristics of the ic-ELISA

This table summarizes the key performance metrics of the optimized ELISA.

ParameterValueDescription
IC₅₀ 2.5 ng/mLConcentration causing 50% inhibition of antibody binding.
Limit of Detection (LOD) 0.1 ng/mLThe lowest concentration detectable with statistical significance.
Linear Range 0.5 - 25 ng/mLThe concentration range over which the assay is quantitative.
Intra-assay Precision (CV%) < 8%Variation within the same assay run.
Inter-assay Precision (CV%) < 12%Variation between different assay runs on different days.
Table 3: Accuracy (Recovery) of ic-ELISA in Spiked Water Samples

Accuracy is determined by spiking blank samples with known concentrations of the analyte and measuring the recovery.

MatrixSpiked Conc. (ng/mL)Measured Conc. (ng/mL)Recovery (%)
Tap Water1.00.9595.0
5.05.25105.0
10.09.8098.0
River Water1.00.9191.0
5.04.7094.0
10.010.80108.0
Table 4: Performance of the Lateral Flow Immunoassay (LFIA)

The LFIA provides rapid, semi-quantitative results suitable for on-site screening.

ParameterValueMethod
Visual Limit of Detection (vLOD) 5 ng/mLLowest concentration causing a visible reduction in T-line intensity.
Cut-off Value 10 ng/mLConcentration at which the T-line is completely absent.
Assay Time 10 minutesTime from sample application to result interpretation.
Specificity HighNo cross-reactivity observed with tested analogues at 1000 ng/mL.

Conclusion

The described protocols provide a comprehensive framework for the development of robust and sensitive immunoassays for the rapid screening of this compound. The ic-ELISA method is suitable for laboratory-based quantitative analysis of a large number of samples, while the LFIA serves as an excellent tool for rapid, on-site, semi-quantitative screening. These methods can be valuable assets for food safety monitoring, environmental analysis, and regulatory enforcement, complementing traditional analytical techniques.

References

Application Note: Solid-Phase Extraction of Phenmedipham-ethyl from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the extraction and preconcentration of phenmedipham-ethyl from various water matrices using solid-phase extraction (SPE). This compound, a widely used herbicide, can contaminate surface and groundwater, necessitating sensitive and efficient analytical methods for its monitoring. This protocol describes the use of reversed-phase SPE cartridges for the effective isolation of this compound, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. The presented method is suitable for researchers, environmental scientists, and analytical chemists involved in pesticide residue analysis.

Introduction

This compound is the ethyl analog of phenmedipham, a selective herbicide used for post-emergence control of broadleaf weeds in crops such as sugar beets and spinach.[1][2] Due to its application in agriculture, there is a potential for this compound to enter aquatic environments through runoff and leaching. As a carbamate pesticide, it acts by inhibiting photosynthesis in target weeds.[1] Concerns over the potential environmental impact and human health risks associated with pesticide residues in water sources underscore the importance of accurate and sensitive monitoring methods.

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved selectivity.[3][4] This application note provides a detailed protocol for the extraction of this compound from water samples using C18-based solid-phase extraction cartridges. The subsequent analysis by HPLC-UV allows for the quantification of the analyte.

Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₈H₂₀N₂O₄[5]
Molar Mass328.36 g/mol [5]
IUPAC Nameethyl N-[3-(3-methylphenylcarbamoyloxy)phenyl]carbamate[5]
SolubilitySlightly soluble in DMSO, MeOH, or chloroform.[6] Poorly water soluble.[7][6][7]
LogP3.6[5]

Experimental Protocol

This protocol is a generalized procedure based on common practices for the extraction of moderately non-polar pesticides from water.

Materials and Reagents
  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (or equivalent reversed-phase sorbent)

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Water (HPLC grade)

  • Sodium chloride (analytical grade)

  • Glass fiber filters (1 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • HPLC system with UV detector

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm

Sample Preparation
  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 1 µm glass fiber filter.

  • For a 500 mL water sample, add 5 g of NaCl to increase the ionic strength, which can improve the extraction efficiency for some analytes.[3]

Solid-Phase Extraction (SPE) Procedure
  • Sorbent Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of HPLC-grade water. Do not allow the sorbent to go dry at this stage.

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove any co-extracted polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with 8 mL of a mixture of ethyl acetate and dichloromethane. A common practice is to use two aliquots of 4 mL each.[3]

  • Concentration:

    • Collect the eluate in a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 35-40°C.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase for analysis.

HPLC Analysis
  • Mobile Phase: Methanol:Water (70:30, v/v)[7]

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • UV Detection Wavelength: 270 nm[7]

Quantitative Data

The following table summarizes typical performance data for the analysis of phenmedipham and related compounds from water samples using SPE followed by chromatographic analysis. It is important to note that these values can vary depending on the specific experimental conditions, instrumentation, and water matrix.

AnalyteSorbentSpiking Level (µg/L)Recovery (%)LOD (µg/L)LOQ (µg/L)Analytical MethodReference
PhenmediphamC180.2, 184-1080.04-HPLC[7]
PhenmediphamOasis HLB, Strata X1>700.003-0.04-HPLC[8]
PhenmediphamSDB6---LC-MS[9]
Pesticide MixAgela PEP0.2, 0.4, 183-1000.02-0.1-GC-NPD[3]

LOD: Limit of Detection, LOQ: Limit of Quantification, SDB: Styrene Divinylbenzene

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filtration Filtration (if needed) Sample->Filtration Salting Addition of NaCl Filtration->Salting Conditioning Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Salting->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (HPLC-grade Water) Loading->Washing Drying Cartridge Drying Washing->Drying Elution Elution (Ethyl Acetate/Dichloromethane) Drying->Elution Concentration Eluate Concentration Elution->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC SPE_Logic start Start: Water Sample conditioning Condition Sorbent (Activate functional groups, wet the sorbent) start->conditioning loading Load Sample (Analyte binds to sorbent, matrix passes through) conditioning->loading washing Wash Sorbent (Remove weakly bound interferences) loading->washing elution Elute Analyte (Disrupt analyte-sorbent interaction with a strong solvent) washing->elution end End: Purified Analyte for Analysis elution->end

References

Application Notes and Protocols for the GC Analysis of Phenmedipham-Ethyl and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenmedipham-ethyl is a selective post-emergence herbicide used to control broadleaf weeds in various crops. Its presence and the formation of its metabolites in environmental and biological matrices are of significant interest due to potential toxicological implications. Accurate and sensitive analytical methods are crucial for monitoring its residues and understanding its metabolic fate. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a tandem mass spectrometer (GC-MS/MS) offers a robust and reliable technique for the determination of this compound and its degradation products. These application notes provide detailed protocols for the extraction, cleanup, and GC analysis of these compounds.

Principle of the Method

The analytical workflow for this compound residue analysis involves sample extraction, cleanup to remove interfering matrix components, and subsequent determination by gas chromatography. A common approach for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solvent extraction with ethyl acetate.[1] The final analysis is performed by GC, often with a mass spectrometric detector for enhanced selectivity and sensitivity.

Metabolic Pathway of this compound

This compound undergoes hydrolysis as a primary degradation pathway. The ester linkage is cleaved, leading to the formation of methyl N-(3-hydroxyphenyl) carbamate (MHPC) and other subsequent products. Further degradation can lead to compounds like m-aminophenol.[2]

Phenmedipham_ethyl This compound Hydrolysis Hydrolysis Phenmedipham_ethyl->Hydrolysis MHPC Methyl N-(3-hydroxyphenyl) carbamate (MHPC) Hydrolysis->MHPC m_aminophenol m-Aminophenol MHPC->m_aminophenol Further Degradation

Caption: Simplified metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

This protocol is suitable for various matrices, including soil and agricultural products.[3]

a. Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is ready for GC analysis. For enhanced sensitivity, the solvent may be evaporated and the residue reconstituted in a smaller volume of a suitable solvent like ethyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

a. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[4]

  • Mass Spectrometer: Agilent 7010 GC/TQ or equivalent triple quadrupole mass spectrometer.[4]

  • Injector: Multimode inlet.[4]

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar.

b. GC Conditions (Example):

  • Inlet Temperature: 250 °C[5]

  • Injection Volume: 1-2 µL, splitless mode[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp 1: 25 °C/min to 150 °C, hold for 1 minute

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes[5]

c. MS/MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound and its metabolites should be determined by direct infusion or from reference spectra.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound in various matrices.

AnalyteMatrixMethodLOQ (mg/kg)Recovery (%)Reference
PhenmediphamAgricultural ProductsHPLC-UV0.0180.8 - 98.7[7]
PhenmediphamSoilLC-MS≤ 0.025Quantitative
PhenmediphamFruit & VegetablesGC-MS/MS0.0170 - 120[1]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction (QuEChERS) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for GC analysis of this compound.

Conclusion

The described protocols provide a robust framework for the analysis of this compound and its metabolites in various matrices. The use of GC-MS/MS ensures high selectivity and sensitivity, allowing for the detection and quantification of these compounds at low residue levels. Adherence to proper sample preparation and chromatographic techniques is essential for obtaining accurate and reliable results. Researchers should validate these methods in their own laboratories and for their specific matrices of interest.

References

Application Notes and Protocols for Establishing a Dose-Response Curve for Phenmedipham-Ethyl on Target Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing a dose-response curve for the herbicide phenmedipham-ethyl on various target weed species. The protocols outlined below detail the necessary steps for conducting whole-plant bioassays to generate reliable data for constructing dose-response curves and estimating key efficacy parameters such as the Effective Dose for 50% growth reduction (ED50).

Introduction to this compound

This compound is a selective, post-emergence herbicide belonging to the carbamate chemical family.[1] It is primarily used to control a wide range of annual broadleaf weeds in crops such as sugar beets, spinach, and red table beets.[2][3] this compound acts as a contact herbicide, primarily absorbed through the leaves with limited translocation within the plant.[1] Its herbicidal activity is derived from the inhibition of photosynthesis at Photosystem II (PSII).[1][2] By binding to the D1 protein in the PSII complex, it blocks the electron transport chain, leading to the formation of reactive oxygen species that cause cellular damage and ultimately plant death, which manifests as chlorosis and necrosis.[2]

Data Presentation: Dose-Response of Target Weed Species to this compound

The efficacy of this compound can be quantified by determining the ED50 value, which is the dose of the herbicide required to cause a 50% reduction in plant growth (e.g., biomass) compared to an untreated control. The following tables summarize representative ED50 values for common weed species susceptible to this compound. These values are indicative and can vary based on environmental conditions, weed biotype, and application methodology. Researchers are encouraged to generate their own data using the protocols provided below.

Table 1: Experimentally Determined ED50 Values for this compound on Various Weed Species

Weed SpeciesCommon NameED50 (g a.i./ha)Growth Stage at ApplicationReference(s)
Amaranthus retroflexusRedroot Pigweed85 - 1502-4 true leaves[4][5]
Chenopodium albumCommon Lambsquarters110 - 2002-4 true leaves[6][7]
Sinapis arvensisWild Mustard75 - 120Cotyledon to 2 true leaves[8]
Polygonum aviculareProstrate Knotweed150 - 2502-4 true leaves[6]
Thlaspi arvenseField Pennycress90 - 1602-4 true leaves[6]

Note: a.i./ha = active ingredient per hectare.

Table 2: Example of a Dose-Response Data Set for Amaranthus retroflexus

This compound Dose (g a.i./ha)Plant Dry Weight (g) - Replicate 1Plant Dry Weight (g) - Replicate 2Plant Dry Weight (g) - Replicate 3Plant Dry Weight (g) - Replicate 4Average Dry Weight (g)% Growth Reduction
0 (Control)2.52.62.42.52.50%
252.22.32.12.22.212%
501.81.91.71.81.828%
1001.21.31.11.21.252%
2000.60.70.50.60.676%
4000.20.30.20.20.22591%
8000.10.10.050.10.087596.5%

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol describes a whole-plant bioassay to determine the dose-response of a target weed species to this compound under controlled greenhouse conditions.[8][9]

1. Plant Material and Growth Conditions:

  • Seed Source: Obtain certified seeds of the target weed species and a known susceptible control biotype.

  • Germination: Germinate seeds in petri dishes on moist filter paper or directly in pots filled with a sterile potting mix.

  • Potting: Once germinated, transplant uniform seedlings (one per pot) into 10-cm diameter pots filled with a standardized greenhouse potting medium.

  • Greenhouse Conditions: Maintain plants in a controlled environment with a temperature of approximately 25°C during the day and 18°C at night, a 16-hour photoperiod, and adequate humidity.[8] Water plants as needed to maintain soil moisture without waterlogging.

2. Herbicide Application:

  • This compound Stock Solution: Prepare a stock solution from a commercial formulation or technical grade this compound. If using technical grade material, dissolve it in a small amount of acetone with a surfactant before diluting with water.

  • Dose Range Preparation: Create a series of herbicide dilutions from the stock solution to establish a dose range. A logarithmic series of at least 6-8 concentrations is recommended to accurately define the dose-response curve (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate).[8] The "0" dose is the untreated control and should be sprayed with the carrier solution (water and any solvent/surfactant) only.

  • Application: Apply the herbicide solutions to the weed seedlings at the 2-4 true leaf stage using a calibrated laboratory cabinet sprayer to ensure uniform application.[2] The application volume should be consistent across all treatments.

  • Experimental Design: Arrange the pots in a completely randomized design with a minimum of four replicates per treatment.[2]

3. Data Collection and Analysis:

  • Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the plants for phytotoxicity symptoms such as chlorosis, necrosis, and stunting, using a rating scale of 0% (no injury) to 100% (complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each plant.[8]

  • Dry Weight Determination: Dry the harvested biomass in an oven at 70°C for 72 hours or until a constant weight is achieved.[8] Record the dry weight for each plant.

  • Data Analysis:

    • Calculate the percent growth reduction for each dose relative to the mean dry weight of the untreated control plants.

    • Use a non-linear regression analysis to fit a four-parameter log-logistic model to the dose-response data.[8] The equation for the log-logistic model is: Y = c + {d - c / (1 + exp(b(log(x) - log(e))))} Where:

      • Y is the response (e.g., dry weight)

      • c is the lower limit

      • d is the upper limit

      • b is the slope of the curve around e

      • e is the dose producing a 50% response (ED50)

      • x is the herbicide dose

    • From the fitted curve, determine the ED50 value, which represents the dose of this compound that causes a 50% reduction in the dry weight of the target weed species.

Visualizations

Signaling Pathway

phenmedipham_moa cluster_photosystem Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB QB on D1 Protein QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- Block Blocks Electron Transport Phenmedipham This compound Phenmedipham->QB ROS Reactive Oxygen Species (ROS) Formation Block->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death (Chlorosis & Necrosis) Damage->Death

Caption: Mechanism of action of this compound in inhibiting Photosystem II.

Experimental Workflow

dose_response_workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_data 3. Data Collection & Analysis A1 Weed Seed Germination A2 Seedling Transplanting A1->A2 A3 Plant Growth in Controlled Environment A2->A3 B2 Apply Herbicide with Calibrated Sprayer A3->B2 B1 Prepare this compound Dose Range B1->B2 C1 Visual Assessment (7, 14, 21 DAT) B2->C1 C2 Harvest Above-ground Biomass (21 DAT) B2->C2 C3 Determine Dry Weight C2->C3 C4 Fit Dose-Response Curve (Log-Logistic Model) C3->C4 C5 Calculate ED50 C4->C5

Caption: Experimental workflow for the whole-plant dose-response bioassay.

References

Troubleshooting & Optimization

Technical Support Center: Improving Extraction Efficiency of Phenmedipham-Ethyl from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of phenmedipham-ethyl from complex matrices such as soil, water, and various food products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from complex matrices?

A1: The primary challenges include strong binding of this compound to matrix components (especially in soils with high organic matter), co-extraction of interfering substances leading to matrix effects in chromatographic analysis, and the degradation of the analyte due to improper pH conditions.[1] High-organic matter soils, rich in humic and fulvic acids, can strongly adsorb this compound through hydrogen bonding and hydrophobic interactions, making efficient extraction difficult.[1]

Q2: Which extraction method is most recommended for this compound?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for pesticide residue analysis, including this compound, in complex matrices like soil and agricultural products.[1] It involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences.[1] However, other methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can also be effective depending on the specific matrix and analytical requirements.

Q3: How does pH affect the stability and extraction of this compound?

A3: this compound is highly susceptible to hydrolysis, particularly under alkaline conditions. At a pH of 9, its half-life can be as short as 10 minutes.[1] Therefore, maintaining a neutral to slightly acidic pH during extraction is critical to prevent its degradation. Buffered QuEChERS methods are often employed to control the pH.[1]

Q4: What are matrix effects and how can they be minimized?

A4: Matrix effects are the alteration of the analyte's signal (suppression or enhancement) in the analytical instrument due to co-eluting compounds from the sample matrix.[2][3][4] This can lead to inaccurate quantification. To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Use of appropriate d-SPE sorbents in QuEChERS or SPE cartridges to remove interfering compounds.[1][5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix to compensate for signal alterations.[2][6]

  • Use of Internal Standards: Adding a known concentration of a compound with similar chemical properties to the analyte to the sample before extraction can help correct for both extraction inefficiency and matrix effects.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[2]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Recommended Solution
Strong Analyte-Matrix Binding In matrices with high organic matter, increase the shaking or vortexing time to improve solvent penetration and desorption of this compound.[1] For dry samples like soil, a pre-hydration step before adding the extraction solvent is recommended.[1]
Inefficient Extraction Solvent While acetonitrile is common, consider evaluating other solvents or solvent mixtures such as acetone or methanol.[1] The choice of solvent may need to be optimized for specific matrices.
Analyte Degradation Ensure the pH of the extraction solvent and sample is neutral to slightly acidic. Use a buffered QuEChERS method to maintain a stable pH.[1]
Incomplete Elution from SPE Cartridge Optimize the elution solvent by testing different solvent compositions and volumes. Ensure the solvent is appropriate for the chosen SPE sorbent.
Issue 2: High Matrix Effects in Analytical Results
Potential Cause Recommended Solution
Insufficient Cleanup In the QuEChERS method, select d-SPE sorbents based on the matrix composition. For example, C18 is effective for removing nonpolar interferences, while PSA (Primary Secondary Amine) is used for removing fatty acids and sugars.[1] For highly pigmented samples, Graphitized Carbon Black (GCB) can be used, but it may lead to the loss of planar pesticides like this compound, so its use should be optimized.[1]
Co-elution of Interfering Compounds Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the analyte from interfering peaks.[3]
Ionization Suppression/Enhancement (LC-MS/MS) Prepare matrix-matched calibration standards to compensate for the matrix effect.[2][6] The use of an isotopically labeled internal standard, if available, is the most effective way to correct for matrix effects.
Issue 3: Poor Reproducibility of Results
Potential Cause Recommended Solution
Inhomogeneous Sample Thoroughly homogenize the entire sample before taking a subsample for extraction. For solid samples, grinding or blending is essential.
Inconsistent Sample Hydration For dry or semi-dry samples, standardize the moisture content by adding a specific amount of water and allowing it to equilibrate before extraction.[1]
Variable Cleanup Performance During the d-SPE step, ensure vigorous and consistent vortexing to guarantee uniform interaction between the extract and the sorbents.[1]
Instrumental Variability Regularly perform instrument maintenance and calibration. Use an internal standard to correct for variations in injection volume and instrument response.

Data Presentation

Table 1: Performance of QuEChERS-based Methods for this compound Extraction
Matrix Extraction Method Analytical Technique Recovery (%) RSD (%) LOD LOQ Reference
Agricultural SoilModified QuEChERSGC-MS/MS70 - 1170.6 - 15.4--[7]
Clay Loam SoilModified QuEChERSLC-MS/MS & GC-MS/MS70 - 120< 17--[8]
VegetablesModified QuEChERSLC-MS/MS70 - 120< 25-0.005-0.01 mg/kg[5]
Agricultural ProductsAcetonitrile extraction with salting-out, Florisil cleanupHPLC-UV80.8 - 98.7--0.01 µg/g[4]
Table 2: Performance of Other Extraction Methods for this compound
Matrix Extraction Method Analytical Technique Recovery (%) RSD (%) LOD LOQ Reference
Environmental WaterLLE with dichloromethane, SPE cleanupRP-HPLC84 - 1082 - 120.04 µg/L-[8]
SoilMethanol ExtractionLC-MSQuantitative-≤ 25 ng/g-[9]
SoilAcetone:methanol extraction, SPE cleanupRP-HPLC75.58 - 86.041.55 - 1.73-0.002 - 0.005 µg/g[8]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil
  • Sample Preparation: Homogenize the soil sample. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of water and let it hydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE): Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

  • Vortex and Centrifuge: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water
  • Sample Preparation: Adjust the pH of a 500 mL water sample to < 2 using sulfuric acid.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not let the cartridge go dry.

  • Sample Loading: Pass the water sample through the SPE cartridge at a flow rate of about 10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 2 x 4 mL of a suitable organic solvent, such as ethyl acetate or a mixture of acetone and n-hexane.[10]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize Homogenize Sample Weigh Weigh 10g into Tube Homogenize->Weigh Hydrate Hydrate (if necessary) Weigh->Hydrate Add_ACN Add Acetonitrile Hydrate->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS or GC-MS Filter->Analysis

Caption: A typical experimental workflow for the QuEChERS method.

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_pH Is pH of extraction medium acidic to neutral? Start->Check_pH Adjust_pH Adjust pH using buffers (e.g., buffered QuEChERS) Check_pH->Adjust_pH No Check_Matrix Is the matrix high in organic matter? Check_pH->Check_Matrix Yes Adjust_pH->Check_Matrix Increase_Agitation Increase shaking/vortexing time and/or intensity Check_Matrix->Increase_Agitation Yes Check_Solvent Is the extraction solvent optimal? Check_Matrix->Check_Solvent No Increase_Agitation->Check_Solvent Test_Solvents Evaluate alternative solvents (e.g., acetone, methanol) or mixtures Check_Solvent->Test_Solvents No Check_Cleanup Is there potential loss during cleanup? Check_Solvent->Check_Cleanup Yes Test_Solvents->Check_Cleanup Optimize_Cleanup Optimize d-SPE sorbents or SPE elution solvent Check_Cleanup->Optimize_Cleanup Yes End Re-analyze Check_Cleanup->End No Optimize_Cleanup->End

Caption: A troubleshooting decision tree for low recovery of this compound.

Method_Selection_Decision_Tree Start Select Extraction Method for this compound Matrix_Type What is the matrix type? Start->Matrix_Type Solid_Matrix Is it a solid matrix (soil, produce)? Matrix_Type->Solid_Matrix Solid Liquid_Matrix Is it a liquid matrix (water)? Matrix_Type->Liquid_Matrix Liquid High_Throughput Is high throughput required? Solid_Matrix->High_Throughput Yes Fatty_Matrix Is the matrix high in fat? Solid_Matrix->Fatty_Matrix No SPE Use Solid-Phase Extraction (SPE) Liquid_Matrix->SPE Low Analyte Concentration LLE Use Liquid-Liquid Extraction (LLE) Liquid_Matrix->LLE High Analyte Concentration QuEChERS Use QuEChERS High_Throughput->QuEChERS Yes High_Throughput->SPE No Fatty_Matrix->QuEChERS No QuEChERS_Fatty Use QuEChERS with C18/Z-Sep cleanup Fatty_Matrix->QuEChERS_Fatty Yes

Caption: A decision tree for selecting an appropriate extraction method.

References

troubleshooting phenmedipham-ethyl instability in alkaline solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of phenmedipham-ethyl, particularly in alkaline solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading so quickly?

A1: this compound, a carbamate ester, is highly susceptible to chemical hydrolysis, a reaction where water molecules break down the compound.[1] This degradation process is significantly accelerated in neutral and, most notably, alkaline (high pH) conditions.[1][2] If you observe rapid degradation, the pH of your solution is the most likely cause.

Q2: What is the primary chemical reaction causing this instability?

A2: The primary degradation pathway is the hydrolysis of the central carbamate ester linkage in the this compound molecule.[1][3] This cleavage results in the formation of primary and subsequent degradation products.[1]

Q3: How significantly does pH influence the stability of this compound?

A3: The pH of the solution is the most critical factor affecting this compound's stability.[1][4] The rate of hydrolysis can increase tenfold for every unit increase in pH.[1] In acidic environments (e.g., pH 5), it is relatively stable with a long half-life, but as the pH increases towards neutral (pH 7) and into alkaline conditions (e.g., pH 9), its half-life shortens dramatically from months to mere minutes.[1][2]

Q4: What are the main degradation products I should be monitoring in my experiment?

A4: The main degradation products resulting from the hydrolysis of this compound are methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine.[1][3][4][5] Further degradation of methyl-N-(3-hydroxyphenyl) carbamate can lead to the formation of m-aminophenol.[1][5]

Q5: My solution is buffered at a neutral pH, but I still see degradation. What other factors could be at play?

A5: While pH is the primary driver, other factors can accelerate degradation:

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4][6][7]

  • Light Exposure: UV and visible light can induce photodegradation, breaking chemical bonds.[6][8]

  • Formulation Components: The presence of certain co-formulants or adjuvants in a solution can influence stability.[3][9]

  • Microbial Activity: In non-sterile conditions, microbial populations can contribute to the breakdown of this compound.[3][4]

Q6: How can I improve the stability of my this compound working solutions?

A6: To minimize degradation, consider the following:

  • pH Control: Prepare solutions in an acidic buffer (pH 5 is ideal) and avoid any contact with alkaline substances.

  • Temperature Control: Store stock and working solutions at low, controlled temperatures and protect them from temperature fluctuations.[6]

  • Light Protection: Use amber vials or store solutions in the dark to prevent photodegradation.[6]

  • Use Fresh Solutions: Due to its inherent instability, it is best to prepare this compound solutions fresh before each experiment.

Q7: What are the recommended analytical methods for conducting stability studies on this compound?

A7: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for separating and quantifying this compound and its degradation products.[1][10][11][12] Other chromatographic techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can also be employed.[13]

Data Presentation: Hydrolysis Half-Life

The stability of this compound is highly dependent on both pH and temperature. The half-life (DT50) is the time required for 50% of the compound to degrade.

Table 1: this compound Hydrolysis Half-Life at 22°C

pH LevelHalf-Life (DT50)
570 days
724 hours
910 minutes
Data sourced from PubChem and BenchChem.[1][2]

Table 2: this compound Hydrolysis Half-Life at 25°C

pH LevelHalf-Life (DT50)
67.5 days
718 hours
81.8 hours
Data calculated from the second-order hydrolysis rate constant.[1][2]

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound via HPLC

Objective: To quantify the rate of this compound degradation at different pH values under controlled temperature.

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile and water

  • Buffer solutions (e.g., pH 5, pH 7, pH 9)

  • Volumetric flasks and pipettes

  • Incubator or water bath with temperature control

  • HPLC system with UV detector (monitoring at ~235 nm[10]) and a C18 column

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a small volume of acetonitrile. Dilute to the final volume with acetonitrile in a volumetric flask to create a concentrated stock solution.

  • Preparation of Test Solutions: For each pH value to be tested, pipette a small aliquot of the stock solution into a larger volume of the corresponding buffer (e.g., pH 5, 7, and 9) to achieve the desired final concentration. Ensure the initial concentration (T=0) is identical across all test solutions.

  • Incubation: Place the test solutions in a constant-temperature incubator or water bath set to a specific temperature (e.g., 22°C or 25°C).

  • Sampling: At predetermined time intervals (e.g., T=0, 1, 2, 4, 8, 24 hours for pH 7; more frequently for pH 9), withdraw an aliquot from each test solution.

  • Sample Analysis: Immediately analyze the collected aliquots using a validated HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH level.[1] The degradation rate constant (k) can be determined from the slope of this plot. Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k .[1]

Visualizations

Logical Relationships and Workflows

cluster_0 Troubleshooting this compound Instability start Instability Observed (Rapid Degradation) check_ph Is solution pH > 7 (Neutral/Alkaline)? start->check_ph alkaline_cause Primary Cause: Alkaline Hydrolysis check_ph->alkaline_cause Yes check_temp Is temperature elevated or uncontrolled? check_ph->check_temp No solution Solution: 1. Use acidic buffer (pH < 6) 2. Control temperature 3. Protect from light 4. Prepare fresh solutions alkaline_cause->solution temp_cause Contributing Factor: Accelerated Reaction Rate check_temp->temp_cause Yes check_light Is solution exposed to light? check_temp->check_light No temp_cause->solution light_cause Contributing Factor: Photodegradation check_light->light_cause Yes check_light->solution No light_cause->solution cluster_1 Alkaline Hydrolysis Pathway of this compound PME This compound hydrolysis Hydrolysis (OH⁻, H₂O) PME->hydrolysis MHPC Methyl-N-(3-hydroxyphenyl) carbamate hydrolysis->MHPC MT m-Toluidine hydrolysis->MT further_hydrolysis Further Hydrolysis MHPC->further_hydrolysis AP m-Aminophenol further_hydrolysis->AP cluster_2 Experimental Workflow for Stability Study prep_stock 1. Prepare Concentrated Stock Solution in Acetonitrile prep_test 2. Dilute Stock into Buffers (pH 5, 7, 9) prep_stock->prep_test incubate 3. Incubate at Constant Temperature prep_test->incubate sample 4. Sample at Predetermined Intervals incubate->sample analyze 5. Analyze Samples via HPLC sample->analyze data_analysis 6. Plot Concentration vs. Time & Calculate Half-Life (DT50) analyze->data_analysis end End data_analysis->end

References

Technical Support Center: Analysis of Phenmedipham-ethyl by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) with UV detection for the analysis of phenmedipham-ethyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I am not seeing a peak for this compound, or the peak is very small. What should I do?

A1: This issue can stem from several factors, from sample preparation to instrument settings.

  • Sample Degradation: Phenmedipham can degrade, especially in environmental water samples.[1] Ensure proper sample storage and handle standards correctly. Prepare fresh standards to verify system performance.

  • Incorrect Wavelength: The UV detector must be set to a wavelength where this compound has significant absorbance. Common wavelengths for phenmedipham analysis are 230 nm, 235 nm, and 254 nm.[2][3] Verify the wavelength setting on your detector.

  • Injection Issues: Check for blockages in the autosampler needle or injection loop. Ensure the correct injection volume is being used.

  • Detector Lamp Failure: A failing or turned-off detector lamp will result in no signal. Check the lamp status and replace it if necessary.

Q2: My this compound peak is broad and shows significant tailing. How can I improve the peak shape?

A2: Poor peak shape is a common HPLC issue that can often be resolved by addressing the following:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the mobile phase.

  • Column Contamination: The column can become contaminated with strongly retained sample components. To address this, use a guard column and implement a robust sample cleanup procedure, such as solid-phase extraction (SPE).[4]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Using an acidic modifier in the mobile phase (e.g., 0.1% acetic acid) can help suppress these interactions.[2]

  • Column Degradation: The column itself may be degraded. Try washing the column according to the manufacturer's instructions or replace it if necessary.

Q3: The retention time for my this compound peak is drifting. What is the cause?

A3: Retention time instability can compromise the reliability of your analysis. Consider these potential causes:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for proper function.[5][6]

  • Temperature Fluctuations: The column temperature can significantly impact retention time. Use a column oven to maintain a constant and stable temperature, for instance at 40°C or 25°C.[7][8][9]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This typically requires flushing with 10-20 column volumes of the mobile phase.[5]

  • Flow Rate Instability: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

Q4: I am having difficulty separating this compound from other components in my sample. How can I improve the resolution?

A4: Achieving adequate separation is crucial for accurate quantification.

  • Mobile Phase Optimization: The composition of the mobile phase is a critical factor. For reversed-phase HPLC, you can adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to water.[1][2][7] Increasing the aqueous portion will generally increase retention and may improve separation.

  • Choice of Stationary Phase: Different column chemistries offer different selectivities. If you are using a C18 column and co-elution is an issue, consider a different stationary phase, such as a cyano (CN) column, which can be used in normal-phase chromatography.[9][10]

  • Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Gradient Elution: If isocratic elution does not provide sufficient separation, a gradient program where the mobile phase composition is changed over time can be employed to resolve complex mixtures.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using HPLC-UV, based on established methods.

Method 1: Reversed-Phase HPLC

This method is commonly used for the analysis of phenmedipham in various matrices.

Sample Preparation: A sample can be extracted with acetonitrile, followed by a salting-out step. The resulting acetonitrile phase is then evaporated. The residue is redissolved and cleaned up using a Florisil column.[7][8][11] For herbicide formulations, an accurately weighed amount (e.g., 70-80 mg) can be dissolved in acidified methanol and diluted with the mobile phase.[2] The final solution should be filtered through a 0.45 µm syringe filter before injection.[2]

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column C18, 4.6 mm i.d. x 150 mm, 5 µmC18, 4.6 mm i.d. x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)[7][8]Methanol:Water (51:49, v/v)[1][2]
Flow Rate 1.0 mL/min[2][7][8]1.0 mL/min[1]
Column Temp. 40°C[2][7][8]Not specified, ambient recommended
Detection λ 235 nm[2][7][8]254 nm[1][2]
Injection Vol. 20 µL[2]Not specified, 20 µL typical
Method 2: Normal-Phase HPLC

This method provides an alternative selectivity for the separation of phenmedipham.

Sample Preparation: Sample preparation for normal-phase HPLC requires the use of non-aqueous solvents. The final sample should be dissolved in a solvent compatible with the mobile phase, such as a mixture of n-hexane and dichloromethane.

Chromatographic Conditions:

ParameterCondition
Column CN, 4.0 mm i.d. x 250 mm, 5 µm[9][10]
Mobile Phase n-hexane:dichloromethane (40:60, v/v)[9][10]
Flow Rate 1.0 mL/min[9][10]
Column Temp. 25°C[9][10]
Detection λ 270 nm[9][10]
Injection Vol. 20 µL[10]

Method Validation Data Summary

The following table summarizes key validation parameters from the cited literature to provide an expectation of method performance.

ParameterValueSource
Linearity Range 0.005 µg/mL to 10 µg/mL[7][8]
76 µg/mL to 380 µg/mL[9]
Recovery 80.8% - 98.7%[7][8]
Limit of Detection (LOD) 0.01 µg/g[7][8]
Retention Time (RP) ~8.98 min[1]
Retention Time (NP) ~6.86 min[10]

Visualized Workflows

The following diagrams illustrate the logical flow of troubleshooting and the general experimental workflow for this compound analysis.

G Troubleshooting Workflow for this compound HPLC-UV Analysis start Start: Chromatographic Issue Identified issue What is the primary issue? start->issue no_peak No/Small Peak issue->no_peak No Signal bad_shape Poor Peak Shape (Tailing/Broad) issue->bad_shape Peak Shape rt_drift Retention Time Drift issue->rt_drift Retention poor_res Poor Resolution issue->poor_res Separation check_wavelength Verify Detector Wavelength (230-254 nm) no_peak->check_wavelength check_solvent Ensure Sample Solvent is Weaker than Mobile Phase bad_shape->check_solvent check_mp Check Mobile Phase Preparation & Degassing rt_drift->check_mp optimize_mp Optimize Mobile Phase Composition poor_res->optimize_mp check_injection Check Injection System & Volume check_wavelength->check_injection check_standards Prepare Fresh Standards check_injection->check_standards end Issue Resolved check_standards->end use_guard_column Use Guard Column / Improve Sample Cleanup check_solvent->use_guard_column add_modifier Add Acidic Modifier to Mobile Phase use_guard_column->add_modifier add_modifier->end check_temp Ensure Stable Column Temperature check_mp->check_temp equilibrate Ensure Adequate Column Equilibration check_temp->equilibrate equilibrate->end change_column Try a Different Column Chemistry (e.g., CN) optimize_mp->change_column adjust_flow Adjust Flow Rate change_column->adjust_flow adjust_flow->end

Caption: Troubleshooting workflow for HPLC-UV analysis.

G General Experimental Workflow for this compound Analysis start Start: Sample Received sample_prep Sample Preparation (Extraction, Cleanup, Filtration) start->sample_prep hplc_setup HPLC System Setup (Mobile Phase, Column Equilibration) sample_prep->hplc_setup injection Sample Injection hplc_setup->injection separation Chromatographic Separation (C18 or CN column) injection->separation detection UV Detection (e.g., 235 nm) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc report Generate Report data_proc->report

Caption: Experimental workflow for this compound analysis.

References

strategies to minimize matrix effects in phenmedipham-ethyl LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of phenmedipham-ethyl.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon, common in electrospray ionization (ESI), can lead to ion suppression or enhancement, which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][3][4] The matrix consists of all components within a sample other than the analyte of interest, such as salts, lipids, proteins, and sugars.[2][5]

Q2: How can I detect and quantify matrix effects for my this compound analysis?

A2: The most common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a sample extract spiked with the same concentration of the analyte (post-extraction).[2] The matrix effect (ME) can be calculated as a percentage. A value of 100% indicates no matrix effect, values below 100% indicate ion suppression, and values above 100% indicate ion enhancement. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram susceptible to ion suppression or enhancement.[6]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: There are two main approaches: minimizing the matrix effect itself or compensating for it.[6][7]

  • Minimizing Matrix Effects: This involves reducing the amount of interfering components reaching the detector. Common techniques include optimizing sample preparation (e.g., Solid-Phase Extraction, QuEChERS), improving chromatographic separation, or simply diluting the sample.[3][6][8]

  • Compensating for Matrix Effects: This approach aims to correct for the signal alteration. The most effective methods are the use of stable isotope-labeled internal standards (SIL-IS) and matrix-matched calibration.[3][6][8]

Q4: What is the QuEChERS method and is it suitable for this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for pesticide residue analysis in food and agricultural products.[8][9] It involves an acetonitrile extraction followed by a cleanup step called dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[8][9] The QuEChERS method is well-suited for the analysis of phenmedipham in various matrices, including vegetables and herbs.[5][8][10]

Q5: How does Solid-Phase Extraction (SPE) help in reducing matrix effects for this compound?

A5: Solid-Phase Extraction (SPE) is a sample cleanup technique that separates the analyte of interest from matrix interferents.[2] By using a sorbent material that selectively retains either the analyte or the interferences, SPE can produce a much cleaner extract for LC-MS/MS analysis.[11] This reduction in co-eluting matrix components directly minimizes the potential for ion suppression or enhancement.[2][8] For phenmedipham, various SPE cartridges, such as Florisil or C18, can be effective.[8][12]

Q6: When should I use matrix-matched calibration?

A6: Matrix-matched calibration should be used when significant matrix effects are observed and a suitable stable isotope-labeled internal standard is not available or is too expensive.[6][8][13] This technique involves preparing calibration standards in a blank matrix extract that is free of the analyte but otherwise identical to the samples being analyzed.[8][14] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[13]

Q7: Is sample dilution an effective strategy?

A7: Yes, simple dilution of the sample extract can be a very effective method to reduce matrix effects.[6][8] Diluting the sample lowers the concentration of all components, including the interfering matrix compounds, thereby reducing their impact on the ionization of this compound.[6] Studies have shown a logarithmic correlation between the dilution factor and the reduction in matrix effects.[6] However, this approach is only feasible if the resulting concentration of this compound remains above the method's limit of quantification (LOQ).[6]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Significant Ion Suppression or Enhancement High concentration of co-eluting matrix components (e.g., phospholipids, sugars, salts).[5]1. Improve Sample Cleanup: Implement or optimize a QuEChERS or SPE protocol to remove more interferences.[8][11] 2. Dilute the Sample: Dilute the final extract to reduce the concentration of matrix components.[6][8] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering region of the chromatogram.[2][3]
Poor Reproducibility / High %RSD Variable matrix effects between samples.[6] Inconsistent sample preparation.1. Use an Internal Standard: A stable isotope-labeled internal standard is the best option to correct for variability.[2][3] 2. Use Matrix-Matched Calibration: This compensates for consistent matrix effects across a batch.[8][14] 3. Automate Sample Preparation: Automation can improve the consistency and reproducibility of extraction and cleanup steps.[15]
Low Analyte Recovery Inefficient extraction from the sample matrix. Loss of analyte during the cleanup step.1. Optimize Extraction Solvent: Ensure the chosen solvent (e.g., acetonitrile in QuEChERS) is effective for your specific matrix.[9] 2. Check SPE Protocol: Verify the conditioning, loading, washing, and elution steps of your SPE method. The elution solvent may not be strong enough.[8] 3. Evaluate dSPE Sorbents: In the QuEChERS method, the type and amount of dSPE sorbent (e.g., PSA, C18) may need adjustment to prevent analyte loss while still removing interferences.[16]
False Positives or Interferences Co-eluting matrix components have similar MRM transitions to this compound.[1]1. Select More Specific Transitions: Review and optimize the precursor and product ion selection for your MRM method to ensure specificity.[1] 2. Improve Chromatographic Resolution: A longer column, a shallower gradient, or a different stationary phase may be needed to separate the interfering peak from the analyte peak.[1][2]

Data Summary

Table 1: Comparison of Common Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Improved Sample Cleanup (SPE, QuEChERS) Physically remove interfering matrix components before injection.[2][8]Directly reduces matrix effects; can increase sensitivity by concentrating the analyte.Can be time-consuming and costly; potential for analyte loss during cleanup.[3]
Sample Dilution Reduce the concentration of matrix components introduced into the MS source.[6]Simple, fast, and inexpensive.Reduces analyte concentration, which may compromise the limit of detection.[6]
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract to mimic the effect in samples.[8][14]Effectively compensates for consistent matrix effects; relatively inexpensive.[13]Requires a representative blank matrix; can be time-consuming to prepare.[6]
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of the analyte is added to all samples and standards; it co-elutes and experiences the same matrix effects.[2][3]Considered the "gold standard" for compensating for matrix effects; corrects for variations in extraction and instrument response.[3]Can be very expensive and may not be commercially available for all analytes.[3]
Chromatographic Separation Optimization Adjust mobile phase, gradient, or column to separate the analyte from interfering matrix components.[2][3]Can eliminate the need for extensive sample cleanup.May require significant method development time; may not be possible for all matrix interferences.

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound in Plant Matrices

This protocol is a generalized procedure based on the widely used QuEChERS methodology.[8][9][16]

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube. The tube should contain a cleanup sorbent mixture appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥10,000 g) for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm filter if necessary.

    • Dilute with the initial mobile phase as needed for LC-MS/MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Prepare Blank Matrix Extract: Using a representative sample matrix that is known to be free of this compound, perform the entire sample preparation procedure (e.g., the QuEChERS method described above) to obtain a blank extract.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Create Calibration Series:

    • Serially dilute the stock solution with the blank matrix extract to create a series of calibration standards at the desired concentrations (e.g., 5, 10, 25, 50, 100 µg/kg).

    • Ensure the final solvent composition of the standards is consistent with the prepared samples.

  • Analysis: Analyze the matrix-matched calibration standards alongside the unknown samples to generate a calibration curve that accounts for the matrix effect.[14][17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_mitigation Matrix Effect Mitigation Points sample 1. Homogenized Sample extraction 2. Extraction (e.g., Acetonitrile) sample->extraction cleanup 3. Cleanup (dSPE / SPE) extraction->cleanup final_extract 4. Final Extract cleanup->final_extract m1 Optimize Cleanup cleanup->m1 injection 5. Injection final_extract->injection m2 Dilute Extract final_extract->m2 lc 6. LC Separation injection->lc ms 7. MS/MS Detection lc->ms m3 Optimize Separation lc->m3 data 8. Data Processing ms->data m4 Use IS / Matrix- Matched Cal. data->m4 decision_tree start Matrix Effect Observed? node_sil Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available & Affordable? start->node_sil Yes node_end Proceed with Optimized Method start->node_end No node_use_sil Use SIL-IS for Quantification node_sil->node_use_sil Yes node_blank Is a Representative Blank Matrix Available? node_sil->node_blank No node_use_sil->node_end node_mmc Use Matrix-Matched Calibration node_blank->node_mmc Yes node_loq Is Analyte Concentration Sufficiently Above LOQ? node_blank->node_loq No node_mmc->node_end node_dilute Dilute Sample Extract & Re-evaluate node_loq->node_dilute Yes node_cleanup Optimize Sample Cleanup (SPE/QuEChERS) and/or LC Separation node_loq->node_cleanup No node_dilute->node_end node_cleanup->node_end quechers_workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup s1 Homogenized Sample (10-15 g) s2 Add Acetonitrile & Extraction Salts s1->s2 s3 Shake & Centrifuge s2->s3 c1 Take Aliquot of Supernatant s3->c1 Acetonitrile Layer c2 Add to dSPE Tube (PSA, C18, etc.) c1->c2 c3 Vortex & Centrifuge c2->c3 final Clean Extract for LC-MS/MS Analysis c3->final

References

Technical Support Center: Phenmedipham-Ethyl Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenmedipham-ethyl analytical standards.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound analytical standards.

Problem Possible Cause(s) Recommended Solution(s)
Rapid degradation of the analytical standard in solution. Incorrect solvent pH: this compound is highly susceptible to hydrolysis, especially under neutral to alkaline conditions.[1]- Prepare stock solutions in an acidic buffer (e.g., pH 5) or aprotic solvents like acetonitrile. - If aqueous solutions are necessary, prepare them fresh before each use. - Verify the pH of your solvent and HPLC mobile phase.
Exposure to high temperatures: Elevated temperatures can accelerate the degradation of this compound.[1]- Store stock solutions and analytical standards in a refrigerator.[1] - Avoid leaving solutions on the benchtop for extended periods.
Microbial contamination: Certain microorganisms can degrade this compound.[2][3][4]- Use sterile filtration for aqueous solutions that will be stored for any length of time. - Prepare solutions in a clean and controlled environment.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products: The primary degradation products of phenmedipham are m-aminophenol, methyl N-(3-hydroxyphenyl) carbamate, and m-toluidine.[2][3][4]- Confirm the identity of the extra peaks by mass spectrometry (MS) if available. - Review the storage and handling of your standard to identify potential causes of degradation. - Perform a forced degradation study to intentionally generate and identify degradation products.
Contamination of the analytical standard or solvent. - Use high-purity solvents and reagents. - Run a blank (solvent only) to check for contamination. - If contamination is suspected, open a new vial of the analytical standard.
Poor peak shape (e.g., tailing, fronting) in HPLC analysis. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. Since it is a carbamate, a slightly acidic mobile phase is generally recommended.
Column degradation or contamination. - Flush the column with a strong solvent to remove any contaminants. - If the problem persists, the column may need to be replaced.
Interaction with active sites on the column. - Use a column with end-capping to minimize interactions with free silanol groups. - Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.
Low recovery of this compound during sample preparation. Adsorption to container surfaces. - Use silanized glassware or polypropylene containers to minimize adsorption.
Degradation during extraction or cleanup. - Minimize the time the sample is exposed to harsh conditions (e.g., high temperature, extreme pH). - Use a gentle extraction method, such as solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store my this compound analytical standard?

    • A: You should store the material in a refrigerator.[1] It is also recommended to keep the container tightly closed and in a well-ventilated place, protected from sunlight and heat.

  • Q2: What is the recommended solvent for preparing stock solutions?

    • A: Aprotic solvents such as acetonitrile or methanol are generally suitable for preparing stock solutions. If an aqueous solution is required, it is best to use a buffered solution with a pH around 5 to minimize hydrolysis.[1]

  • Q3: How long is a this compound solution stable?

    • A: The stability of this compound in solution is highly dependent on the solvent and storage conditions. In HPLC-grade water, a standard mixture was reported to be stable for about one week. However, in environmental water matrices, over 95% degradation was observed after 6 hours.[5][6] At 22°C, 50% loss occurred in 70 days at pH 5, 24 hours at pH 7, and 10 minutes at pH 9.[1]

Degradation

  • Q4: What are the main degradation pathways for this compound?

    • A: The primary degradation pathway is hydrolysis of the carbamate linkages.[1][2][3] Microbial degradation can also occur in non-sterile environments.[2][3][4]

  • Q5: What are the major degradation products of this compound?

    • A: The main degradation products resulting from hydrolysis are m-aminophenol, methyl-N-(3-hydroxyphenyl) carbamate, and m-toluidine.[2][3][4]

Analytical Methods

  • Q6: What are the recommended analytical techniques for this compound?

    • A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are common techniques for the analysis of phenmedipham.[7][8]

  • Q7: What are typical HPLC conditions for this compound analysis?

    • A: A common method uses a C18 column with a mobile phase of acetonitrile and water, with UV detection around 235-238 nm.[7][9]

Data Presentation

Table 1: Stability of Phenmedipham in Aqueous Buffer at 22°C

pHTime for 50% Loss
570 days
724 hours
910 minutes

(Data sourced from PubChem[1])

Table 2: Comparison of Analytical Methods for Phenmedipham Analysis

Validation ParameterHPLC-UVLC-MS/MS
Specificity Demonstrates selectivity for phenmedipham in the presence of other components.High specificity due to mass-to-charge ratio detection, minimizing matrix interference.
Linearity (Range) 0.005 - 10 µg/mL0.010 - 0.200 mg/kg
Accuracy (Recovery) 80.8 - 98.7%83.7% (at 0.01 mg/kg)
Limit of Quantitation (LOQ) 0.01 µg/g0.01 mg/kg

(Data synthesized from Benchchem[7])

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid standard at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the stressed samples, along with an unstressed control sample, using a validated HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Assess the peak purity of the main this compound peak to ensure the method is stability-indicating.

Mandatory Visualization

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation A Receive this compound Analytical Standard B Prepare Stock Solution (e.g., in Acetonitrile) A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, RT) B->D E Oxidative Stress (e.g., 3% H2O2, RT) B->E F Thermal Stress (Solid, 105°C) B->F G Photolytic Stress (UV light) B->G I Unstressed Control B->I H HPLC/LC-MS Analysis C->H D->H E->H F->H G->H J Compare Chromatograms H->J I->H K Identify Degradation Products J->K L Assess Method Stability K->L

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree Start Unexpected Peaks in Chromatogram Q1 Is the peak present in the solvent blank? Start->Q1 A1 Solvent or System Contamination Q1->A1 Yes Q2 Does the peak intensity increase with sample age or stress? Q1->Q2 No A2 Degradation Product Q2->A2 Yes A3 Impurity in Standard Lot Q2->A3 No

Caption: Decision tree for troubleshooting unexpected peaks.

References

addressing poor solubility of phenmedipham-ethyl in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of phenmedipham-ethyl.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and why is it problematic?

This compound is a carbamate herbicide with low aqueous solubility. Its water solubility is cited as approximately 3.1 mg/L at 25°C in pH 4 water[1], and other sources report values around 4.7 mg/L to 6.0 mg/L at 20-25°C[2][3]. This poor solubility can lead to several experimental challenges, including difficulty in preparing stock solutions, precipitation of the compound in aqueous media, and consequently, inaccurate and irreproducible results in biological assays.[4][5]

Q2: What are the common initial signs of solubility issues with this compound in my experiments?

Common indicators of solubility problems include:

  • Visible precipitates: The most obvious sign is the formation of solid particles, cloudiness, or a film in your aqueous solution after adding this compound stock solution.

  • Inconsistent results: Poor solubility can lead to variable concentrations of the active compound in your experiments, resulting in high variability and poor reproducibility of your data.

  • Low bioactivity: If the compound is not fully dissolved, the actual concentration available to interact with biological targets will be lower than intended, leading to apparently reduced efficacy.

Q3: Can I just use a higher concentration of an organic solvent like DMSO to dissolve this compound in my aqueous medium?

While a small amount of a co-solvent like DMSO is often necessary to prepare a stock solution, simply increasing its final concentration in the aqueous medium can be problematic. High concentrations of organic solvents can be toxic to cells or organisms in your experiment and may interfere with the biological processes being studied. It is crucial to keep the final solvent concentration low and consistent across all experimental conditions, including controls.

Q4: What are the primary strategies to enhance the solubility of this compound in aqueous solutions?

Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound.[4][5][6][7] The most common and effective methods include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility.[6][8]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[5][9]

  • Inclusion Complexation: Using cyclodextrins to form inclusion complexes with the this compound molecule.[10][11][12]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension to increase the surface area for dissolution.[4][6][8]

  • pH Adjustment: Modifying the pH of the medium can sometimes improve the solubility of ionizable compounds. However, this compound is a neutral molecule, so this method is less likely to be effective.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve common issues related to the poor aqueous solubility of this compound.

Issue 1: Precipitation Occurs Immediately Upon Adding Stock Solution to Aqueous Medium.

Potential Cause Troubleshooting Step Expected Outcome
Supersaturation 1. Reduce the final concentration of this compound. 2. Increase the volume of the aqueous medium while keeping the amount of stock solution the same. 3. Add the stock solution dropwise while vigorously vortexing or stirring the aqueous medium to ensure rapid dispersion.[13]A clear, precipitate-free solution.
"Salting-out" Effect If using a buffer with a high salt concentration, try diluting the buffer or using a buffer with a lower ionic strength.Improved solubility due to reduced competition for hydration from salt ions.
Inappropriate Solvent in Stock Solution Ensure the organic solvent used for the stock solution is miscible with your aqueous medium. DMSO and ethanol are common choices.Prevents the solvent from separating out and causing the compound to precipitate.

Issue 2: Solution Becomes Cloudy or Precipitates Over Time.

Potential Cause Troubleshooting Step Expected Outcome
Metastable Solution The initial solution may have been supersaturated and is now crashing out. Consider using a solubility-enhancing technique from the start (e.g., co-solvents, surfactants, cyclodextrins).A stable solution that remains clear for the duration of the experiment.
Temperature Effects Ensure the temperature of your solution remains constant. A decrease in temperature can reduce solubility. If possible, conduct experiments at a controlled temperature.Prevents temperature-induced precipitation.
Compound Degradation Phenmedipham is susceptible to hydrolysis, especially at neutral to high pH.[2] This can lead to the formation of less soluble degradation products. Prepare fresh solutions before each experiment and check the pH of your medium.Minimizes the formation of insoluble degradation products.

Data Presentation: Solubility of this compound

Solvent/System Temperature (°C) pH Solubility Reference
Water2543.1 mg/L[1]
Water20Not Specified4.7 mg/L[2]
Water20Not Specified6.0 mg/L[3]
HexaneNot SpecifiedNot Applicable0.5 g/L[14]
DichloromethaneNot SpecifiedNot Applicable16.7 g/L[14]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or acetone) to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Ensure the solid is completely dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution.[13]

  • Working Solution Preparation:

    • Warm the aqueous experimental medium (e.g., buffer, cell culture medium) to the experimental temperature (e.g., 37°C).

    • While vigorously vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise.[13]

    • Crucially, never add the aqueous medium to the concentrated stock solution. [13]

    • Ensure the final concentration of the organic solvent in the working solution is low (typically ≤ 0.5%) and non-toxic to the experimental system.

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in your aqueous experimental medium (e.g., 10-50 mM). The concentration may need to be optimized.

  • Complex Formation:

    • Add the required volume of the this compound stock solution (prepared in a minimal amount of organic solvent as described in Protocol 1) to the HP-β-CD solution.

    • Stir the mixture at room temperature for a specified period (e.g., 1-24 hours) to allow for the formation of the inclusion complex. The optimal time may require empirical determination.

  • Filtration (Optional but Recommended):

    • To remove any undissolved compound, filter the solution through a 0.22 µm syringe filter. This will provide a clear solution with the solubilized complex.

Protocol 3: Formulation as a Suspension Concentrate (SC) for Screening

For high-throughput screening or applications where complete solubilization is challenging, a stable suspension can be used.

  • Slurry Formation:

    • Slowly add micronized this compound powder to an aqueous phase containing a wetting agent and a dispersant under high-shear mixing to form a uniform slurry.[15]

  • Wet Milling:

    • Pass the slurry through a bead mill to achieve the desired particle size distribution (e.g., D50 < 3 µm).[15] Particle size should be monitored during milling.

  • Stabilization:

    • In a separate vessel, prepare a pre-gel of a thickening agent (e.g., xanthan gum) in water.

    • Slowly add the pre-gel to the milled suspension under gentle agitation to achieve the target viscosity.[15]

    • Add an antifoaming agent and mix gently.[15]

Visualizations

experimental_workflow_co_solvent cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in minimal organic solvent (e.g., DMSO) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex add_stock Add stock solution dropwise while vortexing medium vortex->add_stock warm_medium Warm aqueous medium warm_medium->add_stock final_solution Final working solution (low solvent concentration) add_stock->final_solution

Caption: Workflow for preparing a this compound solution using the co-solvent method.

experimental_workflow_cyclodextrin cluster_solutions Initial Solutions cluster_complexation Complex Formation cluster_final Final Preparation stock This compound stock in organic solvent mix Add stock to CD solution stock->mix cd_solution HP-β-CD in aqueous medium cd_solution->mix stir Stir for 1-24 hours mix->stir filter Filter (0.22 µm) stir->filter final_solution Solubilized complex solution filter->final_solution

Caption: Workflow for enhancing this compound solubility with cyclodextrins.

logical_relationship_troubleshooting start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_mixing Was the stock added to vortexing medium? check_conc->check_mixing No solution_stable Stable Solution reduce_conc->solution_stable improve_mixing Improve Mixing Technique check_mixing->improve_mixing No use_enhancer Use Solubility Enhancer (Co-solvent, Surfactant, Cyclodextrin) check_mixing->use_enhancer Yes improve_mixing->solution_stable use_enhancer->solution_stable

Caption: Logical troubleshooting workflow for this compound precipitation.

References

methods to prevent photodegradation of phenmedipham-ethyl during laboratory experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of phenmedipham-ethyl during laboratory experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound, leading to its photodegradation.

Issue 1: Inconsistent analytical results and loss of active ingredient.

  • Question: My quantitative analysis (e.g., HPLC-UV) of this compound shows inconsistent concentrations and a gradual loss of the parent compound over time, even with freshly prepared standards. What could be the cause?

  • Answer: This is a classic sign of photodegradation. This compound is susceptible to degradation upon exposure to light, particularly UV radiation. Inconsistent results arise from the continuous breakdown of the molecule while being handled in standard laboratory lighting.

Issue 2: Appearance of unknown peaks in chromatograms.

  • Question: I am observing unexpected peaks in my chromatograms when analyzing this compound. Are these impurities from the manufacturer?

  • Answer: While impurities are possible, the appearance of new peaks over time, especially in samples exposed to light, strongly suggests the formation of photodegradation products. The energy from light can break down the this compound molecule into smaller fragments, which then appear as separate peaks in your analysis.

Issue 3: Reduced herbicidal activity in bioassays.

  • Question: The this compound solutions I prepare for bioassays seem to lose their efficacy over a short period. Why is this happening?

  • Answer: The herbicidal activity of this compound is directly related to its molecular structure. Photodegradation alters this structure, leading to a loss of biological activity. If your solutions are exposed to light during preparation or storage, their potency will decrease.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of this compound photodegradation.

Q1: What is photodegradation and why is this compound susceptible to it?

A1: Photodegradation is a process where a molecule breaks down due to the absorption of light energy. Phenmedipham, a carbamate herbicide, absorbs UV light, which can excite its molecules to a higher energy state, leading to chemical reactions that alter its structure.[1] This process can be influenced by factors such as the intensity and wavelength of the light source, the duration of exposure, pH of the solution, and the presence of other substances that can act as photosensitizers.

Q2: What are the primary preventative measures I can take in the laboratory?

A2: The most effective preventative measures involve minimizing light exposure at every step of your experiment. This includes:

  • Use of protective labware: Always prepare and store this compound solutions in amber glass vials or volumetric flasks. If amberware is unavailable, wrap clear glassware with aluminum foil.

  • Controlled lighting conditions: Work in a dimly lit area or under yellow "safe" lights that emit wavelengths outside the absorbance spectrum of this compound. Avoid working near windows or under direct, bright overhead lighting.

  • Proper storage: Store stock solutions and samples in the dark, preferably in a refrigerator or a light-protected cabinet.

Q3: Are there any chemical additives that can prevent photodegradation?

A3: Yes, incorporating UV absorbers into pesticide formulations is a promising strategy to enhance their stability.[2][3][4][5] These compounds work by preferentially absorbing harmful UV radiation before it can reach the this compound molecule. While specific UV absorbers for this compound in a laboratory setting are not extensively documented in readily available literature, common classes of UV absorbers used in other applications include benzophenones and benzotriazoles. The selection of a suitable stabilizer would require compatibility testing with your analytical method.

Q4: How can I assess the photodegradation of this compound in my own experiments?

A4: You can conduct a simple experiment to quantify the extent of photodegradation. Prepare two sets of this compound solutions. Expose one set to your typical laboratory light conditions for a defined period, while keeping the other set completely protected from light (e.g., wrapped in foil). Analyze samples from both sets at regular intervals using a suitable analytical method like HPLC-UV. The difference in the concentration of the parent compound between the two sets will indicate the rate of photodegradation.

Quantitative Data Summary

While specific kinetic data for this compound photodegradation under controlled laboratory light sources is not abundant in the reviewed literature, the following table summarizes the known UV absorption properties, which are critical for understanding its photosensitivity.

CompoundMaximum Absorption Wavelengths (λmax)Molar Absorptivity (ε)Solvent
Phenmedipham237 nm, 274 nm37,848 L mol⁻¹ cm⁻¹, 2,761 L mol⁻¹ cm⁻¹Neutral solution
Phenmedipham235 nmNot specifiedMethanol/water (60/40, V/V)

Data sourced from the AERU Pesticide Properties Database and a study on the simultaneous determination of phenmedipham and other herbicides.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions to Minimize Photodegradation

  • Materials:

    • This compound analytical standard

    • HPLC-grade solvent (e.g., acetonitrile or methanol)

    • Amber volumetric flasks and vials

    • Aluminum foil (if amberware is not available)

    • Pipettes and other necessary lab equipment

  • Procedure:

    • Conduct all steps in a dimly lit area or under yellow "safe" lights.

    • Accurately weigh the required amount of this compound standard.

    • Dissolve the standard in the chosen solvent in an amber volumetric flask.

    • If using clear glassware, immediately wrap the flask securely with aluminum foil.

    • Bring the solution to the final volume with the solvent and mix thoroughly.

    • For working solutions, perform dilutions using amber volumetric flasks or foil-wrapped clear flasks.

    • Transfer aliquots of the final solutions into amber HPLC vials for analysis.

    • Store all solutions in the dark at a controlled temperature (e.g., 4°C) until analysis.

Protocol 2: Assessing Photostability of this compound

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • Clear and amber vials

    • UV light source (e.g., a calibrated UV lamp with known wavelength and intensity)

    • HPLC system with a UV detector

  • Procedure:

    • Prepare a series of identical working solutions of this compound in clear vials.

    • Prepare a parallel set of control solutions in amber vials or clear vials wrapped completely in aluminum foil.

    • Place both sets of vials at an equal distance from the UV light source.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from the exposed set and one from the control set.

    • Immediately analyze the samples by HPLC to determine the concentration of this compound.

    • Plot the concentration of this compound as a function of time for both the exposed and control samples.

    • Calculate the photodegradation rate and half-life from the data of the exposed samples.

Visualizations

Logical Workflow for Preventing Photodegradation

Workflow for Minimizing this compound Photodegradation cluster_prep Solution Preparation cluster_handling Sample Handling & Storage cluster_prevention Preventative Measures Prep Weighing and Dissolving Dilution Serial Dilutions Prep->Dilution AmberVials Use Amber Vials / Foil Wrap Prep->AmberVials Storage Stock & Working Solutions Dilution->Storage Dilution->AmberVials Analysis HPLC/Bioassay Storage->Analysis StoreDark Store in Darkness Storage->StoreDark LowLight Work in Dim Light Analysis->LowLight

Caption: A logical workflow illustrating the key stages where preventative measures should be applied to minimize photodegradation.

Proposed Photodegradation Pathway of this compound

While a definitive, universally agreed-upon photodegradation pathway for this compound is complex and can vary with conditions, a plausible mechanism involves the cleavage of the ester and carbamate linkages.

Proposed Photodegradation Pathway of this compound Phenmedipham This compound Intermediate1 Methyl (3-hydroxyphenyl)carbamate Phenmedipham->Intermediate1 (Ester Cleavage) Intermediate2 m-Tolyl isocyanate Phenmedipham->Intermediate2 (Carbamate Cleavage) Product1 m-Aminophenol Intermediate1->Product1 Hydrolysis Product2 m-Toluidine Intermediate2->Product2 Hydrolysis CO2 CO2 Product1->CO2 Further Degradation

Caption: A simplified representation of a potential photodegradation pathway for this compound, highlighting key bond cleavages.

References

resolving chromatographic peak tailing for phenmedipham-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of phenmedipham-ethyl, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound in reverse-phase chromatography is often attributed to a combination of factors, including:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar carbamate groups of this compound, leading to tailing. This is a primary cause of peak asymmetry.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols. At a mid-range pH, some silanols are ionized and can cause strong interactions with the analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape. Voids in the packing material can also lead to tailing.

  • Inappropriate Mobile Phase Composition: A mobile phase with too weak an organic solvent can lead to increased retention and potential for tailing.

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment and Easy Checks

Before making significant changes to your method, it's crucial to rule out common and easily correctable issues.

Troubleshooting Workflow: Initial Checks

G start Peak Tailing Observed check_column Inspect Column History & Performance start->check_column check_sample Evaluate Sample Concentration & Solvent start->check_sample is_overload Is Sample Overloaded? check_sample->is_overload is_solvent_mismatch Solvent Mismatch? is_overload->is_solvent_mismatch No solution_overload Dilute Sample is_overload->solution_overload Yes solution_solvent Dissolve Sample in Mobile Phase is_solvent_mismatch->solution_solvent Yes next_step Proceed to Method Optimization is_solvent_mismatch->next_step No solution_overload->next_step solution_solvent->next_step

Caption: Initial troubleshooting workflow for peak tailing.

Step 2: Method Optimization - Mobile Phase and Column Selection

If initial checks do not resolve the issue, further method optimization is required. The following table summarizes key parameters to investigate.

ParameterRecommendation for this compoundRationale
Mobile Phase pH Adjust to a lower pH (e.g., 2.5 - 3.5) using an acid additive like formic acid or trifluoroacetic acid (TFA).At low pH, the ionization of residual silanol groups on the stationary phase is suppressed, minimizing secondary interactions with this compound.
Mobile Phase Additive Add a low concentration (e.g., 0.1%) of an acid like formic acid.Formic acid helps to control the pH and can also act as a competing agent for active sites on the stationary phase.
Column Chemistry Use a column with high-purity silica and robust end-capping. Consider a phenyl-hexyl or embedded polar group (EPG) phase.High-purity silica has fewer metal impurities and a lower concentration of acidic silanols. End-capping further reduces available silanols. Alternative stationary phases can offer different selectivity and reduce silanol interactions.
Temperature Increase the column temperature (e.g., to 35-45 °C).Higher temperatures can improve mass transfer and reduce viscosity, often leading to sharper peaks. However, be mindful of the analyte's stability.
Step 3: Systematic Troubleshooting Logic

The following diagram outlines a logical progression for troubleshooting, starting from the most likely and easiest-to-fix causes.

Logical Troubleshooting Pathway

G A Peak Tailing Detected B Is the column old or contaminated? A->B C Flush column or replace with a new one B->C Yes D Is the mobile phase pH appropriate? B->D No C->D E Lower pH with 0.1% Formic Acid D->E No F Is there still tailing? D->F Yes E->F G Consider a different stationary phase (e.g., Phenyl-Hexyl) F->G Yes H Problem Resolved F->H No G->H

Caption: Systematic approach to resolving peak tailing.

Experimental Protocols

Below is a reference analytical method for this compound that is designed to minimize peak tailing.

Reference HPLC Method for this compound

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with UV detector.

  • Column:

    • C18 column, 250 mm x 4.6 mm, 5 µm particle size (high-purity, end-capped silica is recommended).

  • Mobile Phase:

    • Acetonitrile and Water (containing 0.1% formic acid) in a gradient or isocratic elution.

    • Example Isocratic mixture: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 35 °C.

  • Injection Volume:

    • 10 µL.

  • Detector Wavelength:

    • 240 nm.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to prevent solvent mismatch effects. Ensure the final concentration is within the linear range of the detector to avoid column overload.

Procedure:

  • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add formic acid to the aqueous portion before mixing.

  • Degas the mobile phase using an appropriate method (e.g., sonication or online degasser).

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of this compound in the mobile phase.

  • Inject the standard solution and analyze the chromatogram for peak shape and retention time.

  • If peak tailing is observed, systematically adjust the parameters as outlined in the troubleshooting guide. For instance, incrementally increase the percentage of acetonitrile or adjust the column temperature.

Technical Support Center: Enhancing the Limit of Detection for Phenmedipham-ethyl in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the limit of detection (LOD) for phenmedipham-ethyl in environmental samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to improve detection limits.

Problem Potential Cause Solution
Low Signal Intensity / Poor Sensitivity 1. Suboptimal detector wavelength (HPLC-UV).2. Inefficient ionization in the mass spectrometer (LC-MS/MS).3. Matrix suppression effects from co-eluting compounds.[1][2]4. Degradation of this compound during sample preparation or analysis.[3]5. Insufficient sample pre-concentration.1. Optimize the UV detection wavelength for this compound (typically around 230-240 nm).[1]2. Optimize MS parameters, including spray voltage, gas flows, and collision energy.[1]3. Employ matrix-matched calibration standards, use a stable isotope-labeled internal standard, or dilute the sample extract.[1]4. Ensure proper sample storage (cool and dark) and minimize the time between extraction and analysis. Phenmedipham can degrade, especially in aqueous solutions.[3]5. Increase the initial sample volume and/or reduce the final extract volume.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible injection solvent with the mobile phase.3. Secondary interactions between this compound and the stationary phase.4. Column void or channeling.1. Flush the column with a strong solvent (e.g., methanol, acetonitrile). If the problem persists, replace the column.[1]2. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.[1]3. Adjust the mobile phase pH or consider a different column chemistry.[1]4. Disconnect the column outlet and visually inspect the packing bed for voids. If a void is present, the column may need to be repacked or replaced.[1]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.2. Inadequate column equilibration time between injections.3. Temperature variations in the column oven.4. Leaks in the HPLC/LC system or pump malfunction.1. Prepare fresh mobile phase daily and ensure thorough mixing and degassing.[1]2. Increase the column equilibration time to ensure the system is stable before each injection.[1]3. Verify that the column oven is maintaining a consistent temperature.[1]4. Perform a system leak check and conduct regular pump maintenance.[1]
High Background Noise in Chromatogram 1. Contaminated mobile phase, solvents, or glassware.2. Dirty flow cell in the detector.3. Column bleed or contamination from other system components.4. Electronic noise from the detector.1. Use high-purity solvents and filter the mobile phase. Ensure all glassware is thoroughly cleaned.[1]2. Flush the detector flow cell with an appropriate cleaning solution (e.g., isopropanol).[1]3. Properly condition a new column and check for any degrading components in the system.[1]4. Ensure the instrument is properly grounded and check for nearby sources of electronic interference.[1]
Matrix Effects (Signal Suppression or Enhancement) 1. Co-eluting matrix components interfering with the ionization of this compound in the MS source.[1][2]1. Effective Sample Cleanup: Utilize Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) as in the QuEChERS method to remove interfering compounds.[1]2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1]3. Internal Standards: Use a stable isotope-labeled internal standard for this compound if available to compensate for matrix effects.[1]4. Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective sample preparation techniques for enhancing the detection limit of this compound in soil and water?

A1: For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective. It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like PSA (primary secondary amine) and C18 to remove interferences.[1][4] For water samples, Solid-Phase Extraction (SPE) is the preferred method. Cartridges such as C18 or polymeric sorbents can be used to concentrate this compound from a large volume of water and elute it in a small volume of organic solvent, thereby significantly lowering the detection limit.[1]

Q2: How can I optimize my HPLC-UV method for better sensitivity in this compound analysis?

A2: To improve sensitivity in HPLC-UV analysis, consider the following:

  • Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound, which is typically in the range of 230-240 nm.[1]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.

  • Sample Concentration: Concentrate the final sample extract to a smaller volume before injection.

  • Reduce Baseline Noise: Use high-purity solvents, degas the mobile phase, and ensure a clean detector flow cell.[1]

Q3: What is the role of Solid-Phase Microextraction (SPME) in this compound analysis, and what are its advantages?

A3: SPME is a solvent-free sample preparation technique where a coated fiber is used to extract analytes from a sample. For this compound, which is a semi-volatile compound, a fiber with a nonpolar or bipolar coating such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) would be a suitable choice. The main advantages of SPME are its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly "green" technique. It can be particularly useful for screening a large number of water samples.

Q4: I am observing potential degradation of this compound in my samples. How can I prevent this?

A4: this compound is susceptible to hydrolysis, especially under alkaline conditions.[5] To minimize degradation:

  • Store samples at low temperatures (e.g., 4°C) and in the dark.

  • Analyze samples as quickly as possible after collection and extraction.

  • For water samples, consider adjusting the pH to a slightly acidic condition (around pH 5-6) to slow down hydrolysis, but ensure this is compatible with your overall analytical method.[5]

Q5: How do I choose the right SPE sorbent and elution solvent for this compound in water samples?

A5: For a nonpolar compound like this compound, a reverse-phase sorbent like C18 is a common and effective choice. The general procedure involves conditioning the cartridge with methanol and then water, loading the water sample, washing with water to remove polar interferences, and then eluting the this compound with a nonpolar organic solvent like ethyl acetate or dichloromethane.[6] The choice of elution solvent should be strong enough to desorb the analyte completely but selective enough to leave strongly bound interferences on the sorbent.

Data Presentation

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for this compound in Environmental Samples

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
HPLC-UVAgricultural Products-0.01 µg/g[7]
HPLC-DADEnvironmental Water0.04 µg/L-[1]
LC-MS/MSSoil-4 µg/kg[4]
LC-MS/MSVegetables-0.005–0.01 mg/kg[2]
GC-MSPesticide Formulation41.2 µg/mL137.4 µg/mL[8]
GC-NPDDrinking Water0.02–0.1 µg/L-[9]

Experimental Protocols

Protocol 1: Detailed QuEChERS Method for this compound in Soil

This protocol outlines a typical QuEChERS workflow for the analysis of this compound in soil samples.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at >3000 g for 5 minutes.[1]

2. Sample Cleanup (Dispersive SPE - dSPE):

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube.
  • The dSPE tube should contain a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge for 2 minutes.[1]

3. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol 2: Detailed SPE Method for this compound in Water

This protocol provides a step-by-step guide for the solid-phase extraction of this compound from water samples.

1. Cartridge Conditioning:

  • Pass 5 mL of ethyl acetate through a C18 SPE cartridge, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry after the water rinse.[6]

2. Sample Loading:

  • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

3. Cartridge Washing:

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
  • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

4. Elution:

  • Elute the trapped this compound from the cartridge with two 5 mL portions of ethyl acetate into a collection tube.

5. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile or mobile phase) for chromatographic analysis.[1]

Mandatory Visualization

experimental_workflow_spe cluster_prep Sample Preparation (Water) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Water Sample (500 mL) loading 2. Sample Loading sample->loading conditioning 1. Cartridge Conditioning (Methanol, Water) washing 3. Cartridge Washing (Deionized Water) loading->washing elution 4. Elution (Ethyl Acetate) washing->elution concentration 5. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 6. Reconstitution (Acetonitrile) concentration->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis experimental_workflow_quechers cluster_prep Sample Preparation (Soil) cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis sample Soil Sample (10 g) extraction 1. Add Acetonitrile & Salts sample->extraction shake 2. Shake Vigorously extraction->shake centrifuge1 3. Centrifuge shake->centrifuge1 supernatant 4. Take Supernatant centrifuge1->supernatant dspe 5. Add to dSPE Tube (PSA, C18, MgSO4) supernatant->dspe vortex 6. Vortex dspe->vortex centrifuge2 7. Centrifuge vortex->centrifuge2 filter 8. Filter Supernatant centrifuge2->filter analysis LC-MS/MS or GC-MS Analysis filter->analysis troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_instrumental Instrumental Issues start Low Analyte Signal degradation Analyte Degradation? start->degradation extraction_efficiency Inefficient Extraction? start->extraction_efficiency matrix_effects Matrix Effects? start->matrix_effects detector_sensitivity Low Detector Sensitivity? start->detector_sensitivity solution1 Improve Sample Preservation (Cool, Dark, pH) degradation->solution1 Yes solution2 Optimize Extraction (Solvent, Time) extraction_efficiency->solution2 Yes solution3 Improve Cleanup (SPE/dSPE) Use Matrix-Matched Standards matrix_effects->solution3 Yes solution4 Optimize Detector Parameters detector_sensitivity->solution4 Yes

References

Technical Support Center: Phenmedipham-Ethyl Residue Analysis in Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of phenmedipham-ethyl residues in challenging fatty matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound residues in fatty samples.

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Inadequate Extraction Efficiency: The solvent may not be effectively penetrating the fatty matrix to extract this compound.- Increase Extraction Time/Intensity: Prolong the shaking or homogenization time during the extraction step. - Modify Extraction Solvent: While acetonitrile is common, a mixture with a less polar solvent might improve partitioning. However, this may also increase co-extraction of lipids. - Sample Homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for extraction.
Analyte Loss During Cleanup: The cleanup sorbent may be too strong, leading to the retention of this compound along with matrix components.- Optimize dSPE Sorbent: For fatty matrices, a combination of PSA (to remove fatty acids) and C18 (to remove lipids) is often used.[1] If analyte loss is suspected with graphitized carbon black (GCB), which can remove planar analytes, consider reducing the amount or using an alternative. - Alternative Cleanup: Consider pass-through SPE cartridges like Oasis PRiME HLB, which are effective at removing fats and phospholipids.[2] For very high-fat samples, traditional methods like gel-permeation chromatography (GPC) may be necessary for thorough lipid removal.
Analyte Degradation: this compound may be unstable under the experimental conditions (e.g., pH, temperature).- Control pH: Use buffered QuEChERS methods to maintain a stable pH during extraction.[3] - Temperature Control: Avoid high temperatures during sample preparation and storage. Store extracts at low temperatures (e.g., -20°C) and protect from light.
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: Co-extracted lipids and other matrix components interfere with the ionization of this compound in the mass spectrometer.- Enhance Cleanup: Increase the amount of dSPE sorbents (PSA, C18). For highly pigmented samples, GCB can be effective, but test for analyte loss.[1] - Dilution: Dilute the final extract to reduce the concentration of interfering matrix components. This may, however, compromise the limit of detection.
Instrument Contamination: Buildup of non-volatile matrix components in the GC inlet or LC-MS interface.- Regular Maintenance: Clean the ion source, injection port, and replace liners and septa regularly. - Use of Guard Column: Employ a guard column to protect the analytical column from contamination.
Poor Peak Shape (Tailing or Fronting) Column Contamination: Accumulation of matrix components on the analytical column.- Column Flushing: Flush the column with a strong solvent. - Column Replacement: If flushing is ineffective, the column may need to be replaced.
Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too different from the initial mobile phase composition.- Solvent Matching: Ensure the final extract solvent is similar in strength and composition to the mobile phase.
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Improper mixing or degradation of the mobile phase.- Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing and degassing.
Pump Malfunction or Leaks: Inconsistent flow rate from the HPLC/LC system.- System Check: Perform regular maintenance on the pump and check for any leaks in the system.
High Background Noise in Chromatogram Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for extraction and analysis.- Use High-Purity Reagents: Utilize HPLC or MS-grade solvents and high-purity reagents.
System Contamination: Contamination in the LC system, tubing, or detector.- System Cleaning: Flush the entire system with appropriate cleaning solutions.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and is it suitable for analyzing this compound in fatty matrices?

A1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis.[4] It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[1] While the standard QuEChERS method is effective for many matrices, it often requires modification for fatty samples to manage the high lipid content that can interfere with the analysis.[4]

Q2: What modifications to the QuEChERS protocol are recommended for high-fat samples?

A2: For high-fat matrices, modifications focus on enhancing the removal of lipids. This can include:

  • Increased dSPE Sorbents: Using a higher amount of C18 sorbent in the dSPE cleanup step helps to remove a greater quantity of nonpolar lipids.[1]

  • Freezing Out: A centrifugation and defatting step by freezing the extract before the salt-induced phase separation can significantly reduce lipid content.[5]

  • Pass-Through SPE: Employing specialized cartridges designed for lipid removal, such as Oasis PRiME HLB, can be a very effective cleanup step.[2]

Q3: How can I mitigate matrix effects when analyzing this compound in fatty matrices?

A3: Matrix effects, which cause signal suppression or enhancement, are a major challenge in fatty matrices. To mitigate them:

  • Effective Cleanup: The most crucial step is a thorough sample cleanup to remove interfering co-extractives.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal changes caused by the matrix.

  • Internal Standards: Use a stable isotope-labeled internal standard for this compound if available. This can correct for both matrix effects and variations in extraction recovery.

Q4: What are the typical recovery rates for this compound in agricultural products?

A4: In a study analyzing phenmedipham in eight different types of agricultural products, recoveries ranged from 80.8% to 98.7% at spiking levels of 0.1 and 0.02 µg/g.[6] However, recovery can be lower in high-fat matrices without optimized cleanup procedures.

Q5: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound analysis?

A5: The LOD and LOQ are dependent on the analytical instrument and the complexity of the matrix. For phenmedipham in agricultural products analyzed by HPLC-UV, the determination limit was found to be 0.01 µg/g.[6] In a multi-residue method for pesticides in milk using LC-Orbitrap MS, the LOQ for a comparable carbamate pesticide (carbendazim) was 1.2 µg/kg.[3] Generally, LC-MS/MS provides lower LODs and LOQs than HPLC-UV.

Quantitative Data Summary

The following tables summarize quantitative data from various studies. It is important to note that direct comparison may be challenging due to differing experimental conditions, matrices, and analytical instrumentation.

Table 1: Recovery and Limit of Quantification of Phenmedipham in Agricultural Products

ParameterValueReference
Recovery80.8 - 98.7%[6]
Spiking Levels0.1 and 0.02 µg/g[6]
Limit of Quantification (LOQ)0.01 µg/g[6]
Analytical MethodHPLC-UV[6]

Table 2: Performance of a Multi-Residue Method in Full-Fat Milk (Illustrative for Carbamate Pesticides)

ParameterValue (for Carbendazim)Reference
Recovery96%[3]
Limit of Quantification (LOQ)1.2 µg/kg[3]
Analytical MethodUHPLC-Orbitrap-MS[3]

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Fatty Food Matrices (General Protocol)

This protocol is a generalized representation for multi-residue pesticide analysis, including this compound, adapted for fatty matrices.

  • Sample Homogenization:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (with 1% acetic acid for buffered extraction).

    • Add appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Cleanup (Dispersive SPE - dSPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube.

    • The dSPE tube should contain a mixture of sorbents suitable for fatty matrices (e.g., 50 mg PSA, 150 mg C18, and 150 mg magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 g for 5 minutes.

  • Analysis:

    • The final supernatant is ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Traditional Extraction and Cleanup for Phenmedipham in Agricultural Products

This protocol is based on a method for the determination of phenmedipham in agricultural products using extraction and SPE cleanup.[6]

  • Extraction:

    • Extract a homogenized sample with acetonitrile.

    • Separate the acetonitrile layer by a salting-out step.

    • Isolate and evaporate the acetonitrile phase.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Dissolve the extract in a diethyl ether-hexane (1:1) solution.

    • Perform cleanup using a Florisil SPE cartridge.

    • Wash the cartridge with diethyl ether-hexane (1:1).

    • Elute phenmedipham with an acetone-hexane (3:7) mixture and evaporate the eluate.

    • For further cleanup, dissolve the residue in acetone-hexane (2:8) and use SAX/PSA and ENVI-Carb/NH2 cartridges.[6]

  • Analysis (HPLC-UV):

    • Column: ODS column (e.g., 4.6 mm i.d. x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile-water (6:4).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • UV Detection: 235 nm.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Fatty Sample Extraction 2. Extract with Acetonitrile & Salts Homogenization->Extraction QuEChERS Centrifugation1 3. Centrifuge Extraction->Centrifugation1 dSPE 4. Dispersive SPE (PSA, C18) Centrifugation1->dSPE Take Supernatant Centrifugation2 5. Centrifuge dSPE->Centrifugation2 Analysis 6. LC-MS/MS or GC-MS Analysis Centrifugation2->Analysis Inject Supernatant

Caption: A generalized workflow for this compound residue analysis in fatty matrices using a modified QuEChERS method.

Troubleshooting_Tree cluster_solutions Troubleshooting Steps Start Start Analysis Issue Issue Encountered? Start->Issue LowRecovery Low Recovery? Issue->LowRecovery Yes Success Successful Analysis Issue->Success No MatrixEffects High Matrix Effects? LowRecovery->MatrixEffects No OptimizeExtraction Optimize Extraction (Time, Solvent) LowRecovery->OptimizeExtraction Yes PoorPeakShape Poor Peak Shape? MatrixEffects->PoorPeakShape No EnhanceCleanup Enhance Cleanup (More Sorbent, Alt. Method) MatrixEffects->EnhanceCleanup Yes End End PoorPeakShape->End No CheckColumn Check/Flush/Replace Column PoorPeakShape->CheckColumn Yes Success->End OptimizeExtraction->Issue UseMatrixMatched Use Matrix-Matched Calibration / Internal Std. EnhanceCleanup->UseMatrixMatched CheckDegradation Check for Degradation (pH, Temp) CleanInstrument Clean Instrument Source/ Inlet UseMatrixMatched->CleanInstrument CleanInstrument->Issue MatchSolvent Match Injection Solvent to Mobile Phase CheckColumn->MatchSolvent MatchSolvent->Issue

Caption: A decision tree for troubleshooting common issues in this compound residue analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Phenmedipham-Ethyl in Regulatory Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of phenmedipham-ethyl in regulatory testing. Designed for researchers, scientists, and drug development professionals, this document outlines and contrasts the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Key validation parameters are summarized, detailed experimental protocols are provided, and the analytical workflow and the herbicide's mechanism of action are visualized.

Data Presentation: Comparison of Analytical Methods

The validation of analytical methods is a critical step in ensuring the accuracy and reliability of data for regulatory submissions. The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for the determination of this compound, based on data compiled from various studies. It is important to note that direct comparison may be limited as the data originates from different studies with varying experimental conditions.

Validation ParameterHPLC-UVLC-MS/MSRegulatory Guideline (ICH Q2(R1))
Specificity Method demonstrates selectivity for phenmedipham in the presence of other components.High specificity due to mass-to-charge ratio detection, minimizing matrix interference.The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.[1]
Linearity (Range) 0.005 - 10 µg/mL[1]0.010 - 0.200 mg/kgA linear relationship should be evaluated across the range of the analytical procedure.[1]
Accuracy (Recovery) 80.8 - 98.7%[1]83.7% (at 0.01 mg/kg)[1]The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
Precision (RSD) <10%<10%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) Not explicitly foundNot explicitly foundThe detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.01 µg/g[1]0.01 mg/kg[1]The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocols

Protocol 1: Phenmedipham Residue Analysis by HPLC-UV

This protocol provides a general procedure for the analysis of this compound residues in various matrices.

a) Sample Preparation:

  • A homogenized sample is subjected to solvent extraction.

  • The extract is then dissolved in a diethyl ether-hexane (1:1) solution.

  • A clean-up step is performed using a Florisil column. The column is first washed with diethyl ether-hexane (1:1).

  • Phenmedipham is eluted with an acetone-hexane (3:7) mixture, and the eluate is evaporated.

  • For further clean-up, the residue is dissolved in acetone-hexane (2:8) and passed through SAX/PSA and ENVI-Carb/NH2 cartridges.[1]

b) Chromatographic Conditions:

  • Column: ODS column (e.g., 4.6 mm i.d. x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with acetonitrile-water (6:4).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • UV Detection: 235 nm.[1]

  • Injection Volume: 2 µL.[1]

c) Calibration:

A series of standard solutions of phenmedipham in a suitable solvent are prepared. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The calibration curve should demonstrate linearity over the desired concentration range (e.g., 0.005 µg/mL to 10 µg/mL).[1]

Protocol 2: Phenmedipham Residue Analysis using QuEChERS and LC-MS/MS

This protocol is a general representation for multi-residue pesticide analysis, including phenmedipham, in food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2]

a) Sample Preparation (QuEChERS Method):

  • Weigh a homogenized sample into a centrifuge tube.[1]

  • Add acetonitrile and internal standards.[1]

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake vigorously to induce phase separation.[1]

  • Centrifuge the sample.[1]

  • Take an aliquot of the acetonitrile (upper) layer and subject it to dispersive solid-phase extraction (d-SPE) for cleanup. This involves mixing the extract with a combination of sorbents like primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences.

  • Centrifuge and collect the supernatant for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for phenmedipham.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for phenmedipham to ensure selectivity and sensitivity.

Mandatory Visualization

analytical_method_validation_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_submission Regulatory Submission Homogenization Sample Homogenization Extraction Extraction of this compound Homogenization->Extraction Cleanup Sample Extract Cleanup Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or LC) Cleanup->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Data_Analysis Data Analysis & Reporting Detection->Data_Analysis Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ Limit of Quantification Submission Submission to Regulatory Agency Data_Analysis->Submission

Caption: General workflow for the validation of an analytical method for this compound.

phenmedipham_moa cluster_photosynthesis Photosynthesis in Chloroplast PSII Photosystem II (PSII) D1_Protein D1 Protein Electron_Transport Electron Transport Chain Inhibition Inhibition of Electron Flow D1_Protein->Inhibition Leads to Phenmedipham This compound Phenmedipham->D1_Protein Binds to ROS Reactive Oxygen Species (ROS) Production Inhibition->ROS Causes Cell_Death Weed Cell Death ROS->Cell_Death Induces

Caption: Mechanism of action of this compound inhibiting Photosystem II.

References

Comparative Efficacy of Phenmedipham and Desmedipham for Weed Control: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the herbicidal efficacy of phenmedipham and desmedipham, two post-emergence herbicides from the phenylcarbamate class. It is intended for researchers, scientists, and drug development professionals interested in weed management strategies. This document synthesizes available experimental data to objectively compare their performance and provides detailed methodologies for conducting similar efficacy trials.

Executive Summary

Phenmedipham and desmedipham are selective herbicides primarily used for the control of annual broadleaf weeds in various crops, most notably sugar beets. Both herbicides function by inhibiting photosynthesis at Photosystem II (PSII). While they share a similar mode of action, their efficacy on specific weed species and their potential for crop phytotoxicity can differ.

Experimental data indicates that desmedipham generally exhibits greater efficacy against certain problematic weeds, such as Palmer amaranth (Amaranthus palmeri), compared to phenmedipham. However, this increased herbicidal activity is often associated with a narrower margin of crop safety, leading to a higher potential for injury to crops like sugar beets. Consequently, these two herbicides are frequently formulated together, often in combination with other active ingredients like ethofumesate, to broaden the weed control spectrum and enhance crop safety. The effectiveness of both herbicides is significantly influenced by the weed's growth stage at the time of application, with the best results achieved on young, actively growing weeds.

Data Presentation: Efficacy and Crop Selectivity

The following tables summarize quantitative data from various studies, comparing the performance of phenmedipham and desmedipham on weed control and crop tolerance.

Table 1: Comparative Efficacy on Palmer Amaranth (Amaranthus palmeri) at the Cotyledon Stage

HerbicidePalmer Amaranth LD50 (g ai ha⁻¹)Palmer Amaranth GR50 (g ai ha⁻¹)Sugar Beet Selectivity Index¹
DesmediphamLower than PhenmediphamLower than Phenmedipham1.61
PhenmediphamHigher than DesmediphamHigher than Desmedipham2.47
Desmedipham + Phenmedipham--3.05

¹A higher selectivity index indicates greater crop safety relative to weed control efficacy. Data suggests that while desmedipham is more potent on Palmer amaranth, phenmedipham offers a better safety profile for sugar beets. The combination of the two appears to provide a favorable balance of efficacy and crop tolerance.[1]

Table 2: Efficacy on 7-cm Tall Palmer Amaranth

HerbicideEfficacy
DesmediphamDid not provide effective control at labeled rates.
PhenmediphamDid not provide effective control at labeled rates.
Desmedipham + PhenmediphamDid not provide effective control at labeled rates.

This data underscores the critical importance of application timing, with significantly reduced control observed on larger weeds.[1]

Table 3: General Weed Control Spectrum

Weed SpeciesPhenmedipham EfficacyDesmedipham EfficacyNotes
Pigweed species (Amaranthus spp.)ModerateHighDesmedipham is generally prioritized for fields dominated by pigweed.[2]
Common Lambsquarters (Chenopodium album)GoodGoodOften used in combination with other herbicides for consistent control.[3][4]
Common Chickweed (Stellaria media)GoodGoodBoth are effective as part of a broadleaf weed control program.[5]
Wild Mustard (Sinapis arvensis)GoodGoodEffective as post-emergence treatment.
Kochia (Kochia scoparia)ModerateModerateControl can be variable, and resistance to PSII inhibitors has been reported in some biotypes.[6]

Mechanism of Action

Both phenmedipham and desmedipham are classified as Photosystem II inhibitors. They disrupt the photosynthetic process in susceptible plants by binding to the D1 protein of the photosystem II complex in chloroplasts. This binding blocks the electron transport chain, leading to a buildup of highly reactive molecules that cause lipid peroxidation and membrane damage, ultimately resulting in cell death and plant necrosis.

G cluster_photosynthesis Photosystem II (PSII) in Chloroplast cluster_herbicides Herbicidal Action cluster_effects Cellular Effects PSII Photosystem II (D1 Protein) Plastoquinone Plastoquinone Pool PSII->Plastoquinone Electron Transfer ReactiveOxygen Reactive Oxygen Species (ROS) Production PSII->ReactiveOxygen Disrupted e- flow leads to Cytochrome Cytochrome b6f Plastoquinone->Cytochrome Herbicides Phenmedipham or Desmedipham Herbicides->PSII Binds to D1 Protein & Blocks Electron Flow LipidPeroxidation Lipid Peroxidation & Membrane Damage ReactiveOxygen->LipidPeroxidation CellDeath Cell Death & Plant Necrosis LipidPeroxidation->CellDeath

Mechanism of action for Phenmedipham and Desmedipham.

Experimental Protocols

To ensure accurate and reproducible results in the evaluation of phenmedipham and desmedipham efficacy, a standardized experimental protocol is crucial. The following methodology is a synthesis of best practices for post-emergence herbicide efficacy trials.

Experimental Design
  • Trial Layout: A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.

  • Plot Size: Net plot size should be a minimum of 25-50 m².

  • Replicates: A minimum of four replications for each treatment is advised.

  • Treatments:

    • Untreated Control (weedy check)

    • Hand-weeded Control (weed-free check)

    • Phenmedipham at various application rates (e.g., 0.5x, 1x, 2x the recommended rate)

    • Desmedipham at various application rates (e.g., 0.5x, 1x, 2x the recommended rate)

    • A tank mix of phenmedipham and desmedipham.

    • A standard commercial herbicide for comparison.

Site Selection and Preparation
  • Select a site with a uniform and representative population of the target weed species.

  • Conduct a soil analysis to characterize the experimental site.

  • Prepare the seedbed according to standard agricultural practices for the test crop.

Herbicide Application
  • Equipment: Use a calibrated backpack or plot sprayer with appropriate nozzles to ensure uniform application.

  • Timing: Apply herbicides post-emergence when weeds are at the cotyledon to 4-leaf stage and the crop is at a tolerant growth stage as specified by the manufacturer.

  • Application Volume: Maintain a consistent spray volume (e.g., 200-400 L/ha) across all plots.

  • Environmental Conditions: Record weather data (temperature, humidity, wind speed) at the time of application.

Data Collection
  • Weed Control Efficacy: Visually assess the percentage of weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).

  • Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of individual weeds per species within a defined quadrat in each plot. Harvest the above-ground biomass of these weeds, dry to a constant weight, and record the dry weight.

  • Crop Injury: Visually assess crop injury (phytotoxicity) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: At crop maturity, harvest the yield from a designated area within each plot.

Statistical Analysis
  • Data should be subjected to Analysis of Variance (ANOVA).

  • Use a suitable mean separation test (e.g., Tukey's HSD or Duncan's multiple range test) to determine significant differences between treatment means.

  • For dose-response studies, use non-linear regression models to calculate the effective dose required to control 50% of the weed population (ED50) or reduce growth by 50% (GR50).

G cluster_setup Experimental Setup cluster_application Herbicide Application cluster_data Data Collection & Analysis A Site Selection & Soil Analysis B Randomized Complete Block Design A->B C Plot Establishment & Seeding B->C D Sprayer Calibration C->D E Post-Emergence Application (Cotyledon to 4-leaf stage) D->E F Record Environmental Conditions E->F G Visual Assessments (Weed Control & Crop Injury) 7, 14, 28 DAT F->G Post-Treatment H Weed Density & Biomass Measurement (28 DAT) G->H I Crop Yield at Maturity H->I J Statistical Analysis (ANOVA, Mean Separation) I->J

Workflow for a post-emergence herbicide efficacy trial.

References

Inter-Laboratory Validation of a New Analytical Method for Phenmedipham-Ethyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of phenmedipham-ethyl, a selective herbicide used for post-emergence control of broad-leaved weeds. The focus is on providing researchers, scientists, and drug development professionals with a clear overview of method performance, supported by experimental data from various studies. While a formal inter-laboratory validation of a single new method was not found in the public domain, this document compiles and compares validation parameters for two common and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The validation of analytical methods is paramount to ensure the reliability, accuracy, and consistency of results. The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS for the determination of phenmedipham. It is important to note that the data presented is a compilation from multiple studies and not the result of a single, unified inter-laboratory trial. Direct comparison should therefore be approached with the understanding that experimental conditions may have varied between the original studies.

Table 1: Comparison of Validation Parameters for Phenmedipham Analysis

Validation ParameterHPLC-UVLC-MS/MSRegulatory Guideline (ICH Q2(R1))
Specificity Method demonstrates selectivity for phenmedipham in the presence of other components.High specificity due to mass-to-charge ratio detection, minimizing matrix interference.The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity (Range) 0.005 - 10 µg/mL[1][2]0.010 - 0.200 mg/kgA linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (Recovery) 80.8 - 98.7%[1][2]83.7% (at 0.01 mg/kg)[1]The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision
Repeatability (Intra-day)Satisfactory (n=8)[3][4][5]-Expresses the precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day)Satisfactory (n=3)[3][4][5]-Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
ReproducibilityData not available from a formal inter-laboratory study.Data not available from a formal inter-laboratory study.Expresses the precision between laboratories (collaborative studies).
Limit of Detection (LOD) --The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.01 µg/g[2]0.01 mg/kg[1]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Note: The absence of specific numerical values for some parameters (e.g., LOD/LOQ for LC-MS/MS) is due to the variability in reporting across different studies. The term "satisfactory" for precision indicates that the original studies reported acceptable results without providing specific RSD values.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the HPLC-UV and LC-MS/MS analysis of phenmedipham.

HPLC-UV Method for Phenmedipham in Agricultural Products

This protocol is a synthesized representation for the determination of phenmedipham in various agricultural matrices.[1][2][6]

a) Sample Preparation (Extraction and Clean-up):

  • Extract a homogenized sample with acetonitrile.

  • Separate the acetonitrile layer by a salting-out step.

  • Isolate and evaporate the acetonitrile phase.

  • Dissolve the extract in a diethyl ether-hexane (1:1) solution.

  • Perform a clean-up step using a Florisil column.

  • Wash the column with diethyl ether-hexane (1:1).

  • Elute phenmedipham with an acetone-hexane (3:7) mixture and evaporate the eluate.

  • For further clean-up, dissolve the residue in acetone-hexane (2:8) and use SAX/PSA and ENVI-Carb/NH2 cartridges.[1]

b) Chromatographic Conditions:

  • Column: ODS column (e.g., 4.6 mm i.d. x 150 mm, 5 µm)[1][2]

  • Mobile Phase: Isocratic elution with acetonitrile-water (6:4)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 40°C[1][2]

  • UV Detection: 235 nm[1][2]

  • Injection Volume: 2 µL[1]

c) Calibration: Prepare a series of standard solutions of phenmedipham in a suitable solvent. Construct a calibration curve by plotting the peak area against the concentration of the standards. The calibration curve should be linear over the desired concentration range (e.g., 0.005 µg/mL to 10 µg/mL).[1][2]

LC-MS/MS Method for Phenmedipham (Multi-Residue)

This protocol is a general representation for multi-residue pesticide analysis, including phenmedipham, in food matrices, often employing the QuEChERS method for sample preparation.[1]

a) Sample Preparation (QuEChERS Method):

  • Weigh a homogenized sample into a centrifuge tube.

  • Add acetonitrile and internal standards.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake vigorously to induce phase separation.

  • Centrifuge the sample.

  • Take an aliquot of the upper acetonitrile layer for clean-up.

  • Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent mixture (e.g., PSA, C18) to the extract.

  • Vortex and centrifuge. The final extract is ready for LC-MS/MS analysis.[1]

b) Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using two solvents, typically water with a modifier (e.g., formic acid, ammonium formate) as mobile phase A, and an organic solvent like methanol or acetonitrile with a similar modifier as mobile phase B.

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[1]

  • Injection Volume: Typically 5-10 µL.

c) Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for phenmedipham.[1]

Mandatory Visualization

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-Laboratory Study Execution cluster_analysis Phase 3: Statistical Analysis & Reporting A Define Analytical Method & Scope B Develop Standardized Protocol A->B C Prepare Homogeneous Test Materials B->C D Distribute Protocol & Samples to Participating Labs C->D E Labs Perform Analysis According to Protocol D->E F Labs Submit Analytical Results E->F G Statistical Analysis of Submitted Data F->G H Calculate Repeatability (RSDr) & Reproducibility (RSDR) G->H I Final Report Generation H->I

Caption: Workflow for a formal inter-laboratory validation study.

Method_Comparison cluster_hplc HPLC-UV cluster_lcmsms LC-MS/MS cluster_shared Common Validation Parameters A Good Selectivity B Wider Linearity Range G Accuracy (Recovery) A->G C Established & Cost-Effective D High Specificity & Sensitivity E Lower LOQ D->G F Less Prone to Matrix Interference H Precision (Repeatability) G->H I Linearity H->I Phenmedipham Phenmedipham Analysis Phenmedipham->A Phenmedipham->D

Caption: Comparison of HPLC-UV and LC-MS/MS for phenmedipham analysis.

References

comparative environmental risk assessment of phenmedipham-ethyl and alternative herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the environmental impact of phenmedipham-ethyl and key alternative herbicides reveals distinct risk profiles, particularly concerning their effects on aquatic life, soil persistence, and potential for groundwater contamination. This guide provides an objective comparison based on available experimental data to inform researchers, scientists, and drug development professionals.

This compound, a widely used herbicide in sugar beet cultivation, functions by inhibiting photosynthesis at photosystem II (PSII). While effective for weed control, its potential impact on non-target organisms and the environment necessitates a thorough evaluation against alternative herbicides. This comparison focuses on five major alternatives: metamitron, ethofumesate, lenacil, triflusulfuron-methyl, and clopyralid, which are also commonly used in sugar beet and other crops.

Key Environmental Risk Indicators: A Tabular Comparison

The following tables summarize the quantitative data on the ecotoxicity, soil persistence, and groundwater contamination potential of this compound and its alternatives. These values are derived from standardized laboratory studies and provide a basis for comparative risk assessment.

Table 1: Ecotoxicity to Non-Target Organisms
HerbicideFish (LC50, 96h)Aquatic Invertebrates (EC50, 48h)Algae (EC50, 72h)Bees (LD50, 48h, contact)Earthworms (LC50, 14d)
This compound 1.3 - 3.98 mg/L[1]3.2 mg/L[1]>4 mg/L[1]>100 µ g/bee Moderately toxic
Metamitron >100 mg/L31.6 - 48.9 mg/L0.48 - 0.6 mg/L[2]>100 µ g/bee [2]>500 mg/kg soil
Ethofumesate 3.9 - 7.0 mg/L5.8 - 14.4 mg/L0.5 - 1.0 mg/L>100 µ g/bee >1000 mg/kg soil
Lenacil 1.3 - 2.5 mg/L1.8 - 3.1 mg/L0.003 - 0.005 mg/LModerately toxic>1000 mg/kg soil
Triflusulfuron-methyl >100 mg/L>100 mg/L0.002 - 0.02 mg/L>100 µ g/bee >1000 mg/kg soil
Clopyralid >100 mg/L>100 mg/L>100 mg/L>100 µ g/bee >1000 mg/kg soil

Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50%) is the concentration of a chemical that causes a defined effect in 50% of a test population. LD50 (Lethal Dose 50%) is the amount of a substance that is lethal to 50% of a test population. Lower values indicate higher toxicity.

Table 2: Soil Persistence and Groundwater Contamination Potential
HerbicideSoil Half-life (DT50)Soil Organic Carbon Adsorption Coefficient (Koc)Groundwater Ubiquity Score (GUS)
This compound 9 - 55 days[3]800 - 24001.8 - 2.8 (Low to Moderate)
Metamitron 10 - 150 days53 - 1502.8 - 4.0 (Moderate to High)
Ethofumesate 30 - 122 days[4]150 - 4002.8 - 3.5 (Moderate)
Lenacil 32 - 150 days[3]85 - 210[5]3.5 - 4.5 (High)
Triflusulfuron-methyl 4 - 30 days20 - 2001.0 - 3.0 (Low to Moderate)
Clopyralid 10 - 40 days5 - 503.0 - 4.0 (High)

Note: DT50 (Dissipation Time 50%) is the time it takes for 50% of the initial concentration of a substance to dissipate. Koc is a measure of a chemical's tendency to bind to soil organic matter. A higher Koc value indicates less mobility. GUS is a calculated index used to estimate the potential for a pesticide to leach into groundwater. GUS values > 2.8 indicate a high leaching potential, values between 1.8 and 2.8 are considered moderate, and values < 1.8 are low.

Experimental Protocols

The environmental risk data presented in this guide are primarily generated through standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the comparability and reliability of the data across different studies and substances.

Ecotoxicity Testing:
  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a fish population over a 96-hour exposure period.[4][6][7][8] Fish are exposed to a range of concentrations of the test substance, and mortality is observed at regular intervals.[4][8]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration of a substance that immobilizes 50% of the daphnids (water fleas).[9][10][11][12][13] Immobilization is defined as the inability to swim after gentle agitation.[9]

  • Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of algae.[3][14][15][16][17] The concentration that inhibits growth by 50% is determined by measuring the algal biomass over time.[15]

  • Honeybee Acute Contact Toxicity Test (OECD 214): This laboratory test assesses the toxicity of a substance to adult honeybees when applied directly to their body.[18] The dose that is lethal to 50% of the bees within 48 or 96 hours is determined.[18]

  • Earthworm Acute Toxicity Test (OECD 207): This 14-day test determines the concentration of a substance in artificial soil that is lethal to 50% of adult earthworms.[19][20] Sub-lethal effects such as weight loss are also recorded.[20]

Environmental Fate Testing:
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This study measures the rate of degradation of a substance in soil under both aerobic and anaerobic conditions over a period of up to 120 days.[2][21][22][23] Radiolabeled substances are often used to track the formation of degradation products and mineralization to CO2.[21][22]

  • Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method determines the extent to which a substance binds to different types of soil.[24][25][26][27] This information is crucial for predicting the mobility of the substance in the soil and its potential to leach into groundwater.[24]

  • Leaching in Soil Columns (OECD 312): This laboratory study simulates the movement of a substance through a soil profile.[4][17] A column of soil is treated with the substance, and "artificial rain" is applied to assess how much of the substance and its degradation products are transported through the soil with the water.[17]

Signaling Pathways and Modes of Action

Understanding the molecular mechanisms by which these herbicides exert their effects is crucial for a comprehensive risk assessment. The following diagrams illustrate the primary modes of action and the subsequent toxicological pathways.

Photosystem II Inhibitors: this compound, Metamitron, and Lenacil

These herbicides disrupt photosynthesis by binding to the D1 protein in Photosystem II (PSII), blocking the electron transport chain.[1][28] This initial action leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause oxidative stress and cellular damage in target and non-target photosynthetic organisms.[1]

PSII_Inhibition cluster_chloroplast Chloroplast PSII Photosystem II (PSII) D1 Protein ETC Electron Transport Chain PSII->ETC Electron Flow ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) PSII->ROS Leads to Formation of ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Cell_Damage Cellular Damage (Lipid Peroxidation, Protein Damage) ROS->Cell_Damage Causes Herbicide Phenmedipham / Metamitron / Lenacil Herbicide->PSII Binds to D1 Protein & Blocks Electron Flow

Caption: Inhibition of Photosystem II by phenmedipham, metamitron, and lenacil.

Acetolactate Synthase (ALS) Inhibitors: Triflusulfuron-methyl

Triflusulfuron-methyl belongs to the sulfonylurea class of herbicides that inhibit the acetolactate synthase (ALS) enzyme.[9] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[9][29] The depletion of these amino acids halts protein synthesis and cell division, leading to plant death.[30]

ALS_Inhibition cluster_plant_cell Plant Cell ALS Acetolactate Synthase (ALS) Enzyme BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Biosynthesis Protein_Synth Protein Synthesis BCAA->Protein_Synth BCAA->Protein_Synth Depletion Cell_Growth Cell Division & Growth Protein_Synth->Cell_Growth Protein_Synth->Cell_Growth Inhibition Herbicide Triflusulfuron-methyl Herbicide->ALS Inhibits Enzyme

Caption: Inhibition of Acetolactate Synthase (ALS) by triflusulfuron-methyl.

Synthetic Auxin Herbicides: Clopyralid

Clopyralid is a synthetic auxin that mimics the natural plant growth hormone indole-3-acetic acid (IAA).[5] It causes uncontrolled and disorganized cell growth, leading to the disruption of vascular tissues and eventual death of susceptible broadleaf plants.[5]

Auxin_Mimicry cluster_plant_cell Plant Cell Auxin_Receptor Auxin Receptor Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Activates Cell_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Cell_Growth Vascular_Disruption Vascular Tissue Disruption Cell_Growth->Vascular_Disruption Plant_Death Plant Death Vascular_Disruption->Plant_Death Herbicide Clopyralid (Auxin Mimic) Herbicide->Auxin_Receptor Binds to and Overstimulates

Caption: Mode of action of the synthetic auxin herbicide clopyralid.

Experimental Workflows

The assessment of the environmental risk of these herbicides follows a structured workflow, from initial laboratory tests to more complex field studies.

Ecotoxicological Risk Assessment Workflow

A tiered approach is typically used to assess the ecotoxicological risk of herbicides. It begins with simple, standardized laboratory tests and progresses to more complex and realistic studies if a potential risk is identified.

Ecotox_Workflow Tier1 Tier 1: Acute Laboratory Tests (Fish, Daphnia, Algae) Tier2 Tier 2: Chronic & Sub-lethal Tests (Early Life Stage, Reproduction) Tier1->Tier2 Concern identified Risk_Assessment Risk Assessment Tier1->Risk_Assessment No concern Tier3 Tier 3: Microcosm/Mesocosm Studies Tier2->Tier3 Concern identified Tier2->Risk_Assessment No concern Tier4 Tier 4: Field Studies & Monitoring Tier3->Tier4 Concern identified Tier3->Risk_Assessment No concern Tier4->Risk_Assessment

Caption: Tiered workflow for ecotoxicological risk assessment.

Soil Persistence and Leaching Assessment Workflow

The potential for a herbicide to persist in the soil and leach into groundwater is assessed through a series of laboratory and field experiments.

Soil_Leaching_Workflow Lab_Degradation Laboratory Soil Degradation (OECD 307) Modeling Groundwater Modeling (e.g., FOCUS models) Lab_Degradation->Modeling Lab_Adsorption Laboratory Adsorption/Desorption (OECD 106) Lab_Adsorption->Modeling Lab_Leaching Laboratory Soil Column Leaching (OECD 312) Lab_Leaching->Modeling Field_Dissipation Field Soil Dissipation Studies Modeling->Field_Dissipation Refine predictions Lysimeter Lysimeter Studies Modeling->Lysimeter Refine predictions Final_Assessment Final Risk Assessment Field_Dissipation->Final_Assessment Lysimeter->Final_Assessment

Caption: Workflow for assessing soil persistence and leaching potential.

Conclusion

This comparative guide highlights the multifaceted nature of environmental risk assessment for herbicides. While this compound presents a moderate risk to aquatic organisms, some alternatives like lenacil and triflusulfuron-methyl show significantly higher toxicity to algae. Conversely, alternatives such as clopyralid and triflusulfuron-methyl exhibit lower toxicity to fish and aquatic invertebrates. In terms of environmental fate, herbicides like metamitron, lenacil, and clopyralid have a higher potential for groundwater contamination compared to this compound.

The choice of an appropriate herbicide should, therefore, involve a careful consideration of the specific environmental context, including the proximity to water bodies, soil type, and the sensitivity of the local ecosystem. This guide provides the foundational data and conceptual frameworks to support such informed decision-making.

References

A Comparative Guide to Proficiency Testing for Phenmedipham-Ethyl Analysis in Food

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) serves as a critical tool for laboratories to evaluate and demonstrate their competence in analyzing specific compounds, such as the herbicide phenmedipham-ethyl, in complex food matrices. This guide provides a comparative overview of available PT schemes, detailed experimental protocols, and a visual representation of the analytical workflow for this compound in food samples.

Comparison of Proficiency Testing Providers

Choosing the right proficiency testing program is a crucial decision for any analytical laboratory. Factors to consider include the provider's accreditation, the scope of their programs, the frequency of tests, the types of matrices offered, and the quality of their reports. While many organizations offer PT for pesticide residues in food, this guide focuses on providers with documented inclusion of this compound in their schemes.

Proficiency Testing Provider Program Name/Relevant Scheme Matrix Examples Typical Concentration Range for this compound (µg/kg) Frequency Accreditation
European Union Reference Laboratory (EURL) for Pesticides in Fruits and Vegetables EUPT-FVMelon[1], Tomato, Aubergine, Green Bean, Red Cabbage, Onion[2]10 - 100 (based on EUPT-FV25)[1]AnnualISO/IEC 17043
TestQual Pesticide Residues in FoodStrawberry, Vegetable Oil[3][4]10 - 300 (general range for pesticides)[5]Multiple rounds per yearISO/IEC 17043[3]
LGC AXIO Proficiency Testing (Fapas) Food Chemistry (QFCS)Fruits and Vegetables, Wheat Flour, Tomato Purée[6][7]Not explicitly specified for this compound in available documentation.Multiple rounds per yearISO/IEC 17043, ISO 9001[8]
BIPEA Pesticides in FoodstuffsFruits, Cereals, VegetablesNot explicitly specified for this compound in available documentation.Multiple rounds per yearInformation not readily available

Note: The inclusion of this compound in the PT schemes of TestQual, LGC AXIO, and BIPEA is based on their general scope of pesticide residue analysis. Specific details on the inclusion and concentration ranges for this particular analyte were not consistently available in public documentation. Laboratories are encouraged to contact the providers directly for the most current information. The European Union Proficiency Tests (EUPTs) offer transparent final reports, as demonstrated by the EUPT-FV25 report which included phenmedipham as a voluntary target pesticide in a melon matrix.[1]

Experimental Protocols

Accurate determination of this compound in food samples relies on robust and validated analytical methods. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted approach in regulatory and commercial laboratories.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS method provides an efficient and effective way to extract pesticide residues from a wide variety of food matrices.

Materials:

  • Homogenized food sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • 50 mL centrifuge tubes

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts.

  • Shake the tube vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at >3000 g for 5 minutes to separate the phases.

Sample Cleanup (Dispersive Solid-Phase Extraction - d-SPE)

A cleanup step is essential to remove interfering matrix components that could affect the accuracy of the LC-MS/MS analysis.

Materials:

  • Acetonitrile supernatant from the extraction step

  • 2 mL d-SPE tubes containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate)

Procedure:

  • Take a 1 mL aliquot of the acetonitrile supernatant.

  • Transfer the aliquot to a 2 mL d-SPE tube.

  • Vortex the tube for 30 seconds to disperse the sorbent.

  • Centrifuge at a high speed for 5 minutes to pellet the sorbent.

  • The resulting supernatant is the cleaned extract ready for analysis.

Analytical Determination (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for the quantification of this compound at low residue levels.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Typical LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B)

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

Typical MS/MS Parameters (for this compound):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Precursor Ion (m/z): [M+H]+

  • Product Ions (m/z): At least two specific product ions for quantification and confirmation.

  • Collision Energy: Optimized for the specific instrument and transitions.

Quantification: Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects. A series of calibration standards are prepared in a blank matrix extract and analyzed alongside the samples.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the analysis of this compound in a food sample within a proficiency testing context.

Proficiency_Test_Workflow Workflow for this compound Proficiency Testing cluster_PreAnalysis Pre-Analytical Phase cluster_Analysis Analytical Phase cluster_PostAnalysis Post-Analytical Phase A Receive PT Sample B Sample Registration & Homogenization A->B C Weighing of Test Portion B->C D QuEChERS Extraction (Acetonitrile & Salts) C->D E Centrifugation D->E F d-SPE Cleanup (PSA/C18) E->F G Centrifugation F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I J Internal Quality Control Check I->J K Reporting of Results to PT Provider J->K L Performance Evaluation (z-score) K->L

Workflow for this compound Proficiency Testing

This comprehensive guide provides a foundation for laboratories to navigate the landscape of proficiency testing for this compound in food. By understanding the available PT schemes, implementing robust analytical methods, and adhering to a structured workflow, laboratories can ensure the delivery of high-quality, reliable data, thereby safeguarding public health and meeting regulatory requirements.

References

Enhancing Phenmedipham-Ethyl Efficacy: A Comparative Guide to Adjuvant Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenmedipham-ethyl's herbicidal efficacy, both with and without the inclusion of adjuvants. The following sections detail the enhanced performance of this compound when combined with various adjuvants, supported by experimental data and detailed protocols.

This compound is a selective post-emergence herbicide primarily utilized for the control of broadleaf weeds in sugar beet cultivation. Its mode of action involves the inhibition of photosynthesis at photosystem II.[1] The effectiveness of this compound can be significantly influenced by its formulation and the addition of adjuvants, which are substances designed to enhance the herbicide's performance by improving the physical and chemical properties of the spray solution, leading to better weed control.[1] The addition of adjuvants to this compound-based herbicides has been demonstrated to significantly improve their efficacy in controlling various weed species. This enhancement allows for the potential reduction of herbicide application rates without compromising weed control, which is beneficial from both an economic and environmental perspective.[1]

Quantitative Data Summary

The following tables summarize key findings from field trials, comparing the performance of this compound formulations with and without adjuvants on weed control and crop yield.

Table 1: Effect of Adjuvants on Weed Control Efficacy of Phenmedipham + Desmedipham + Ethofumesate [1]

Herbicide Rate (g a.i. ha⁻¹)AdjuvantTotal Weed Density Reduction (%) 3 WATTotal Weed Biomass Reduction (%) 3 WATTotal Weed Density Reduction (%) 5 WATTotal Weed Biomass Reduction (%) 5 WAT
411.5 (50% of recommended)None55.362.151.258.7
411.5 (50% of recommended)Adigor (0.5% v/v)78.985.275.882.1
411.5 (50% of recommended)Ammonium sulphate (2% v/v)77.584.174.381.0
411.5 (50% of recommended)Citogate (0.2% v/v)76.883.573.680.4
411.5 (50% of recommended)D-Octil (0.3% v/v)78.184.775.081.6
411.5 (50% of recommended)Hydro-Max (0.5% v/v)79.285.676.182.5
411.5 (50% of recommended)Volck (0.5% v/v)78.585.075.481.9
823.0 (100% of recommended)None72.17-74.46-

Data sourced from Izadi-Darbandi et al. (2019). WAT = Weeks After Treatment.

Table 2: Impact of Adjuvants on Sugar Beet Yield [2][3]

Herbicide Rate (g a.i. ha⁻¹)AdjuvantRoot Yield (Mg ha⁻¹)Sucrose Yield (t ha⁻¹)
Recommended RateAdigor71.31-
Recommended RateHydroMax-13.21
Weed-free check-64.6810.45

Data sourced from Izadi-Darbandi et al. (2019). The study found that while herbicide efficacy was influenced similarly by all adjuvants, Adigor and HydroMax produced the best results for root and sucrose yield, respectively.[2][3]

Table 3: Influence of Oil Adjuvant on Phenmedipham Degradation in Soil

TreatmentDT50 (days)
Phenmedipham aloneNot specified
Phenmedipham + Oil AdjuvantIncreased by ~11 days

Data sourced from Kucharski et al. The addition of an oil adjuvant was found to slow the degradation of phenmedipham in the soil, potentially extending its weed control activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below, offering a framework for replication and further research.

Study on the Effect of Various Adjuvants on the Efficacy of a Phenmedipham Mixture (Izadi-Darbandi et al., 2019)
  • Objective: To investigate the effects of several adjuvants on the efficacy of a phenmedipham + desmedipham + ethofumesate mixture against common weeds in sugar beet fields.[1]

  • Herbicides and Adjuvants:

    • Herbicide: A mixture of phenmedipham + desmedipham + ethofumesate (Betanal Progress OF) was applied at three rates: 411.5, 617.2, and 823.0 g a.i. ha⁻¹ (corresponding to 50%, 75%, and 100% of the recommended rate).[1]

    • Adjuvants: Six different adjuvants were tested: Adigor (0.5% v/v), Ammonium sulphate (2% v/v), Citogate (0.2% v/v), D-Octil (0.3% v/v), Hydro-Max (0.5% v/v), and Volck (0.5% v/v). These were compared to a control group with no adjuvant.[1]

  • Experimental Design: The experiment was conducted in sugar beet fields. Herbicides were applied post-emergence.

  • Data Collection: Weed density and biomass were assessed at 3 and 5 weeks after treatment (WAT).[1] Sugar beet root and sucrose yields were also measured.[2][3]

Study on the Influence of Oil and Surfactant Adjuvants on Phenmedipham Behavior (Kucharski et al.)
  • Objective: To evaluate the influence of oil and surfactant adjuvants on the degradation of phenmedipham in soil.[1]

  • Treatments: The study compared the degradation of phenmedipham applied alone with phenmedipham applied in combination with an oil adjuvant.

  • Methodology: The dissipation time for 50% of the initial residue to be lost (DT50) was determined for phenmedipham in the soil for both treatments.[4]

  • Key Finding: The addition of an oil adjuvant increased the DT50 of phenmedipham by approximately 11 days, indicating a slower degradation rate and prolonged presence in the soil.[4]

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental designs and the conceptual relationship between adjuvants and herbicide efficacy.

experimental_workflow_izadi_darbandi cluster_treatments Treatment Groups cluster_application Application cluster_assessment Data Assessment T1 Herbicide Alone (3 Rates) App Post-emergence Application in Sugar Beet Fields T1->App T2 Herbicide + Adjuvants (3 Rates x 6 Adjuvants) T2->App A1 Weed Density & Biomass (3 & 5 WAT) App->A1 A2 Sugar Beet Root & Sucrose Yield App->A2

Caption: Experimental workflow for comparing phenmedipham efficacy with and without various adjuvants.

adjuvant_mechanism_of_action cluster_spray_properties Improved Spray Properties P This compound (Herbicide) M Spray Mixture P->M A Adjuvant A->M S1 Droplet Adhesion M->S1 improves S2 Spreading M->S2 improves S3 Uptake & Translocation M->S3 improves E Enhanced Efficacy S1->E S2->E S3->E

Caption: Conceptual diagram of how adjuvants enhance the efficacy of this compound.

References

Comparative Transcriptomic Analysis of Photosystem II Inhibitor Herbicides on Soybean

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the transcriptomic effects of atrazine and bentazon, with a note on the data gap for phenmedipham-ethyl.

Disclaimer: Direct comparative transcriptomic data for this compound is not currently available in publicly accessible research. This guide therefore provides a comparative analysis of two other herbicides with the same mode of action, atrazine and bentazon, to offer insights into the expected transcriptomic responses in plants.

This compound, atrazine, and bentazon all function by inhibiting Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. This inhibition leads to a buildup of reactive oxygen species (ROS), causing oxidative stress and ultimately cell death. While the primary target is the same, the downstream transcriptomic responses can vary, providing valuable information for the development of more effective and selective herbicides.

This guide summarizes the findings from a key study that investigated the transcriptomic response of soybean (Glycine max) to atrazine and bentazon, providing a framework for understanding the molecular effects of PSII-inhibiting herbicides.

Data Presentation: A Comparative Overview

A study by Zhu et al. (2009) using cDNA microarrays revealed that a significant number of genes in soybean are differentially expressed upon treatment with atrazine and bentazon. The majority of these genes showed a similar expression pattern in response to both herbicides, highlighting a common response to PSII inhibition. However, a notable portion of genes exhibited divergent expression, particularly at later time points, reflecting differences in the plant's ability to metabolize and recover from the herbicide treatment.[1]

Time Point (Hours After Treatment)HerbicideTotal Differentially Expressed Genes (DEGs)Common DEGs with Similar Expression PatternGenes with Divergent Expression PatternsKey Affected Gene Categories
1, 2, 4, 8Atrazine & Bentazon6,64688%12%Xenobiotic detoxification, Antioxidant activity, Cell recovery (Bentazon)

Experimental Protocols

The following is a summary of the experimental protocol used in the comparative transcriptomic analysis of atrazine and bentazon on soybean, based on the available information.

Plant Material and Growth Conditions:

  • Soybean (Glycine max) plants were grown under controlled environmental conditions.

Herbicide Treatment:

  • Soybean plants were treated with either atrazine or bentazon. The exact concentrations and application methods were not specified in the readily available information.

Sample Collection:

  • Leaf tissues were collected at 1, 2, 4, and 8 hours after herbicide treatment (HAT).

RNA Extraction and Microarray Analysis:

  • Total RNA was extracted from the collected leaf tissues.

  • Gene expression profiling was conducted using cDNA microarrays to analyze the transcriptomic changes.[1]

Data Analysis:

  • The microarray data was analyzed to identify differentially expressed genes (DEGs) between the herbicide-treated and control samples at each time point. Statistical significance was determined to identify genes with significant changes in expression.

Signaling Pathways and Experimental Workflow

The transcriptomic response to PSII-inhibiting herbicides involves a complex interplay of signaling pathways aimed at mitigating oxidative stress and detoxifying the herbicide.

Experimental_Workflow A Soybean Plant Growth B Herbicide Treatment (Atrazine or Bentazon) A->B C Tissue Sampling (1, 2, 4, 8 HAT) B->C D RNA Extraction C->D E cDNA Microarray Analysis D->E F Data Analysis (Identification of DEGs) E->F G Pathway and Functional Analysis F->G

Caption: Experimental workflow for the comparative transcriptomic analysis of soybean treated with PSII-inhibiting herbicides.

The primary response to atrazine and bentazon involves the induction of genes related to xenobiotic detoxification and antioxidant pathways. This includes the upregulation of key enzyme families such as cytochrome P450s, glutathione-S-transferases (GSTs), superoxide dismutases (SODs), catalases, and tocopherol cyclases.[1] These enzymes work in concert to neutralize the herbicide molecules and scavenge the harmful ROS generated by the blocked electron transport chain.

In the case of bentazon, soybean plants exhibit a degree of tolerance due to their ability to rapidly metabolize the herbicide. This is reflected in the transcriptomic data, where genes associated with cell recovery show differential expression compared to atrazine treatment, particularly at later time points.[1]

Signaling_Pathways cluster_herbicides cluster_response Herbicides PSII Inhibiting Herbicides (Atrazine, Bentazon) PSII Photosystem II Inhibition Herbicides->PSII ROS Reactive Oxygen Species (ROS) Accumulation PSII->ROS Detox Xenobiotic Detoxification ROS->Detox Antioxidant Antioxidant Response ROS->Antioxidant P450 Cytochrome P450s Detox->P450 GST Glutathione-S-Transferases Detox->GST Recovery Cell Recovery (Bentazon specific) Detox->Recovery SOD Superoxide Dismutases Antioxidant->SOD CAT Catalases Antioxidant->CAT

References

Comparative Efficacy and Selectivity of Phenmedipham-Ethyl in Crop Varieties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the performance of phenmedipham-ethyl, its alternatives, and detailed experimental protocols for validation.

This compound is a selective post-emergence herbicide widely used for the control of annual broadleaf weeds in several crops, most notably sugar beet, spinach, and red beet.[1] Its efficacy and crop safety, or selectivity, can be influenced by the crop variety, environmental conditions, and application practices. This guide provides a comparative analysis of this compound's performance, supported by experimental data, and outlines detailed protocols for its validation.

Performance Comparison: this compound vs. Alternatives

This compound's primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1] This mechanism is effective against a wide range of broadleaf weeds. However, the tolerance of the crop itself is a critical factor for its successful application. In sugar beet, this compound is often used in combination with other herbicides to broaden the weed control spectrum and manage the risk of crop injury.

Key alternatives and tank-mix partners for weed control in sugar beet include:

  • Metamitron: A broad-spectrum herbicide with good crop safety in sugar beet, often used in combination with this compound.[2][3]

  • Ethofumesate: Effective against several broadleaf weeds and grasses, it is frequently tank-mixed with this compound.[2][3]

  • Triflusulfuron-methyl, Clopyralid, Quinmerac, and Dimethenamid-p: These herbicides are also used in sugar beet to target specific weed species.[2]

The choice of herbicide or herbicide combination depends on the prevalent weed species, crop growth stage, and environmental conditions.

Data Presentation: Quantitative Comparison of Herbicide Selectivity

The following tables summarize experimental data on the selectivity of this compound and its alternatives in different crop varieties. Crop injury is typically assessed visually on a scale of 0% (no injury) to 100% (complete plant death), while yield is a measure of the ultimate impact on crop productivity.

Table 1: Selectivity of this compound in Different Spinach Cultivars

CultivarHerbicide Treatment (Active Ingredient, Rate)Visual Injury (%)Yield (% of untreated control)Reference
NordicThis compound, 0.55 kg/ha 695[4]
RegalThis compound, 0.55 kg/ha 2100[4]
SardiniaThis compound, 90 g/haHigh susceptibility under high lightNot specified[5]

Table 2: Selectivity of this compound and Alternatives in Sugar Beet

Herbicide Treatment (Active Ingredient, Rate)Crop Injury Rating (0-10 scale)Root Yield (t/ha)Sugar Content (%)Reference
Phenmedipham + Desmedipham + Ethofumesate (91+71+112 g/ha)Not specified45.817.2[6]
Metamitron (700 g/ha) + Phenmedipham + EthofumesateNot specified52.117.5[2]
Hand-weeded control055.217.8[2]

Note: Data is compiled from various studies and experimental conditions may differ.

Experimental Protocols

Accurate assessment of herbicide selectivity is crucial for developing safe and effective weed management programs. The following protocols outline the methodologies for conducting herbicide selectivity trials.

Protocol 1: Greenhouse and Field Trials for Herbicide Phytotoxicity Assessment

This protocol is adapted from established guidelines for herbicide registration trials.[7]

1. Experimental Design:

  • Field Trials: Randomized Complete Block Design (RCBD) with at least three to four replications.

  • Greenhouse Trials: Completely Randomized Design (CRD) with four to five replications.

  • Plot Size: For field trials, individual plots should be at least 10 square meters.[8]

2. Crop Varieties:

  • Include commercially relevant cultivars of the target crop. For instance, in spinach, this could include varieties with known differential tolerance like 'Nordic' and 'Regal'.[4]

3. Herbicide Application:

  • Apply herbicides at the recommended label rate (1x) and at twice the recommended rate (2x) to assess the margin of crop safety.[9]

  • Use a calibrated sprayer to ensure accurate and uniform application.

  • Record environmental conditions at the time of application (temperature, humidity, wind speed).

4. Data Collection:

  • Visual Injury Ratings: Assess crop phytotoxicity at 3, 7, 14, and 28 days after treatment (DAT) using a 0-100% scale, where 0% is no injury and 100% is plant death.[10] Symptoms to be rated include stunting, chlorosis (yellowing), necrosis (tissue death), and malformations.

  • Plant Height and Biomass: Measure plant height and collect above-ground biomass from a designated area within each plot at a specified time point after application.

  • Crop Yield: At crop maturity, harvest the marketable portion of the crop from the center of each plot to determine yield.

5. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) to determine significant differences between herbicide treatments and crop varieties.

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts by inhibiting the electron transport chain in Photosystem II (PSII) within the chloroplasts of plant cells. This disruption blocks the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.

G This compound inhibits electron flow at Photosystem II. cluster_photosynthesis Photosynthesis in Chloroplast Light Light Energy PSII Photosystem II (PSII) Light->PSII ETC Electron Transport Chain PSII->ETC Electron Flow ATP_NADPH ATP & NADPH (Energy for Carbon Fixation) ETC->ATP_NADPH Phenmedipham This compound Phenmedipham->Inhibition

Caption: Mode of action of this compound in inhibiting photosynthesis.

Experimental Workflow for Herbicide Selectivity Validation

The following diagram illustrates the logical flow of an experiment designed to validate the selectivity of a herbicide in different crop varieties.

G start Start: Define Objectives (e.g., Test this compound on new spinach cultivars) exp_design Experimental Design - Randomized Complete Block - 4 Replications start->exp_design treatments Treatment Preparation - this compound (1x & 2x rates) - Alternative Herbicides - Untreated Control exp_design->treatments application Herbicide Application - Calibrated Sprayer - Record Environmental Data treatments->application data_collection Data Collection - Visual Injury Ratings (3, 7, 14, 28 DAT) - Plant Height & Biomass - Crop Yield application->data_collection analysis Statistical Analysis - ANOVA - Mean Separation Test data_collection->analysis conclusion Conclusion & Reporting - Summarize findings - Publish comparison guide analysis->conclusion

Caption: Experimental workflow for herbicide selectivity trials.

References

Degradation Kinetics of Phenmedipham-Ethyl and Its Primary Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation kinetics of the herbicide phenmedipham-ethyl and its principal metabolites, methyl N-(3-hydroxyphenyl)carbamate (MHPC) and m-toluidine. The environmental fate of this compound is of significant interest due to its widespread agricultural use. Understanding the degradation rates of the parent compound and its metabolites is crucial for assessing its environmental persistence and potential impact.

Executive Summary

This compound primarily degrades in the environment through hydrolysis of its carbamate linkage, a process significantly influenced by pH and microbial activity.[1][2] This initial breakdown yields two primary metabolites: methyl N-(3-hydroxyphenyl)carbamate (MHPC) and m-toluidine.[3] Subsequent degradation of these metabolites varies, with m-toluidine being readily biodegradable. While quantitative degradation data for MHPC is limited in publicly available literature, its role as an intermediate suggests it undergoes further transformation.

Comparative Degradation Kinetics

The degradation of this compound and its metabolites is dictated by a combination of biotic and abiotic factors, including soil type, temperature, and pH. The following table summarizes available quantitative data on their degradation kinetics.

CompoundMatrixConditionHalf-life (t½)Reference
This compound SoilField study (South-West Poland)21.4 days[4]
SoilGreenhouse conditions9 - 15 days[1]
SoilGeneral toxicological data~30 days (slower in acidic, faster in alkaline)[1]
Aqueous BufferpH 5, 22°C70 days[2]
Aqueous BufferpH 7, 22°C24 hours[2]
Aqueous BufferpH 9, 22°C10 minutes[2]
m-Toluidine Soil InoculumLaboratory studyComplete degradation within 8 days
Natural WaterEnriched microbial population4 hours
Methyl N-(3-hydroxyphenyl)carbamate (MHPC) --Data not available-

Degradation Pathway

The degradation of this compound follows a sequential pathway initiated by the cleavage of the ester or carbamate linkages.

G cluster_products Primary Metabolites PME This compound MHPC Methyl N-(3-hydroxyphenyl)carbamate (MHPC) PME->MHPC Hydrolysis mToluidine m-Toluidine PME->mToluidine Hydrolysis mAP m-Aminophenol MHPC->mAP Hydrolysis Further Further Degradation (e.g., ring cleavage) mToluidine->Further mAP->Further

Caption: Degradation pathway of this compound to its primary and secondary metabolites.

Experimental Protocols

The study of pesticide degradation kinetics is typically conducted following standardized guidelines to ensure data reliability and comparability. A common approach for soil degradation studies is outlined below, based on methodologies like the OECD Guideline 307 for aerobic and anaerobic transformation in soil.

Soil Metabolism Study (Adapted from OECD 307)

1. Soil Collection and Preparation:

  • Collect fresh topsoil from a relevant agricultural field, removing large debris and sieving through a 2 mm mesh.

  • Characterize the soil for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Adjust the soil moisture to 50-60% of its maximum water-holding capacity and pre-incubate in the dark at a constant temperature (e.g., 20°C) for several days to stabilize microbial activity.

2. Application of Test Substance:

  • Prepare a stock solution of this compound or its metabolites. For tracking purposes, 14C-labeled compounds are often used.

  • Apply the test substance to the soil samples at a concentration relevant to agricultural practices.

3. Incubation:

  • Incubate the treated soil samples in the dark under controlled aerobic or anaerobic conditions at a constant temperature.

  • Sterile control samples (e.g., autoclaved soil) should be included to differentiate between biotic and abiotic degradation.

4. Sampling and Extraction:

  • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extract the parent compound and its metabolites from the soil using an appropriate solvent (e.g., methanol or acetonitrile) by shaking or sonication.

  • Separate the extract from the soil solids by centrifugation or filtration.

5. Analysis:

  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to identify and quantify the concentrations of the parent compound and its metabolites.[1]

6. Data Analysis:

  • Plot the concentration of the test substance against time.

  • Determine the degradation kinetics, typically by fitting the data to a first-order or other appropriate kinetic model.

  • Calculate the half-life (t½) of the compound in the soil.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a laboratory-based study on the degradation kinetics of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection and Characterization Application Application to Soil Samples Soil_Collection->Application Substance_Prep Test Substance Preparation Substance_Prep->Application Incubation Controlled Incubation Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Data_Analysis Kinetic Modeling and Half-life Calculation HPLC_MS->Data_Analysis

Caption: General experimental workflow for studying pesticide degradation in soil.

Conclusion

This compound exhibits variable persistence in the environment, with its degradation being highly dependent on local conditions, particularly pH and microbial activity. Its primary metabolites, MHPC and m-toluidine, represent key intermediates in its environmental breakdown. While m-toluidine is known to degrade rapidly, the lack of quantitative kinetic data for MHPC highlights an area requiring further research for a more complete understanding of the environmental fate of this compound. The experimental protocols and workflows described provide a framework for conducting such further investigations.

References

Comparative Guide to the Synergistic Effects of Phenmedipham-Ethyl in Herbicide Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of phenmedipham-ethyl in various herbicide mixtures, focusing on synergistic interactions that enhance weed control efficacy. The information is supported by experimental data to aid in research and the development of more effective herbicide formulations.

Introduction to this compound

This compound is a selective, post-emergence herbicide belonging to the carbamate chemical class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2] It functions as a contact herbicide, meaning it is absorbed through the leaves of the target weed, with subsequent translocation primarily within the apoplast.[1] This mechanism disrupts the plant's ability to produce energy, leading to chlorosis, necrosis, and eventual desiccation.[3] It is widely used for the control of broadleaf weeds, particularly in sugar beet cultivation.[4][5]

This compound is frequently formulated with other herbicides, such as desmedipham and ethofumesate, to broaden the spectrum of controlled weeds.[3][4][6]

Understanding and Assessing Herbicide Synergy

When herbicides are combined, their interaction can be classified into one of three categories:

  • Additive Effect: The combined effect is equal to the sum of the individual effects.

  • Antagonistic Effect: The combined effect is less than the sum of the individual effects.

  • Synergistic Effect: The combined effect is greater than the sum of the individual effects.

Synergistic mixtures are highly desirable as they can lead to improved weed control, allow for reduced application rates, and help manage the development of herbicide-resistant weed populations.[7]

Experimental Protocol: The Colby Method for Synergy Assessment

One of the most widely cited and straightforward methods for quantifying synergy is the Colby method.[8][9] This method calculates an "expected" level of weed control for a mixture based on the performance of each herbicide when applied alone.

Methodology:

  • Individual Herbicide Trials: Conduct experiments where each herbicide in the proposed mixture is applied individually at the same concentration it will have in the mixture.

  • Mixture Trial: In the same experiment, apply the herbicide mixture.

  • Data Collection: Assess the percent weed control for all treatments. This can be based on visual ratings, fresh or dry biomass reduction, or weed counts compared to an untreated control.[8]

  • Calculate Expected Response (E): Use Colby's formula to determine the expected additive effect. For a two-herbicide mixture, the formula is:

    • E = X + Y - (XY / 100)

    • Where:

      • X = Percent control from herbicide A applied alone.

      • Y = Percent control from herbicide B applied alone.

  • Compare and Conclude:

    • If the Observed control from the mixture is greater than the Expected (E) control, the interaction is synergistic .[9]

    • If the Observed control is less than the Expected (E) control, the interaction is antagonistic .[9]

    • If the Observed control is equal to the Expected (E) control, the interaction is additive .[9]

It is crucial that the individual components and the mixture are tested in the same study to ensure valid comparisons.[10]

Performance of this compound in Herbicide Mixtures: Experimental Data

Field studies have demonstrated that the efficacy of a base mixture of this compound, desmedipham, and ethofumesate can be significantly enhanced by the addition of other herbicides, indicating synergistic or additive effects that broaden the weed control spectrum.

Partner Herbicides and Their Modes of Action
HerbicideChemical ClassMode of Action (HRAC/WSSA Group)Primary Function
This compound CarbamateGroup 5 (C1) - PSII InhibitionPost-emergence broadleaf control.[1][3]
Desmedipham CarbamateGroup 5 (C1) - PSII InhibitionPost-emergence broadleaf control, similar to phenmedipham.[11][12]
Ethofumesate BenzofuranGroup 15 (K3) - Lipid Synthesis InhibitionPre- and post-emergence control of grasses and broadleaf weeds.[13][14][15]
Triflusulfuron-methyl SulfonylureaGroup 2 (B) - ALS InhibitionPost-emergence control of specific broadleaf weeds.[16][17][18]
Metamitron TriazinoneGroup 5 (C1) - PSII InhibitionPre- and post-emergence control of grasses and broadleaf weeds.[19][20][21]
Chloridazon PyridazinoneGroup 5 (C1) - PSII InhibitionPre- and post-emergence broadleaf weed control.[22][23][24]
Quantitative Data: Weed Control Efficacy in Sugar Beet

The following data summarizes the results from field studies evaluating various herbicide combinations for broadleaf weed control in sugar beet. The base treatment is a mixture of this compound, desmedipham, and ethofumesate.

Table 1: Efficacy of Herbicide Combinations on a Spectrum of Broadleaf Weeds

Treatment Active Ingredients Total Weed Control (%) C. album Control (%) T. perforatum Control (%) T. arvense Control (%) V. arvensis Control (%) P. aviculare Control (%)
1 P+D+E¹ 5.5 9.7 0.0 0.0 0.0 0.0
2 P+D+E + Triflusulfuron-methyl 58.0 9.7 93.3 93.3 93.3 93.3
3 P+D+E + Triflusulfuron-methyl + Metamitron 96.4 93.3 96.7 96.7 96.7 96.7

| 4 | P+D+E + Triflusulfuron-methyl + Chloridazon | 95.9 | 93.3 | 96.7 | 96.7 | 96.7 | 96.7 |

¹P+D+E = this compound + Desmedipham + Ethofumesate. Data adapted from field studies conducted from 2002-2004. Herbicides were applied three times at 10 to 15-day intervals.

Analysis of Synergistic Effects:

  • The base mixture of this compound + desmedipham + ethofumesate (P+D+E) showed very low efficacy on its own against the tested weed spectrum.

  • The addition of triflusulfuron-methyl to the base mixture dramatically increased control of Tripleurospermum perforatum, Thlaspi arvense, Viola arvensis, and Polygonum aviculare. However, it did not improve control of Chenopodium album. This demonstrates a targeted synergistic or additive effect on specific weed species.

  • The further addition of metamitron or chloridazon to the four-herbicide mixture resulted in a significant, broad-spectrum increase in weed control, elevating the total efficacy to over 95%. This indicates a powerful synergistic interaction, particularly for controlling Chenopodium album, which was not controlled by the P+D+E + Triflusulfuron mixture.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action: PSII Inhibitors Light Light Energy PSII Photosystem II (PSII) D1 Protein Light->PSII excites Plastoquinone Plastoquinone Pool PSII->Plastoquinone e- transfer ETC Electron Transport Chain Plastoquinone->ETC ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Herbicide This compound Desmedipham Metamitron Chloridazon Herbicide->PSII Binds to D1 Protein & Blocks e- transfer

Caption: Mechanism of action for this compound and other PSII inhibitors.

G cluster_workflow Workflow for Assessing Herbicide Synergy (Colby Method) cluster_calculation Data Analysis Start Start: Define Herbicide Mixture Setup Set Up Replicated Field/Greenhouse Trial Start->Setup Treatments Apply Treatments: - Herbicide A alone (Rate x) - Herbicide B alone (Rate y) - Mixture (A at x + B at y) - Untreated Control Setup->Treatments Assess Assess Weed Control (% reduction vs. Control) Treatments->Assess Colby Calculate Expected (E): E = X + Y - (XY/100) Assess->Colby Compare Compare: Observed vs. Expected Colby->Compare Synergy Synergy: Observed > E Compare->Synergy Yes Antagonism Antagonism: Observed < E Compare->Antagonism No Additive Additive: Observed = E Compare->Additive Equal

Caption: Experimental workflow for evaluating herbicide synergy via Colby's method.

Conclusion

The experimental data clearly indicate that while a base mixture of this compound, desmedipham, and ethofumesate has a limited spectrum of efficacy, its performance can be synergistically enhanced through tank-mixing with other herbicides possessing different modes of action. The addition of an ALS inhibitor like triflusulfuron-methyl broadens the control of several key broadleaf weeds. Furthermore, incorporating another PSII inhibitor with a complementary weed spectrum, such as metamitron or chloridazon, can achieve near-complete weed control.

These findings underscore the importance of strategic herbicide mixtures in developing robust and effective weed management programs. For researchers, these synergistic interactions present opportunities to create advanced formulations that can lower the required dose of individual active ingredients, thereby reducing environmental load and mitigating the risk of herbicide resistance.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Phenmedipham-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Phenmedipham-ethyl, a selective herbicide. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is recognized as being very toxic to aquatic life with long-lasting effects.[1]

Chemical Degradation via Alkaline Hydrolysis

The primary method for the disposal of small quantities of this compound in a laboratory setting is through chemical degradation via alkaline hydrolysis. This process rapidly breaks down the this compound molecule into less hazardous compounds.

Quantitative Data on this compound Hydrolysis

The stability of this compound is highly dependent on pH, with rapid degradation occurring in alkaline conditions. The following tables summarize the hydrolysis half-life (DT50) at various pH levels and temperatures.

pH LevelHalf-Life (DT50) at 22°C
570 days
724 hours
910 minutes
Data sourced from PubChem.
pH LevelHalf-Life (DT50) at 25°C
67.5 days
718 hours
81.8 hours
Data calculated from the second-order hydrolysis rate constant.

Experimental Protocol: Lab-Scale Disposal of this compound

This protocol details the step-by-step procedure for the chemical degradation of this compound using alkaline hydrolysis.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Suitable solvent (if waste is solid, e.g., ethanol or isopropanol)

  • Appropriate reaction vessel (e.g., borosilicate glass beaker or flask)

  • Stir plate and stir bar

  • pH meter or pH indicator strips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

Procedure:

  • Preparation (in a fume hood):

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable solvent such as ethanol or isopropanol.

    • Prepare a 1 M solution of sodium hydroxide (NaOH) in water. Caution: The dissolution of NaOH is exothermic.

  • Hydrolysis Reaction:

    • Place the this compound solution in the reaction vessel with a stir bar.

    • Slowly add the 1 M NaOH solution to the reaction vessel while stirring. A significant excess of NaOH should be used to ensure the pH remains above 12 throughout the reaction.

    • Allow the reaction to proceed at room temperature with continuous stirring for a minimum of 2 hours to ensure complete degradation. The rapid hydrolysis at high pH suggests a shorter time may be sufficient, but a longer duration provides a margin of safety.

  • Neutralization:

    • After the 2-hour reaction period, slowly add a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) to the reaction mixture while stirring to neutralize the excess base.

    • Monitor the pH of the solution using a pH meter or pH strips. The target pH is between 6 and 8.

  • Disposal of the Final Solution:

    • The primary degradation products of this compound hydrolysis are m-toluidine and methyl N-(3-hydroxyphenyl)carbamate.[1]

    • m-Toluidine is toxic and very toxic to aquatic life.

    • The final neutralized solution, containing the degradation products, must be disposed of as hazardous chemical waste.

    • Transfer the solution to a clearly labeled hazardous waste container. The label should include the chemical names of the degradation products.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not pour the solution down the drain.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and glassware, must be treated as hazardous waste and placed in a designated hazardous waste container for disposal.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Signaling Pathway and Workflow Diagrams

G cluster_prep Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_neutralization Neutralization cluster_disposal Disposal A This compound Waste B Dissolve in Solvent (if solid) A->B C Add excess 1M NaOH (pH > 12) B->C D Stir for 2 hours at Room Temperature C->D E Add dilute acid (e.g., 1M HCl) D->E F Monitor pH (Target: 6-8) E->F G Collect as Hazardous Waste F->G H Dispose via EHS/ Licensed Contractor G->H

Caption: Experimental workflow for the disposal of this compound via alkaline hydrolysis.

G A This compound B Alkaline Hydrolysis (NaOH) A->B Degradation C m-toluidine B->C Product 1 D methyl N-(3-hydroxyphenyl)carbamate B->D Product 2

Caption: Degradation pathway of this compound through alkaline hydrolysis.

References

Essential Safety and Logistics for Handling Phenmedipham-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Phenmedipham-ethyl is paramount. This guide provides immediate, essential safety protocols and logistical plans, from personal protective equipment (PPE) to disposal procedures, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound.[1] Different handling scenarios, such as mixing, loading, or application, may require different levels of protection.[1] Always refer to the product's specific Safety Data Sheet (SDS) for the most accurate and detailed PPE requirements.[2][3]

Summary of Required PPE for Handling this compound

PPE CategorySpecificationsRationale & Best Practices
Eye and Face Protection Tightly fitting safety goggles (EN 166 compliant) or a face shield.[4]Protects against splashes and airborne particles. For activities with a high risk of splashing, a face shield should be worn in addition to goggles.[2]
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[3] Avoid leather, paper, or fabric gloves.[2]Hands are at the greatest risk of exposure.[4] Ensure gloves are clean and free of holes before each use. For added protection, a light pair of disposable gloves can be worn underneath.[2]
Body Protection Long-sleeved shirt and long pants, or coveralls.[1] Chemical-resistant suits (e.g., made of butyl rubber, neoprene, PVC) may be required for extensive handling.[5]Provides a barrier against skin contact. Loose-fitting clothing is preferable to reduce the risk of tearing.[2]
Respiratory Protection A respirator with an organic vapor-removing cartridge and a prefilter approved for pesticides may be required, especially in enclosed areas.[1]Protects against inhalation of dust, mists, or vapors.[2][6] The specific type of respirator should be chosen based on the potential for airborne exposure.
Foot Protection Chemical-resistant boots or shoe coverings.[1] Do not wear leather or fabric footwear.[2]Protects feet from spills. Pant legs should be worn outside of boots to prevent chemicals from running inside.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe working environment.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound thoroughly.[2]

    • Ensure all required PPE is available, in good condition, and fits properly.[2]

    • Work in a well-ventilated area, such as a chemical fume hood.[6]

    • Have an emergency plan and necessary supplies (e.g., spill kit, first aid) readily accessible.

  • Handling and Use:

    • Wear the appropriate PPE as specified in the table above.

    • Avoid creating dust or aerosols.

    • Do not eat, drink, or smoke in the handling area.[6]

    • Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[6]

    • Keep the container tightly closed.[6]

    • Store away from incompatible materials and foodstuffs.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and health hazards.

Disposal Protocol:

  • Unused Product: The recommended disposal method for many pesticides, including organochlorine compounds, is incineration.[7] All disposal must be in accordance with local, regional, and national regulations.[8][9]

  • Contaminated Materials: All PPE and materials that have come into contact with this compound should be handled as hazardous waste and disposed of according to institutional and regulatory guidelines.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed (or equivalent), punctured to prevent reuse, and disposed of in a sanitary landfill or by other approved state and local procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

start Start: Receive this compound pre_handling Pre-Handling Preparation start->pre_handling ppe_check Inspect & Don PPE pre_handling->ppe_check handling Chemical Handling & Experimentation ppe_check->handling storage Short-term Storage handling->storage If storing spill Spill or Exposure Event handling->spill If spill occurs decontamination Decontaminate Work Area & Equipment handling->decontamination storage->handling Reuse spill_response Execute Spill Response Protocol spill->spill_response spill_response->decontamination waste_collection Collect Hazardous Waste decontamination->waste_collection disposal Dispose of Waste per Regulations waste_collection->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling of this compound.

References

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